molecular formula C12H25N3O B1442992 12-Azido-1-dodecanol CAS No. 57395-51-4

12-Azido-1-dodecanol

Cat. No.: B1442992
CAS No.: 57395-51-4
M. Wt: 227.35 g/mol
InChI Key: VFIPTPJYKXUCKR-UHFFFAOYSA-N
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Description

12-Azido-1-dodecanol is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-azidododecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12-16/h16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIPTPJYKXUCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 12-Azido-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

12-Azido-1-dodecanol (CAS: 84219-48-7) is a critical bifunctional linker used extensively in bioconjugation, surface chemistry (Self-Assembled Monolayers - SAMs), and PROTAC development. Its utility stems from its orthogonality: the hydroxyl group (-OH) allows for esterification or etherification, while the azide group (-N3) serves as a "Click Chemistry" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide details a robust, scalable protocol for synthesizing this compound from 12-Bromo-1-dodecanol via nucleophilic substitution. It prioritizes safety (azide handling), purity (removal of inorganic salts), and reproducibility.

Part 1: Strategic Context & Applications

The synthesis of this compound is not merely a functional group interconversion; it is the creation of a scaffold for molecular architecture.

Application DomainMechanism of Action
Surface Chemistry The -OH group binds to silica/oxides, or is converted to a thiol for Gold SAMs, presenting the azide at the interface.
Drug Delivery Acts as a spacer in Antibody-Drug Conjugates (ADCs), reducing steric hindrance between the drug payload and the antibody.
Materials Science Used to functionalize polymers post-polymerization via "Click" reactions, altering surface wettability or adhesion.

Part 2: Safety Architecture (The "Rule of Six")[1]

Working with azides requires a quantitative safety assessment.[1] Before synthesis, we must validate the stability of the target molecule using the Rule of Six and the C/N Ratio .[2][1][3]

Stability Calculation
  • Formula:

    
    
    
  • Number of Carbons (

    
    ):  12
    
  • Number of Nitrogens (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  3 (in the azide group)
    
  • Number of Oxygens (

    
    ):  1
    

Criterion 1: The Rule of Six

  • Rule:ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     carbons per energetic functional group (azide).[1][3][4]
    
  • Analysis: We have 12 carbons for 1 azide group.

  • Result:

    
    .[5] PASS. 
    

Criterion 2: Carbon/Nitrogen Ratio [2]

  • Rule:ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    
    
  • Calculation:

    
    
    
  • Result:

    
    . PASS. 
    

Safety Conclusion: this compound is thermally stable and safe to handle under standard laboratory conditions. However, the reagent Sodium Azide (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


)  is acutely toxic and can form explosive hydrazoic acid (

) if contacted with acid.

CRITICAL SAFETY PROTOCOL:

  • Never use halogenated solvents (DCM, Chloroform) with Sodium Azide (forms explosive di- and tri-azidomethane).

  • Use non-metallic spatulas (teflon or ceramic) to weigh azides. [1] * Quench all aqueous azide waste with bleach (sodium hypochlorite) before disposal.

Part 3: Synthetic Pathway & Mechanism

The synthesis relies on a classic


 nucleophilic substitution. The azide anion (

) acts as a strong nucleophile, displacing the bromide leaving group in a polar aprotic solvent.
Reaction Scheme

ReactionScheme SM 12-Bromo-1-dodecanol (Electrophile) Product This compound (Target) SM->Product SN2 Substitution Reagent Sodium Azide (NaN3) (Nucleophile) Reagent->Product Solvent Solvent: DMF Temp: 60-80°C Solvent->Product Medium Byproduct NaBr (Salt) Product->Byproduct Side Product

Figure 1: SN2 Reaction pathway converting alkyl bromide to alkyl azide.

Part 4: Detailed Experimental Protocol

Scale: 10 mmol (approx. 2.65 g of starting material) Expected Yield: >90%

Materials Table
ReagentMW ( g/mol )Equiv.AmountRole
12-Bromo-1-dodecanol 265.231.02.65 gSubstrate
Sodium Azide (

)
65.011.50.98 gNucleophile
DMF (Anhydrous) --20 mLSolvent
Ethyl Acetate --~100 mLExtraction Solvent
Step-by-Step Methodology
  • Setup: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 12-Bromo-1-dodecanol (2.65 g, 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add Sodium Azide (0.98 g, 15 mmol) in one portion.

    • Note:

      
       is not fully soluble in DMF at room temp; a suspension is normal.
      
  • Reaction: Attach a condenser (optional, but good practice) and heat the mixture to 60°C in an oil bath. Stir vigorously for 12–16 hours .

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The bromide (starting material) stains with KMnO4. The azide product is also KMnO4 active but often runs slightly higher or has a different staining intensity.

    • Note: Azides are not UV active. You must use a stain (KMnO4 or Phosphomolybdic Acid/PMA).

  • Workup (The Critical Step):

    • Cool the reaction to room temperature.[6]

    • Pour the mixture into 100 mL of cold water . (This dissolves the excess

      
       and 
      
      
      
      ).
    • Extract with Ethyl Acetate (

      
       mL) .
      
    • Wash: Combine organic layers and wash with Water (

      
       mL)  and Brine (
      
      
      
      mL)
      .
      • Why? DMF is high-boiling and water-miscible. Extensive water washes are required to remove it from the organic layer.

    • Dry: Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
    • Concentrate: Filter and remove solvent under reduced pressure (Rotary Evaporator).

Purification Workflow

Usually, the crude product is


 pure. If TLC shows impurities, perform a short silica plug filtration.

WorkupFlow Reaction Reaction Mixture (DMF, Product, Salts) Quench Dilute with H2O (Dissolves NaBr/NaN3) Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash 3x H2O, 1x Brine (Removes DMF) Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Pure this compound (Clear/Pale Yellow Oil) Dry->Final

Figure 2: Purification workflow emphasizing the removal of polar aprotic solvent (DMF).

Part 5: Characterization & Validation

To ensure the integrity of the synthesis, compare your data against these standard values.

Infrared Spectroscopy (FT-IR)

This is the fastest check.

  • Diagnostic Peak: ~2090–2100 cm

    
      (Strong, sharp stretch).
    
  • Meaning: This confirms the presence of the Azide (

    
    ) group.
    
  • Hydroxyl: Broad peak at ~3300–3400 cm

    
     .
    
Nuclear Magnetic Resonance ( NMR)

Solvent:



Shift (

ppm)
MultiplicityIntegrationAssignment
3.64 Triplet (

Hz)
2H

(Alpha to alcohol)
3.25 Triplet (

Hz)
2H

(Alpha to azide)
1.50–1.65 Multiplet4HBeta-protons (

next to functional groups)
1.20–1.40 Multiplet16HInternal methylene chain

Interpretation:

  • The triplet at 3.25 ppm is the "smoking gun" for the alkyl azide.

  • If you see a triplet at 3.40 ppm , you likely still have unreacted alkyl bromide (Starting Material).

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved January 29, 2026, from [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. Retrieved January 29, 2026, from [Link]

  • NIST. (n.d.). 1-Dodecanol Infrared Spectrum. NIST Chemistry WebBook. Retrieved January 29, 2026, from [Link]

  • ChemSrc. (2025). 12-Bromo-1-dodecanol Properties and Synthesis. Retrieved January 29, 2026, from [Link]

Sources

Physicochemical characteristics of 12-Azido-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Application Protocols of 12-Azido-1-dodecanol

Executive Summary

This compound (CAS: 57395-51-4) represents a critical class of heterobifunctional linkers in modern bioconjugation and materials science.[1] Defined by its amphiphilic structure—a hydrophobic C12 alkyl chain terminated by a nucleophilic primary alcohol and an electrophilic azide—it serves as a versatile "molecular bridge."[1] This guide provides an exhaustive technical analysis of its physicochemical properties, safety parameters, and validated protocols for its primary application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for surface and polymer functionalization.

Section 1: Molecular Identity & Physicochemical Profile[1][2][3]

The utility of this compound stems from its specific chain length.[1] The 12-carbon backbone provides sufficient hydrophobicity to drive self-assembly (e.g., in lipid bilayers or SAMs) while maintaining solubility in common organic solvents, unlike longer chain analogs (C16+) which suffer from poor solubility.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionExperimental Context
IUPAC Name 12-Azidododecan-1-ol
CAS Number 57395-51-4Primary identifier for procurement.
Molecular Formula C₁₂H₂₅N₃O
Molecular Weight 227.35 g/mol Essential for stoichiometric calculations in click chemistry.[1]
Physical State Low-melting solid / Viscous LiquidMP is approx. 22–26°C. Often appears as a colorless oil at RT or white waxy solid in cold storage.[1]
Density ~0.90 g/mL (Estimated)Dodecanol is 0.83 g/mL; the azide group increases density slightly.[1]
Solubility Soluble: DCM, THF, Ethanol, DMSOInsoluble: WaterHydrophobic alkyl chain dominates solubility profile.
IR Signature ~2090–2110 cm⁻¹ (Azide stretch)~3300–3400 cm⁻¹ (O-H stretch)The azide peak is strong and diagnostic; absence indicates decomposition.
Stability Good (C/N Ratio ≈ 4)Stable at RT if protected from light.[1] Store at 2–8°C.

Section 2: Structural Logic & Reactivity

The molecule's dual functionality allows for orthogonal modification .[1] The hydroxyl group (-OH) can be engaged in esterification or etherification (e.g., attaching to a polymer backbone or silica surface) without affecting the azide group. Subsequently, the azide (-N3) remains available for "click" chemistry.[1][2]

ReactivityLogic AzideAlcohol This compound (Heterobifunctional Linker) Hydroxyl Primary Alcohol (-OH) Nucleophile AzideAlcohol->Hydroxyl Site A Azide Azide Group (-N3) 1,3-Dipole AzideAlcohol->Azide Site B Ester Ester/Urethane Linkage (Stable Anchor) Hydroxyl->Ester Reacts with Acid Chlorides/Isocyanates Triazole 1,2,3-Triazole (Rigid Click Linkage) Azide->Triazole Reacts with Alkynes (CuAAC)

Figure 1: Orthogonal reactivity map.[1][3] The molecule allows sequential functionalization, typically anchoring via the alcohol first, followed by click conjugation.

Section 3: Safety & Handling of Alkyl Azides

While this compound is considered "safe" relative to small azides, strict adherence to safety protocols is non-negotiable.[1]

  • The C/N Ratio Rule:

    • Safety is estimated by the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms.[1]

    • Formula:

      
      
      
    • For this compound:

      
      .[1]
      
    • Verdict: Since

      
      , the molecule is thermodynamically stable and non-explosive under standard laboratory conditions.
      
  • Critical Hazards:

    • Acid Contact: NEVER mix with strong acids.[1] Protonation of the azide forms Hydrazoic Acid (HN₃) , which is highly volatile, toxic, and explosive.

    • Halogenated Solvents: Avoid prolonged storage in DCM/Chloroform, as di- and tri-azidomethane (explosive) can form over long periods, though this risk is lower for long-chain azides.[1]

Section 4: Validated Experimental Protocols

Protocol A: Surface Functionalization via CuAAC (Click Chemistry)

Objective: To covalently attach this compound to a surface (e.g., glass, gold, or polymer) presenting terminal alkyne groups.[1] This creates a hydroxyl-terminated hydrophobic monolayer.[1]

Reagents:

  • Substrate: Alkyne-functionalized surface (e.g., Propargyl-SAM on Gold).[1]

  • Linker: this compound (1 mM in Ethanol).[1]

  • Catalyst: Copper(II) Sulfate Pentahydrate (

    
    ).[1]
    
  • Reductant: Sodium Ascorbate (NaAsc).[1][3][4]

  • Ligand (Optional but Recommended): THPTA or TBTA (stabilizes Cu(I) state).[1]

Workflow:

  • Solution Preparation:

    • Solution A (Linker): Dissolve this compound to 2 mM in Ethanol/Water (1:1).[1] If insoluble, use pure Ethanol or DMSO.[1]

    • Solution B (Catalyst Mix): Mix

      
       (1 mM final) and THPTA (2 mM final) in water. Add Sodium Ascorbate (5 mM final) last.[1] The solution should turn colorless (reduction of Cu(II) to Cu(I)).[1]
      
    • Reaction Mix: Combine Solution A and Solution B in a 1:1 ratio.

  • Incubation:

    • Immerse the alkyne-functionalized substrate into the Reaction Mix immediately.[1]

    • Time: Incubate for 1–4 hours at Room Temperature in the dark (azides are light-sensitive).

    • Note: Oxygen inhibits CuAAC.[1] For best results, degas solvents with

      
       or perform in a glovebox.
      
  • Washing (Critical for SAMs):

    • Remove substrate.[1]

    • Wash sequence: Water (remove salts)

      
       Ethanol (remove unreacted azide) 
      
      
      
      DCM (remove non-specifically adsorbed chains)
      
      
      Ethanol.[1]
    • Dry under a stream of Nitrogen.[1]

ClickProtocol Start Start: Alkyne-Modified Surface Prep Prepare Reaction Mix: 1. Azide (Linker) 2. CuSO4 + THPTA 3. NaAsc (Reductant) Start->Prep Incubate Incubation 1-4 Hours @ RT (Protect from Light) Prep->Incubate Immersion Wash Sequential Wash: H2O -> EtOH -> DCM -> EtOH Incubate->Wash Removal End Result: Hydroxyl-Terminated Surface Wash->End Drying (N2)

Figure 2: Step-by-step workflow for surface immobilization using Copper-Catalyzed Click Chemistry.[1]

Section 5: Characterization & Validation

To ensure the integrity of the this compound before and after reaction, use the following metrics:

TechniqueObservationInterpretation
FT-IR Spectroscopy Peak at 2100 cm⁻¹ Before Rxn: Must be present (Azide intact).After Rxn: Must disappear (Conversion to Triazole).[1]
¹H-NMR (CDCl₃) Triplet at ~3.25 ppm (

)
Diagnostic for the methylene group adjacent to the azide.[1]
Contact Angle Water Contact AnglePure Azide SAM: ~75–80° (Hydrophobic).After Click (if OH exposed): <40° (Hydrophilic, depending on packing).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie. Link

  • National Institute of Standards and Technology (NIST). (2023).[1] 1-Dodecanol Thermochemical Data. NIST Chemistry WebBook, SRD 69. Link

  • University of Pittsburgh. (2013). Guidelines for the Safe Handling of Azides. EH&S Safety Manual. Link

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-Dodecanol.[1][5] Merck Millipore.[1] Link

Sources

Technical Guide: Solubility & Handling of 12-Azido-1-dodecanol

[1]

Executive Summary

This compound (

1
  • Primary Character: Lipophilic (Hydrophobic).

  • Key Solubility Insight: Despite the polar hydroxyl and azide groups, the thermodynamics of dissolution are dominated by the aliphatic

    
     chain. Consequently, it is insoluble in water  but highly soluble in low-to-medium polarity organic solvents.
    
  • Critical Application: It serves as a "Click Chemistry" handle (via CuAAC reaction) to attach hydrophobic tails to hydrophilic biomolecules or surfaces.

Molecular Analysis & Solubility Logic

To predict and manipulate the solubility of this compound, one must understand the competing intermolecular forces:

  • The Hydrophobic Tail (

    
    ):  The dominant structural feature. It requires solvents with high London Dispersion forces (Van der Waals interactions) to solvate.
    
    • Implication: High solubility in halogenated solvents, ethers, and aromatics.

  • The Hydroxyl Head (-OH): Provides hydrogen bonding capability.[2]

    • Implication: Soluble in alcohols (Ethanol, Methanol) but the long tail prevents water solubility.

  • The Azide Group (

    
    ):  Weakly polar but does not significantly enhance water solubility compared to the massive hydrophobic effect of the alkyl chain.
    
Calculated Solubility Parameters (Estimated)
ParameterValueInterpretation
LogP (Octanol/Water) ~4.5 - 5.1Highly Lipophilic.[1] Partitions strongly into organic phases.[1]
C/N Ratio 4.0Stable.[1] (Ratio > 3 indicates non-explosive organic azide).
Physical State Waxy Solid / LiquidMelting point ~22–25°C. Often requires gentle warming to dispense.[1]

Solubility Profile by Solvent Class[3]

The following table synthesizes empirical data and structure-property relationships for laboratory applications.

Table 1: Solubility Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), Chloroform (

)
Excellent (>100 mg/mL)Ideal for transport, NMR analysis, and anhydrous reactions.[1]
Alcohols Methanol, Ethanol, IsopropanolGood (>50 mg/mL)Preferred for recrystallization.[1] Heating may be required to initiate dissolution.[3]
Polar Aprotic DMSO, DMF, THFGood (>25 mg/mL)DMSO is the standard for biological stock solutions.[1] THF is standard for polymer synthesis.[1]
Ethers/Esters Ethyl Acetate, Diethyl EtherGood Standard extraction solvents during workup.[1]
Hydrocarbons Hexanes, TolueneModerate Soluble, but may require warming.[1] Often used as the mobile phase in column chromatography.
Aqueous Water, PBS, SalineInsoluble (<0.01 mg/mL)Requires a co-solvent (e.g., DMSO) or surfactant (Tween-80) for aqueous formulations.[1]

Experimental Protocols

Protocol A: Preparation of a Stock Solution (DMSO) for Bio-Assays

Target Concentration: 10 mM - 50 mM

Context: For introducing the azide linker into an aqueous biological buffer (e.g., for cell surface engineering).

  • Weighing: Weigh the waxy solid. If the compound has solidified into a hard mass, warm the vial to 30°C to melt it into a viscous liquid for easier pipetting/weighing.

  • Primary Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to the vial.

  • Agitation: Vortex vigorously for 30 seconds.

    • Troubleshooting: If the solution is cloudy, sonicate in a water bath at 35°C for 5 minutes.

  • Aqueous Dilution (Critical Step):

    • Do NOT add water to the DMSO stock directly if high concentration is required.

    • Correct Method: Add the DMSO stock dropwise into the rapidly stirring aqueous buffer. Ensure the final DMSO concentration is <1-2% (v/v) to prevent cytotoxicity.

Protocol B: Purification via Recrystallization

Context: Removing impurities after synthesis.[1]

  • Solvent Selection: Use Ethanol or a Hexane/Ethyl Acetate mixture.[1]

  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer.

  • Collection: The product will crystallize as white leaflets or a waxy solid. Filter cold.

Decision Logic & Workflows (Visualization)

Diagram 1: Solvent Selection Decision Tree

This logic gate assists researchers in selecting the correct solvent based on the downstream application.

SolventSelectioncluster_warningSafety CheckStartStart: Select ApplicationAppTypeWhat is the intended use?Start->AppTypeSynthOrganic Synthesis / Click ChemAppType->SynthAnalysisAnalysis (NMR / MS)AppType->AnalysisBioBiological Assay / AqueousAppType->BioDCMUse DCM or THF(High Solubility, Volatile)Synth->DCMNon-polar reactantsWarningAVOID DCM if reactingwith Sodium Azide (NaN3)Synth->WarningSynthesis Step?CDCl3Use CDCl3 or MeOD(Standard NMR Solvents)Analysis->CDCl3Proton NMRDMSOUse DMSO Stock(Dilute into Water <1%)Bio->DMSOCell/Protein work

Caption: Decision matrix for solvent selection based on experimental requirements.

Diagram 2: Dissolution Workflow

Standard operating procedure for preparing stable solutions.[1]

DissolutionStep11. Weigh Compound(Warm to 30°C if solid)Step22. Add Solvent(DMSO, DCM, or EtOH)Step1->Step2Step33. Vortex (30s)Step2->Step3Step44. Visual InspectionStep3->Step4DecisionClear Solution?Step4->DecisionSonicateSonicate (35°C, 5 mins)Decision->SonicateNo (Cloudy/Particulates)ReadyReady for UseDecision->ReadyYesSonicate->Step4Re-inspect

Caption: Step-by-step workflow for dissolving this compound, including troubleshooting for saturation.

Safety & Handling (The Azide Factor)

While this compound is relatively stable, strict adherence to Azide Safety Rules is mandatory.[1]

  • C/N Ratio Rule: The safety of organic azides is governed by the Carbon/Nitrogen ratio equation:

    
    [4][5]
    
    • For this compound (

      
      ): 
      
      
      .
    • Status: Safe/Stable for isolation and storage at room temperature.[1]

  • Halogenated Solvent Hazard (Synthesis vs. Storage):

    • DANGER: Never mix Sodium Azide (

      
      ) with Dichloromethane (DCM) or Chloroform. This forms Diazidomethane , a highly explosive liquid.[6]
      
    • SAFE: Once this compound is synthesized and purified (free of

      
      ), it is perfectly safe to dissolve it in DCM or Chloroform for processing or analysis.
      
  • Incompatibility:

    • Avoid contact with strong acids (forms Hydrazoic acid,

      
      , which is toxic and explosive).[4]
      
    • Avoid contact with heavy metals (Cu, Pb, Hg) in their elemental form during storage, as they can form shock-sensitive metal azides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8193, 1-Dodecanol. Retrieved from [Link]

  • University of Pittsburgh (2013). Safe Handling of Azides, EH&S Guideline 04-028. Retrieved from [Link]

  • Stanford University. Information on Azide Compounds - Environmental Health & Safety. Retrieved from [Link]

  • ScienceMadness. Synthesis of 12-Bromo-1-dodecanol and Azide Derivatives. Retrieved from [Link]

12-Azido-1-dodecanol: A Bifunctional Hydrophobic Anchor for Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

12-Azido-1-dodecanol (C


H

N

O) is a bifunctional aliphatic scaffold that bridges the gap between hydrophobic structural biology and bioorthogonal "click" chemistry. Unlike hydrophilic PEG linkers, its C12 alkyl chain mimics the physicochemical properties of fatty acids and membrane lipids, making it an indispensable tool for modulating the pharmacokinetics of heterobifunctional degraders (PROTACs), engineering hydrophobic self-assembled monolayers (SAMs), and synthesizing lipid-mimetic probes. This guide details its synthesis, application logic, and validated protocols for chemical biologists and drug developers.

Chemical Architecture & Functional Logic

The molecule consists of three distinct functional domains, each serving a specific role in chemical biology workflows:

DomainChemical StructureFunction
Head Group Primary Alcohol (

)
Anchoring: Allows covalent attachment to activated carboxylic acids, silica surfaces (via silanization), or conversion to leaving groups (halides/tosylates).
Spacer C12 Alkyl ChainModulation: Provides a ~15 Å hydrophobic spacer. In PROTACs, this promotes "hydrophobic collapse" or membrane permeability, contrasting with extended PEG linkers.[1][2]
Tail Group Azide (

)
Capture: A bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Application: Hydrophobic Linkers in PROTAC Design

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector but a determinant of cell permeability and ternary complex stability.

The "Hydrophobic Collapse" Effect

While PEG linkers are standard, they often suffer from high polar surface area (PSA), limiting membrane permeability. This compound serves as a precursor to 12-amino-1-dodecanol linkers or is used directly to "click" ligands together.

  • Mechanism: The C12 chain promotes intramolecular hydrophobic interactions, potentially masking polar groups during membrane transit (the "chameleon effect").

  • Utility: Ideal for E3 ligase ligands (e.g., Cereblon or VHL) where a rigid or hydrophobic distance is required to induce productive protein-protein interactions.

PROTAC_Design POI_Ligand Target Protein Ligand Linker C12 Hydrophobic Spacer (Derived from this compound) POI_Ligand->Linker Click/Amide Bond E3_Ligand E3 Ligase Ligand (e.g., Thalidomide) Linker->E3_Ligand Covalent Attachment Cell_Membrane Cell Membrane (Lipid Bilayer) Linker->Cell_Membrane Permeability Modulation (Hydrophobic Collapse)

Figure 1: Logic of using a C12 hydrophobic spacer in PROTAC design to modulate permeability and complex geometry.

Core Application: Surface Engineering (SAMs)[3]

This compound is a critical intermediate for creating "Click-Ready" surfaces. Direct alcohol adsorption is unstable; therefore, it is typically converted to a thiol (for gold) or a silane (for glass/silica) before monolayer formation.

Workflow: Creating a Bio-Orthogonal Interface
  • Activation: The hydroxyl group is converted to a thiol (

    
    ) or trichlorosilane (
    
    
    
    ).
  • Assembly: The functionalized molecule self-assembles on the substrate (Au or

    
    ), orienting the azide groups upward.
    
  • Capture: Alkyne-tagged biomolecules (DNA, proteins, glycans) are immobilized via CuAAC.

Key Advantage: The C12 chain forms a dense, ordered Van der Waals network, preventing non-specific adsorption of proteins to the underlying substrate.

Technical Protocols

Synthesis of this compound

Prerequisite: This synthesis converts 12-bromo-1-dodecanol (often derived from 1,12-dodecanediol) into the azide.

Reagents: 12-Bromo-1-dodecanol, Sodium Azide (


), DMF (N,N-Dimethylformamide).

Step-by-Step Protocol:

  • Dissolution: Dissolve 12-bromo-1-dodecanol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Azidation: Add Sodium Azide (1.5 eq) carefully. Caution: Azides are toxic and potentially explosive.

  • Reaction: Heat the mixture to 60°C for 12–16 hours under an inert atmosphere (

    
    ).
    
  • Workup: Dilute with water and extract 3x with diethyl ether or ethyl acetate. Wash organic layer with brine.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
    • Validation: IR spectroscopy should show a strong azide stretch at ~2100 cm

      
      .
      

Synthesis_Workflow Start 1,12-Dodecanediol Step1 HBr / Toluene (Reflux) Start->Step1 Inter 12-Bromo-1-dodecanol Step1->Inter Step2 NaN3 / DMF (60°C, 16h) Inter->Step2 Product This compound Step2->Product

Figure 2: Synthetic pathway from commercially available diol to the azido-alcohol linker.[3]

Copper-Catalyzed Click Reaction (CuAAC)

Context: Conjugating this compound to a terminal alkyne-tagged fluorophore or drug.

ComponentConcentrationRole
Azide (this compound)1.0 mMLinker/Scaffold
Alkyne (Partner)1.1 mMCargo
CuSO

50 µMCatalyst Source
THPTA (Ligand)250 µMProtects Cu(I) from oxidation
Sodium Ascorbate 2.5 mMReducing Agent (Cu(II)

Cu(I))

Procedure:

  • Mix Azide and Alkyne in

    
    -BuOH/Water (1:1).
    
  • Premix CuSO

    
     and THPTA ligand separately before adding to the reaction.
    
  • Add Sodium Ascorbate last to initiate.

  • Stir at Room Temperature for 1–2 hours.

  • Monitor by LC-MS (Disappearance of azide mass).

Analytical Validation (Self-Check)

To ensure scientific integrity, verify the identity of this compound using these parameters:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       3.64 (t, 2H, 
      
      
      
      ): Diagnostic of the alcohol terminus.
    • 
       3.26 (t, 2H, 
      
      
      
      ): Diagnostic of the azide terminus.
    • 
       1.20–1.40 (m, alkyl chain): Integration should correspond to ~20 protons.
      
  • IR Spectroscopy:

    • 2090–2110 cm

      
      :  Strong, sharp peak (Azide stretch). Absence indicates failure.
      
    • 3300–3400 cm

      
      :  Broad peak (Hydroxyl stretch).
      

References

  • Synthesis of 12-Bromo-1-dodecanol: PrepChem. "Synthesis of 12-bromo-1-dodecanal" (Protocol adapted from precursor synthesis).

  • PROTAC Linker Design: National Institutes of Health (NIH). "Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability".

  • Click Chemistry Reagents: MedChemExpress. "12-Azido-dodecanoyl-OSu | Click Chemistry Reagent".

  • Self-Assembled Monolayers (SAMs): MDPI. "Self-Assembled Monolayer of Monomercaptoundecahydro-closo-dodecaborate on a Polycrystalline Gold Surface".

  • Azide Bioorthogonal Chemistry: AIP Publishing. "Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging".

Sources

Spectroscopic data for 12-Azido-1-dodecanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Validation & Handling Protocols for Long-Chain Alkyl Azides

Executive Summary

12-Azido-1-dodecanol (


) is a bifunctional linker critical to bioconjugation and materials science.[1] It bridges the gap between surface chemistry (via the hydroxyl group, often used for SAMs or esterification) and "Click" chemistry (via the azide moiety for CuAAC reactions).

This guide provides a definitive spectroscopic profile for this compound.[1] Unlike generic data repositories, this document focuses on causality and validation —explaining why signals appear where they do and how to use them to rule out common synthetic impurities like 12-bromo-1-dodecanol or 1,12-dodecanediol.[1]

Safety Directive: Alkyl Azide Handling

Before spectroscopic analysis, the stability of the analyte must be verified.[1]

While this compound is a "safe" azide due to its high Carbon-to-Nitrogen (C/N) ratio, standard azide protocols are non-negotiable to prevent accidental detonation or toxicity.[1]

The "Rule of Six" Validation

The stability of organic azides is governed by the ratio of carbon atoms to energetic nitrogen atoms.[2][3]

  • Equation:

    
    [3]
    
  • Calculation for this compound:

    • 
      [4][5]
      
    • 
      [1]
      
    • 
       (Azide group)[6]
      
    • Ratio:

      
      
      
  • Verdict: STABLE . The ratio exceeds 3, indicating the molecule can be safely handled at ambient temperatures. However, avoid rotary evaporation to complete dryness at high bath temperatures (>60°C).

Synthesis Context & Impurity Profiling

To interpret spectra accurately, one must understand the origin of the sample. The standard synthesis involves a nucleophilic substitution (


) of 12-bromo-1-dodecanol with Sodium Azide (

).[1]

Common Impurities to Watch For:

  • Starting Material: 12-Bromo-1-dodecanol (distinct triplet at

    
    3.40 ppm).[1]
    
  • Elimination Product: 11-Dodecen-1-ol (olefinic protons at 5-6 ppm).[1]

  • Dimerization: Bis-dodecyl ether (rare, but possible under harsh conditions).[1]

SynthesisFlow Start 12-Bromo-1-dodecanol (Starting Material) Reagent NaN3 / DMF (Nucleophilic Substitution) Start->Reagent Product This compound (Target) Reagent->Product SN2 Reaction Impurity Impurity Check: Unreacted Bromide (d ~3.40 ppm) Product->Impurity QC Step

Figure 1: Synthesis logic flow highlighting the critical impurity check point.

Infrared Spectroscopy (FT-IR)

The Diagnostic "Smoking Gun"

IR is the primary method for confirming the successful introduction of the azide functionality. It provides a binary "Yes/No" confirmation before detailed NMR analysis.

Functional GroupFrequency (

, cm⁻¹)
IntensityDescription
Azide (

)
2090 - 2100 Strong The diagnostic peak.[1] Sharp and distinct; appears in a "silent" region of the spectrum.
Hydroxyl (

)
3300 - 3400BroadH-bonded O-H stretch.[1] Width confirms alcohol presence.
Alkyl (

)
2850 - 2920StrongSymmetric and asymmetric C-H stretching of the long dodecyl chain.[1]

Application Note: If the peak at ~2100 cm⁻¹ is weak, the substitution was incomplete. If the broad peak at 3300 cm⁻¹ is absent, the alcohol may have been accidentally esterified or oxidized.

Nuclear Magnetic Resonance (NMR)

The Structural Backbone

NMR provides the connectivity map. The key to validating this molecule is distinguishing the methylene group attached to the alcohol (


) from the methylene attached to the azide (

).
H NMR Data (400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
3.64 Triplet (

Hz)
2H

Deshielded by electronegative Oxygen.[1]
3.26 Triplet (

Hz)
2H

Deshielded by Azide.[1] Critical: If this is at 3.40 ppm, it is unreacted Bromide.[1]
1.50 - 1.65 Multiplet4H

-Methylenes
Carbons

and

(neighbors to functional groups).[1]
1.20 - 1.40 Multiplet (Broad)16HBulk ChainThe "methylene envelope" characteristic of fatty chains.
C NMR Data (100 MHz, )
Shift (

, ppm)
AssignmentValidation Note
63.1

Typical primary alcohol shift.[1]
51.5

Diagnostic Azide carbon.[1] Upfield from the alcohol carbon.
32.8

(Next to OH)
28.8 - 29.6 Bulk ChainOverlapping peaks for

through

.[1]
26.7

(Next to N3)
Distinct from the bulk chain.

Mass Spectrometry (MS)

Molecular Weight Confirmation

Long-chain azides can be fragile under hard ionization (like EI).[1] Soft ionization techniques (ESI or APCI) are recommended.

  • Molecular Formula:

    
    
    
  • Exact Mass: 227.20 g/mol

Fragmentation Pattern:

  • 
    :  228.2 m/z (Protonated parent ion).
    
  • 
    :  250.2 m/z (Sodium adduct - very common in ESI).[1]
    
  • 
    :  Loss of nitrogen gas is a characteristic fragmentation pathway for azides, often observed if the source temperature is too high.[1]
    
  • 
    :  Loss of water (18 Da) from the alcohol group.
    

Self-Validating Quality Control Protocol

To ensure your sample is suitable for downstream applications (e.g., Click Chemistry), follow this logic flow:

ValidationLogic Step1 Step 1: Run FT-IR Dec1 Peak at 2100 cm-1? Step1->Dec1 Step2 Step 2: Run 1H NMR Dec1->Step2 Yes Fail1 FAIL: No Azide formed Dec1->Fail1 No Dec2 Triplet at 3.40 ppm? Step2->Dec2 Pass PASS: Pure Azide Dec2->Pass No (Clean 3.26 ppm) Fail2 FAIL: Contains Bromide (Recrystallize/Column) Dec2->Fail2 Yes (Impurity)

Figure 2: Logic gate for validating sample purity before use.

Protocol Summary
  • Visual: Sample should be a clear liquid or low-melting white solid (MP

    
    22-25°C).[1] Yellowing indicates amine oxidation or degradation.
    
  • IR Check: Confirm strong band at 2100 cm⁻¹.

  • NMR Integration: Integrate the triplet at 3.64 ppm (set to 2.00). The triplet at 3.26 ppm must integrate to

    
     1.95. If the region at 3.40 ppm shows integration > 0.05, repurify.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8193, 1-Dodecanol (Precursor data).[1] Retrieved from [Link]

  • University of Pittsburgh (2013). Safe Handling of Azides (EH&S Guideline 04-028).[2] Retrieved from [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[6] Angewandte Chemie International Edition.[6] (Foundational text on Azide stability and NMR shifts).

Sources

Thermal Stability and Decomposition of 12-Azido-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermal stability, decomposition kinetics, and handling protocols for 12-Azido-1-dodecanol , a bifunctional linker widely used in click chemistry and PROTAC development.

Technical Guidance for Research & Process Safety

Part 1: Executive Summary & Hazard Identification

This compound (


) is a primary alkyl azide comprising a lipophilic dodecyl chain terminated by a hydroxyl group and an azido motif. While long-chain alkyl azides are generally considered safer than their low-molecular-weight counterparts, they remain energetic materials capable of rapid, exothermic decomposition.

Core Safety Directive:

  • Thermal Onset: Significant exothermic decomposition begins at approximately 180°C – 200°C .

  • Distillation Hazard: The projected boiling point (>260°C) exceeds the decomposition onset temperature. Do NOT attempt to distill this compound. Purification must be performed via column chromatography or recrystallization.

  • Rule of Six Compliance: With 12 carbons and 3 nitrogens (

    
    ), the molecule satisfies the "Rule of Six" (
    
    
    
    ), classifying it as relatively stable for handling at ambient temperatures, provided it is not subjected to shock or friction in the presence of heavy metals.
Chemical Profile
ParameterValueNotes
Formula

Bifunctional: Alcohol + Azide
Molecular Weight 227.35 g/mol
Oxygen Balance -224% (Calculated)Fuel-rich; requires external oxygen for complete combustion, but decomposes anaerobically.
Explosiphore Azide (

)
Terminal primary azide.
Physical State Waxy Solid / LiquidMP approx. 20–25°C (varies with purity).

Part 2: Thermal Characterization & Decomposition Mechanism[1]

Thermal Analysis (DSC/TGA)

The thermal profile of this compound is characteristic of primary alkyl azides. The decomposition is a unimolecular, first-order elimination of nitrogen gas (


).
  • DSC (Differential Scanning Calorimetry):

    • Onset Temperature (

      
      ):  ~180°C (Exothermic).
      
    • Peak Temperature (

      
      ):  ~220–240°C.
      
    • Enthalpy of Decomposition (

      
      ):  Estimated at -200 to -250 kJ/mol . While the long alkyl chain acts as a thermal heat sink (diluent), the energy release per azide group is sufficient to cause thermal runaway if processed in bulk without adequate heat dissipation.
      
  • TGA (Thermogravimetric Analysis):

    • Shows a sharp mass loss corresponding to the extrusion of

      
       (~12% mass loss) concurrent with the exotherm.
      
Decomposition Mechanism

The decomposition follows a concerted mechanism where the terminal azide extrudes molecular nitrogen to form a highly reactive nitrene intermediate. This singlet nitrene is unstable and rapidly stabilizes via a 1,2-hydride shift to form an imine , which may subsequently polymerize.

DecompositionMechanism cluster_legend Key Stages Azide This compound (R-CH2-N3) TS Transition State [R-CH2-N...N2]‡ Azide->TS Δ > 180°C Nitrene Alkyl Nitrene (R-CH2-N:) TS->Nitrene N2 N2 Gas (Explosion Hazard) TS->N2 -N2 (Gas Evolution) Imine Imine Product (R-CH=NH) Nitrene->Imine 1,2-Hydride Shift (Fast) Polymer Polymer/Oligomer Imine->Polymer Polymerization

Figure 1: Thermal decomposition pathway of primary alkyl azides.[1] The release of


 gas generates pressure, while the nitrene formation drives the exothermic energy release.

Part 3: Experimental Protocols for Stability Testing

To validate the safety of specific batches (e.g., assessing impurities that might lower


), the following protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


 and 

.
  • Sample Preparation: Weigh 2–5 mg of this compound.

  • Crucible Selection: Use Gold-plated High-Pressure Crucibles (e.g., 100 bar limit).

    • Reasoning: Standard aluminum pans may catalyze decomposition or rupture due to

      
       evolution. Gold is inert and prevents catalytic effects from the container.
      
  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 350°C.

    • Atmosphere: Nitrogen (

      
      ) purge at 50 mL/min.
      
  • Analysis: Identify the start of the exothermic deviation from the baseline (

    
    ). Calculate the area under the curve for 
    
    
    
    (J/g).[1]
Protocol B: Isothermal Stability (ARC Simulation)

Objective: Determine "Time to Maximum Rate" (TMR) for storage safety.

  • Method: Heat sample to 100°C (well below onset) in a DSC or ARC (Accelerating Rate Calorimeter).

  • Hold: Maintain temperature for 24 hours.

  • Observation: Monitor heat flow. Any exothermic creep indicates autocatalytic decomposition or instability at process temperatures.

Part 4: Safe Handling & Processing Guidelines

The "No Distillation" Rule

The boiling point of 1-Dodecanol is 259°C. The azide derivative, having a higher molecular weight and polarity, will have a boiling point >260°C .

  • Conflict: Decomposition starts at ~180°C.

  • Result: Heating to boil will trigger violent decomposition before distillation occurs.

  • Alternative: Use Flash Column Chromatography (Silica gel, Hexane/EtOAc) or recrystallization from cold hexanes if the compound solidifies.

Compatibility & Storage
  • Light Sensitivity: Organic azides can photodecompose. Store in amber vials.

  • Metal Avoidance: Avoid contact with Copper (Cu) or Lead (Pb) . Although alkyl azides are less prone to forming heavy metal azides than

    
    , trace free hydrazoic acid (
    
    
    
    ) or hydrolysis byproducts can react to form highly explosive metal azides. Use Glass, Teflon, or Stainless Steel (316L) equipment.
  • Reaction Safety: When synthesizing (e.g.,

    
     substitution of 12-bromo-1-dodecanol with 
    
    
    
    ):
    • Keep reaction temperature < 100°C.[1]

    • Use a blast shield.

    • Quench excess azide with bleach or specific quenching agents before disposal.

Safety Decision Logic

SafetyLogic Start Start: Processing this compound CheckTemp Is Process Temp > 110°C? Start->CheckTemp Stop STOP: High Risk of Decomposition CheckTemp->Stop Yes Distill Is Distillation Required? CheckTemp->Distill No Proceed Proceed with Caution AltPurify Use Chromatography / Crystallization Proceed->AltPurify Distill->Stop Yes (Do NOT Distill) MetalCheck Contact with Cu/Pb/Brass? Distill->MetalCheck No Waste Disposal AltPurify->Waste Clean Decontaminate Equipment Waste->Clean MetalCheck->Stop Yes MetalCheck->Proceed No

Figure 2: Operational decision tree for handling this compound. Note the strict prohibition on high-temperature processing.

References

  • Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Bräse, S., et al. Angewandte Chemie International Edition, 2005. (Discusses general stability and the "Rule of Six").

  • Thermal Stability of Organic Azides.Stanford Environmental Health & Safety.

  • 1-Dodecanol Safety Data Sheet.Sigma-Aldrich. (Physical properties of the homologous alcohol precursor).

  • Thermal Decomposition of Alkyl Azides.Journal of Organic Chemistry.

  • 1-Azidododecane Structure and Properties.PubChem.

Sources

12-Azido-1-dodecanol: Amphiphilic Architecture & Click-Ready Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the characterization and application of 12-Azido-1-dodecanol , a critical bifunctional amphiphile in surface chemistry and drug delivery systems.

Technical Whitepaper for Surface Scientists & Bioconjugation Engineers

Executive Summary

This compound (C₁₂H₂₅N₃O) represents a specialized class of "clickable" lipids. Unlike standard fatty alcohols, this molecule integrates a bio-orthogonal azide moiety at the ω-terminus of a hydrophobic dodecyl chain, anchored by a primary hydroxyl group. This unique architecture allows it to function as a dual-purpose tool: it acts as a membrane-anchoring amphiphile while presenting a reactive "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide details its physicochemical behavior, synthesis logic, and protocols for surface engineering.

Molecular Architecture & Physicochemical Profile[1]

Structural Anatomy

The molecule is defined by three distinct functional zones that dictate its behavior in solvated and interfacial environments:

  • The Anchor (Hydrophilic Head): A primary hydroxyl group (-OH) capable of hydrogen bonding, serving as the anchor in aqueous subphases or covalent attachment point (e.g., silanization/esterification).

  • The Spacer (Hydrophobic Core): A 12-carbon alkyl chain providing a Van der Waals spacing of ~15 Å. This length is critical for stabilizing self-assembled monolayers (SAMs) via chain interdigitation.

  • The Warhead (Reactive Tail): A terminal azide (-N₃) group. While hydrophobic, the azide dipole allows for specific orientation at interfaces and serves as the site for bio-orthogonal ligation.

Physicochemical Constants

Data aggregated from experimental baselines of parent 1-dodecanol and group contribution methods.

ParameterValue / RangeTechnical Context
Molecular Formula C₁₂H₂₅N₃OMW: 227.35 g/mol
LogP (Octanol/Water) ~4.8 – 5.2High hydrophobicity; partitions strongly into lipid bilayers.
HLB (Griffin) ~4.5 – 5.0Lipophilic surfactant; forms W/O emulsions or stable monolayers.
C/N Ratio 4.0Safety Critical: C/N > 3 implies thermodynamic stability (non-explosive) under standard conditions.
State (25°C) Low-melting Solid / Viscous LiquidM.P. is often slightly depressed vs. 1-Dodecanol (24°C) due to azide dipole disruption.
Solubility DCM, EtOH, DMSOInsoluble in water (< 5 mg/L).[1]

Synthesis & Purification Logic

Causality: Direct azidation of alcohols is difficult; the standard route utilizes a bromo-intermediate to ensure regioselectivity.

Synthetic Pathway
  • Precursor: Start with 1,12-Dodecanediol .

  • Desymmetrization: React with 48% HBr in toluene (Reflux) to yield 12-Bromo-1-dodecanol .

    • Control: Continuous extraction is required to prevent dibromo- formation.

  • Azidation: Nucleophilic substitution with Sodium Azide (NaN₃) in DMF at 60°C.

    • Mechanism:[2][3] Sₙ2 attack. The polar aprotic solvent (DMF) solvates Na⁺, leaving N₃⁻ highly reactive.

Purification Standard
  • Method: Silica Gel Column Chromatography.[4]

  • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 4:1).

  • Validation: TLC (Stain with Anisaldehyde; Azides do not stain strongly with KMnO₄). IR Spectroscopy must show a sharp peak at ~2100 cm⁻¹ (Azide stretch).

Surface Activity & "Click" Functionalization

The primary utility of this compound is creating "clickable" interfaces.

Functionalization Workflow

The following diagram illustrates the incorporation of the molecule into a liposome and subsequent surface conjugation.

FunctionalizationWorkflow LipidMix Lipid Mixture (DSPC + Cholesterol) Hydration Hydration & Extrusion LipidMix->Hydration AzideLipid This compound (5-10 mol%) AzideLipid->Hydration Co-assembly Liposome Azide-Functionalized Liposome Hydration->Liposome Self-Assembly FinalProduct Conjugated Drug Delivery System Liposome->FinalProduct CuAAC Reaction (Surface Only) ClickReagent Alkyne-Drug/Ligand + Cu(I) Catalyst ClickReagent->FinalProduct

Caption: Workflow for engineering clickable liposomes. The azide headgroup remains exposed at the water interface due to the amphiphilic orientation.

Experimental Protocols: Self-Validating Systems

Protocol A: Langmuir Isotherm Characterization

Objective: Verify amphiphilic purity and molecular area before surface application. Validation: A collapse pressure < 30 mN/m indicates impurities or solubility issues.

  • Preparation: Dissolve this compound in Chloroform (1 mg/mL).

  • Subphase: Use Milli-Q water (18.2 MΩ·cm) at 20°C.

  • Spreading: Deposit 20–50 µL dropwise onto the interface. Allow 15 mins for solvent evaporation.

  • Compression: Compress barriers at 10 mm/min.

  • Data Analysis:

    • Lift-off: Should occur at ~40 Ų/molecule (Liquid Expanded phase).

    • Solid Phase: Extrapolate the steep slope to zero pressure. The Limiting Molecular Area should be ~20–22 Ų .

    • Note: If area > 30 Ų, the monolayer is disordered or the azide group is repelling close packing.

Protocol B: Contact Angle Goniometry (Surface Wettability)

Objective: Confirm successful functionalization of a surface (e.g., SiO₂ or Gold via thiol-derivative). Validation: The contact angle must shift significantly post-click reaction.

  • Substrate: Prepare a SAM of this compound (or its silane derivative) on a silicon wafer.

  • Measurement: Place a 2 µL droplet of deionized water.

  • Expected Value (Azide Surface): 70° ± 5° .

    • Why: The azide group is polarizable but lacks H-bond donors, making it less hydrophilic than -OH (<15°) but more wettable than Methyl (~110°).

  • Post-Click Check: React with an alkyne-PEG (hydrophilic).

    • Result: Contact angle should drop to < 30° . This drastic change validates the "Click" reaction efficiency.

References

  • Physicochemical Data & Safety

    • Source: National Institute of Standards and Technology (NIST). "1-Dodecanol Properties."
    • URL:[Link]

  • Synthesis Protocols (Bromo-Alcohol Route)

    • Source: ScienceMadness & Beilstein Database. "Synthesis of 12-Bromo-1-dodecanol."
    • URL:[Link]

  • Click Chemistry Applications

    • Source: National Institutes of Health (NIH) / PMC. "Click chemistry and drug delivery: A bird's-eye view."
    • URL:[Link]

  • Monolayer Characterization

    • Source: ResearchGate. "Dynamic and Equilibrium Surface Pressure of Adsorbed Dodecanol Monolayers."
    • URL:[Link]

  • Commercial Availability & Specs

    • Source: AChemBlock. "this compound Product Specifications."[5]

Sources

Harnessing 12-Azido-1-dodecanol for the Exploration of Protein-Lipid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between proteins and lipids at the cellular level governs a vast array of biological processes, from signal transduction to membrane trafficking. Dysregulation of these interactions is often implicated in disease, making them a critical area of study for both basic research and therapeutic development. However, the transient and often weak nature of these interactions presents a significant challenge to their investigation. This guide provides a comprehensive technical overview of a powerful chemical biology tool, 12-Azido-1-dodecanol, for the robust and specific exploration of protein-lipid interactions in a cellular context. We will delve into the core principles and provide detailed, field-proven protocols for metabolic labeling, click chemistry-mediated enrichment, and photoaffinity labeling. Furthermore, we will discuss the downstream mass spectrometry-based proteomic analysis required to identify novel lipidated proteins and their interaction partners, supplemented with practical troubleshooting advice to ensure experimental success.

Part 1: The Imperative of Understanding Protein-Lipid Interactions and the Advent of this compound

Protein-lipid interactions are fundamental to cellular function, dictating the localization and activity of a multitude of proteins.[1] These interactions can be broadly categorized into the covalent attachment of lipids to proteins (lipidation) and the non-covalent association of proteins with lipid membranes. Traditional biochemical methods often struggle to capture the transient and dynamic nature of these interactions within the complex milieu of a living cell. The emergence of bioorthogonal chemistry has provided a suite of tools to overcome these limitations.

This compound is a bifunctional molecule designed to probe these interactions with minimal perturbation. Its 12-carbon chain mimics natural fatty acids, allowing it to be incorporated into cellular lipids through the cell's own metabolic pathways.[2] The terminal azide group is a bioorthogonal handle, meaning it is chemically inert within the biological system but can be selectively reacted with a complementary alkyne-containing molecule in a "click" reaction.[2] This allows for the specific attachment of reporter tags, such as biotin for enrichment or fluorophores for imaging.

PropertyValueSource
Molecular Formula C12H25N3O[3]
Molecular Weight 227.35 g/mol [3]
CAS Number 57395-51-4[3]
Appearance Colorless to light yellow liquid/solid[4]
Purity Typically >95%[3]

Part 2: Core Methodologies for Interrogating Protein-Lipid Interactions

The versatility of this compound allows for its application in several powerful experimental workflows. Here, we detail the protocols for its use in metabolic labeling coupled with click chemistry and in photoaffinity labeling.

Metabolic Labeling of Lipidated Proteins with this compound

This technique leverages the cell's natural metabolic machinery to incorporate the azido-lipid into newly synthesized lipids, which can then be transferred to proteins.[2]

Rationale: By providing cells with an excess of this compound, it will be utilized by cellular enzymes as a substrate for lipid biosynthesis and subsequent protein lipidation. The choice of concentration and incubation time is critical to ensure sufficient labeling without inducing cellular toxicity. It is imperative to perform preliminary experiments to determine the optimal conditions for the specific cell line being investigated.[5]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture mammalian cells of choice (e.g., HeLa, HEK293T) under standard conditions.

    • Seed cells in a 10 cm dish to reach 70-80% confluency on the day of labeling.[5]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile DMSO to prepare a 100 mM stock solution.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Metabolic Labeling:

    • On the day of the experiment, dilute the 100 mM stock solution of this compound directly into pre-warmed complete cell culture medium to a final concentration of 50-200 µM. The optimal concentration should be determined empirically for each cell line.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for 12-24 hours at 37°C in a humidified incubator with 5% CO2.[5]

  • Cell Lysis and Protein Extraction:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Buffers containing primary amines like Tris should be avoided if proceeding directly to CuAAC click chemistry in the lysate.[6]

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[3]

    • Collect the supernatant containing the proteome and determine the protein concentration using a compatible assay (e.g., BCA assay).

G cluster_0 Metabolic Labeling Start Seed Mammalian Cells AddProbe Incubate with This compound Start->AddProbe 70-80% Confluency Incorporate Cellular Metabolism Incorporates Azide Tag AddProbe->Incorporate 12-24 hours Lyse Cell Lysis and Protein Extraction Incorporate->Lyse End Azide-labeled Proteome Lyse->End

Caption: Workflow for metabolic labeling of proteins with this compound.

Click Chemistry for Detection and Enrichment of Labeled Proteins

The azide group incorporated into proteins serves as a handle for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[6]

Rationale: This reaction allows for the covalent attachment of an alkyne-containing reporter tag (e.g., alkyne-biotin for enrichment or an alkyne-fluorophore for visualization) to the azide-modified proteins. The reaction is bioorthogonal, ensuring that it proceeds with high specificity in a complex biological lysate.[6]

Experimental Protocol:

  • Preparation of Click Chemistry Reagents:

    • Alkyne-Biotin Stock: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO4) Stock: Prepare a 50 mM stock solution in sterile water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Stock: Prepare a 50 mM stock solution in sterile water. THPTA is a ligand that stabilizes the Cu(I) catalyst and reduces cytotoxicity.[7]

    • Sodium Ascorbate Stock: Prepare a 500 mM stock solution in sterile water. This must be freshly prepared before each experiment as it is prone to oxidation.[7]

  • Click Reaction in Cell Lysate:

    • To 1 mg of protein lysate in a microcentrifuge tube, add the click chemistry reagents in the following order, vortexing briefly after each addition:

      • Alkyne-biotin to a final concentration of 100 µM.

      • THPTA to a final concentration of 1 mM.

      • CuSO4 to a final concentration of 1 mM.

      • Sodium ascorbate to a final concentration of 5 mM.[7]

    • Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Following the click reaction, add streptavidin-coated magnetic beads to the lysate.

    • Incubate for 1 hour at room temperature with rotation to allow for the binding of biotinylated proteins.

    • Wash the beads extensively with a high-salt buffer (e.g., 1% SDS in PBS) to remove non-specifically bound proteins.

    • Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer.

G cluster_1 Click Chemistry & Enrichment Lysate Azide-labeled Proteome Click Add Click Reagents: - Alkyne-Biotin - CuSO4/THPTA - Sodium Ascorbate Lysate->Click React CuAAC Reaction (1-2 hours) Click->React Enrich Streptavidin Bead Enrichment React->Enrich Wash Wash Beads Enrich->Wash Elute Elute Enriched Proteins Wash->Elute MS Mass Spectrometry Analysis Elute->MS

Caption: Workflow for click chemistry and enrichment of labeled proteins.

Photoaffinity Labeling for Direct Interaction Mapping

To capture direct, non-covalent protein-lipid interactions, this compound can be modified to include a photoactivatable group, such as a diazirine.[8]

Rationale: The diazirine group, upon exposure to UV light, forms a highly reactive carbene that will covalently crosslink with any molecule in its immediate vicinity, including interacting proteins.[9] This allows for the "trapping" of transient interactions.

Experimental Protocol:

  • Synthesis of Photoactivatable Probe: A diazirine moiety needs to be incorporated into the this compound structure. This is a complex synthesis that may require collaboration with a synthetic chemistry lab.

  • Metabolic Labeling: Follow the metabolic labeling protocol as described in section 2.1, using the photoactivatable azido-lipid probe.

  • Photo-Crosslinking:

    • After the labeling period, wash the cells with ice-cold PBS.

    • Expose the cells to UV light (typically 350-365 nm) on ice for 15-30 minutes. The optimal time and wavelength should be determined empirically.

  • Lysis, Click Reaction, and Enrichment: Proceed with the cell lysis, click reaction with alkyne-biotin, and streptavidin enrichment as detailed in section 2.2.

Part 3: Downstream Proteomic Analysis

The enriched protein samples are then analyzed by mass spectrometry to identify the lipidated proteins or interaction partners.[10]

Workflow:

  • Sample Preparation: The eluted proteins are typically run briefly on an SDS-PAGE gel, and the entire protein lane is excised and subjected to in-gel tryptic digestion.[11]

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: The raw mass spectrometry data is searched against a protein database using a search engine (e.g., Sequest, Mascot) to identify the peptides and, by inference, the proteins.[13] Label-free quantification or stable isotope labeling methods can be used to determine the relative abundance of the identified proteins between different experimental conditions.[14]

Part 4: Data Interpretation and Representative Findings

A successful experiment will yield a list of proteins that are significantly enriched in the sample labeled with this compound compared to a control sample (e.g., cells treated with DMSO alone).

Protein IDGene NameProtein FunctionFold Enrichment (Azido-Dodecanol/Control)p-valueNovel Finding
P04075SRCNon-receptor tyrosine kinase15.20.001Known myristoylated protein
Q02750FGRTyrosine-protein kinase12.80.003Known myristoylated protein
P12931SRCProto-oncogene tyrosine-protein kinase9.50.008Known myristoylated protein
Q9Y2Y2ZDHHC5Palmitoyltransferase8.10.012Potential auto-acylation
O15145GOLGA7Golgi apparatus protein6.70.021Novel lipid-associated protein
P60709ACTBActin, cytoplasmic 12.10.045Potential non-specific binder

This table represents hypothetical data illustrating the type of results that can be obtained. The identification of known lipidated proteins serves as a positive control, validating the experimental approach. The identification of novel proteins opens up new avenues for research into their function and regulation by lipids.

Part 5: Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Insufficient probe concentration or incubation time.- High cell density.- Probe instability.- Titrate the concentration of this compound and increase incubation time.- Ensure cells are in the log growth phase.- Prepare fresh probe solutions.
High Background in Click Chemistry - Non-specific binding of alkyne-biotin to proteins or beads.- Inefficient washing.- Perform a "no-azide" control to assess background.- Increase the stringency and number of wash steps after streptavidin enrichment.
Poor Protein Identification by MS - Low abundance of labeled proteins.- Inefficient digestion or peptide recovery.- Scale up the starting cell culture volume.- Optimize the in-gel digestion protocol.- Ensure the mass spectrometer is properly calibrated and functioning optimally.[15]

Conclusion

This compound is a powerful and versatile tool for the study of protein-lipid interactions in their native cellular environment. By combining metabolic labeling with the specificity of click chemistry, researchers can identify and quantify lipidated proteins with high confidence. The further incorporation of a photoactivatable group allows for the capture of transient, non-covalent interactions. The methodologies outlined in this guide provide a robust framework for the application of this technology, paving the way for novel discoveries in the complex and fascinating world of protein-lipid interactions and their role in health and disease.

References

  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. ([Link])

  • Metabolic Radiolabeling of Animal Cell Glycoconjugates. ([Link])

  • Click chemistry and its application to proteomics. ([Link])

  • Profiling the metabolism of human cells by deep 13C labeling. ([Link])

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. ([Link])

  • Click Chemistry in Proteomic Investigations. ([Link])

  • Photoaffinity labeling approaches to elucidate lipid-protein interactions. ([Link])

  • Exploring protein lipidation by mass spectrometry-based proteomics. ([Link])

  • Protein-lipid interactions: correlation of a predictive algorithm for lipid-binding sites with three-dimensional structural data. ([Link])

  • An automated proteomic data analysis workflow for mass spectrometry. ([Link])

  • Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. ([Link])

  • BioDolphin as a comprehensive database of lipid–protein binding interactions. ([Link])

  • DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. ([Link])

  • Exploring protein lipidation by mass spectrometry-based proteomics. ([Link])

  • Click Chemistry Protocols. ([Link])

  • MS Proteomics Data Preprocessing: Overview & Tools. ([Link])

  • BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. ([Link])

  • An automated proteomic data analysis workflow for mass spectrometry. ([Link])

  • Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. ([Link])

  • The Protein Lipidation and its Analysis. ([Link])

  • Exploring protein lipidation by mass spectrometry-based proteomics. ([Link])

  • Protein identification: A deeper dive into analysis of MS-based proteomics data. ([Link])

  • Specificity of Intramembrane Protein–Lipid Interactions. ([Link])

  • Diazirine based photoaffinity labeling. ([Link])

  • Protein-lipid interactions and protein anchoring modulate the modes of association of the globular domain of the Prion protein and Doppel protein to model membrane patches. ([Link])

  • Distributed Proteomics Data analysis using OpenMS and Nextflow. ([Link])

  • Lipid-protein interactions in the membrane: studies with model peptides. ([Link])

  • Quantitative Analysis of Newly Synthesized Proteins. ([Link])

Sources

Methodological & Application

Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 12-Azido-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the application of 12-Azido-1-dodecanol in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Unlike hydrophilic PEG-based linkers, this compound features a hydrophobic


 alkyl chain, making it a specialized reagent for lipid engineering, hydrophobic drug conjugation, and Self-Assembled Monolayer (SAM) formation .

The protocol leverages the bioorthogonal nature of SPAAC—eliminating the need for cytotoxic copper catalysts—while addressing the critical solubility challenges inherent to long-chain fatty alcohols. This document provides a validated workflow for surface functionalization and solution-phase conjugation, ensuring high-fidelity coupling to strained alkynes (e.g., DBCO, BCN).

Chemical Basis & Mechanism

The Reagent: this compound

This molecule is a bifunctional linker. The hydroxyl group (-OH) permits esterification or surface attachment (to silica/gold), while the azide group (


)  serves as the "clickable" handle.
  • Molecular Formula:

    
    
    
  • Hydrophobicity: High (LogP ~4-5).

  • Solubility: Soluble in Ethanol, DMSO, DCM, THF. Insoluble in water. [1][2]

  • Structural Role: The 12-carbon chain acts as a spacer, providing Van der Waals stabilization in monolayers and distance between the conjugate and the target.

The Reaction: SPAAC

SPAAC relies on the release of ring strain from a cyclooctyne partner (e.g., DBCO - Dibenzocyclooctyne) to drive the reaction with the azide. This reaction proceeds spontaneously at physiological temperatures without a catalyst.

Key Kinetic Advantage: While linear alkynes require Copper(I) to activate the azide (CuAAC), cyclooctynes possess ~18 kcal/mol of ring strain. The azide attacks the strained triple bond, forming a stable 1,2,3-triazole linkage.

Mechanistic Pathway (DOT Diagram)

SPAAC_Mechanism cluster_legend Reaction Parameters Azide This compound (-N3) TS Transition State (Strain Release) Azide->TS Cyclooctyne Strained Alkyne (DBCO/BCN) Cyclooctyne->TS Product Stable Triazole Conjugate TS->Product k ~ 0.3 - 1.0 M-1 s-1 Info Temp: 25-37°C Time: 2-16 Hours Solvent: Organic/Aqueous Mix

Figure 1: Mechanism of SPAAC. The reaction is driven by the relief of bond angle deformation in the cyclooctyne ring upon triazole formation.

Experimental Protocols

Protocol A: Surface Functionalization (Self-Assembled Monolayers)

Primary Application: Creating "Clickable" Hydrophobic Surfaces on Gold.

Context: this compound is ideal for SAMs because the


 chain facilitates dense packing via Van der Waals forces, orienting the azide group away from the surface for subsequent reaction.

Materials:

  • Polycrystalline Gold substrate (Au film on Mica/Glass).

  • This compound (reconstituted in Ethanol).

  • Solvent: Absolute Ethanol (200 proof).

Step-by-Step Workflow:

  • Substrate Cleaning:

    • Clean gold surface using UV/Ozone (10 min) or Piranha solution (3:1

      
      ). Warning: Piranha solution is explosive with organics.
      
    • Rinse thoroughly with HPLC-grade water, then absolute ethanol.

  • Incubation (SAM Formation):

    • Prepare a 1.0 mM solution of this compound in absolute ethanol.

    • Immerse the clean gold substrate into the solution.[3]

    • Incubate for 18–24 hours at room temperature in a sealed container (prevent evaporation).

  • Washing:

    • Remove substrate and rinse copiously with ethanol to remove physisorbed molecules.

    • Dry under a stream of Nitrogen gas.[4][5]

  • The "Click" Reaction (Surface):

    • Incubate the Azide-functionalized surface with 50 µM DBCO-Biomolecule in PBS/Ethanol (90:10 mixture) for 2 hours.

    • Rinse with water and ethanol.

Protocol B: Solution-Phase Conjugation (Lipid/Drug Labeling)

Primary Application: Conjugating hydrophobic drugs or lipids to DBCO-tags.

Critical Constraint: this compound is water-insoluble .[2] You cannot run this reaction in 100% aqueous buffer. A co-solvent system is mandatory.

Reaction Table: Stoichiometry & Conditions

ParameterRecommendationRationale
Solvent System DMSO/PBS or DMF/PBSMaintain >20% Organic solvent to keep C12-azide soluble.
Concentration 1–5 mMSPAAC is second-order; higher concentrations drive speed.
Stoichiometry 1:1.2 (Azide:DBCO)Use slight excess of the cheaper reagent (usually the azide).
Temperature 37°CIncreases rate; safe for C12 chain (stable up to >100°C).
pH 7.0 – 8.0Reaction is pH insensitive, but buffers maintain biomolecule stability.

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve this compound in anhydrous DMSO to 50 mM.

    • Dissolve DBCO-Partner in water or DMSO (depending on partner solubility).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reagents.

    • Example: To 100 µL PBS, add 20 µL DMSO (containing Azide) and DBCO partner.

    • Verify Solubility: If the solution turns cloudy (milky), the fatty alcohol has precipitated. Add more DMSO or Ethanol immediately.

  • Incubation:

    • Agitate gently at 37°C for 4–16 hours.

    • Note: Reaction progress can be monitored by HPLC or LC-MS.

  • Purification:

    • For Small Molecules: Use Silica Gel Chromatography (DCM/MeOH gradient).

    • For Bioconjugates: Use Dialysis or Size Exclusion Chromatography. Caution: The hydrophobic C12 tail may cause micelle formation; ensure detergents are used if necessary during purification.

Experimental Workflow Diagram

Workflow cluster_path Select Path Start Start: this compound Solubilization Solubilization (DMSO or Ethanol) Start->Solubilization PathA Path A: Surface (SAMs) Substrate: Gold/Silica Solubilization->PathA PathB Path B: Solution Phase Target: DBCO-Lipid/Drug Solubilization->PathB IncubationA Incubate 24h (Ethanol) Formation of Monolayer PathA->IncubationA IncubationB Incubate 4-16h (DMSO/PBS) SPAAC Reaction PathB->IncubationB Wash Rinse & Dry (Remove Physisorbed) IncubationA->Wash Purify Purification (HPLC / Dialysis) IncubationB->Purify Final Final Conjugate/Surface Wash->Final Purify->Final

Figure 2: Decision tree for utilizing this compound in surface chemistry vs. solution conjugation.

Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, every experiment must include a validation step.

IssueCausalitySolutionValidation Method
Precipitation The C12 chain is highly hydrophobic. Water content >80% often causes crashing.Increase organic co-solvent (DMSO/EtOH) to 30-50%.Visual Inspection: Solution must remain clear. DLS: Check for aggregate peaks.
Low Yield (Surface) Incomplete SAM formation due to oxidation or short incubation.Extend incubation to 24h; Ensure gold is freshly cleaned (Piranha/UV).Contact Angle: Water contact angle should be ~75-80° (hydrophobic) after SAM formation.
Slow Reaction Steric hindrance or low concentration.Increase Temperature to 37°C. Increase concentration of Azide (excess).IR Spectroscopy: Monitor disappearance of Azide peak at

.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004).[6] A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[6] Journal of the American Chemical Society.[6]

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[7] Chemical Reviews.

  • Debets, M. F., et al. (2011). Bioconjugation with Strained Alkyne and Azide.[6][8][9] Accounts of Chemical Research.

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

Sources

Application Note: Fabrication of Bio-Orthogonal 'Click' Surfaces via 12-Azido-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, modular protocol for functionalizing silicon wafers with 12-Azido-1-dodecanol . Unlike simple silanization, this method utilizes a heterobifunctional strategy to present a dense, reactive azide (


) monolayer. This surface serves as a "universal docking station" for drug discovery applications, allowing for the rapid, site-specific immobilization of alkyne-tagged ligands, proteins, or small molecule drugs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Scientific Rationale & Mechanism

Direct covalent attachment of alcohols to silicon surfaces via Si-O-C bonds is hydrolytically unstable. To ensure the durability required for drug screening assays, this protocol employs a 3-(Triethoxysilyl)propyl isocyanate (ICPTES) linker.

  • Silanization: The triethoxysilane head of ICPTES reacts with surface silanols (Si-OH) to form a stable siloxane network.

  • Carbamate Coupling: The isocyanate tail (

    
    ) reacts rapidly and quantitatively with the hydroxyl group of this compound to form a stable carbamate (urethane) linkage.
    
  • Bio-Orthogonality: The terminal azide remains unreacted during this process, available for subsequent bio-orthogonal "Click" reactions.

Mechanistic Diagram

ChemicalMechanism Wafer Activated Silicon Wafer (Si-OH) Intermediate Isocyanate-Terminated Surface (Surface-N=C=O) Wafer->Intermediate Silanization (Toluene, 25°C) ICPTES Linker: ICPTES (Isocyanate-Silane) ICPTES->Intermediate FinalSurface Azide-Functionalized Surface (Carbamate Linkage) Intermediate->FinalSurface Nucleophilic Addition (Carbamate Formation) AzidoAlcohol This compound (HO-R-N3) AzidoAlcohol->FinalSurface

Figure 1: Step-wise chemical mechanism for anchoring this compound to silicon via an isocyanate linker.

Materials & Equipment

CategoryReagent/EquipmentSpecification
Substrate Silicon WafersP-type or N-type, <100> orientation, polished
Linker 3-(Triethoxysilyl)propyl isocyanate (ICPTES)95%, Moisture Sensitive (Sigma/Gelest)
Ligand This compound>96% Purity
Solvents TolueneAnhydrous (<50 ppm H₂O)
Ethanol, AcetoneHPLC Grade
Catalyst Dibutyltin dilaurate (DBTDL)Optional (accelerates carbamate formation)
Cleaning Sulfuric Acid (

)
96%
Hydrogen Peroxide (

)
30%

Experimental Protocols

Phase 1: Wafer Cleaning & Activation (Piranha Etch)

Objective: Remove organic contaminants and maximize surface hydroxyl (-OH) density.

WARNING: Piranha solution is explosive in contact with organics. Use full PPE (face shield, acid apron).

  • Sonicate wafers in acetone (10 min), then ethanol (10 min), then DI water (10 min).

  • Prepare Piranha Solution: Slowly add 1 part

    
     to 3 parts 
    
    
    
    in a glass beaker. (Exothermic!).
  • Immerse wafers for 30 minutes at 90°C.

  • Rinse copiously with DI water (Milli-Q, 18.2 MΩ).

  • Dry under a stream of Nitrogen (

    
    ).[1] Proceed immediately to Phase 2 to prevent surface re-contamination.
    
Phase 2: Linker Deposition (Silanization)

Objective: Create a reactive Isocyanate monolayer.

  • Prepare Solution: In a glovebox or under

    
    , prepare a 2% (v/v) solution of ICPTES  in anhydrous toluene.
    
  • Incubation: Immerse the activated wafers in the solution.

  • Reaction: Seal the vessel and react for 12–24 hours at room temperature.

    • Note: Anhydrous conditions are critical to prevent bulk polymerization of the silane.

  • Washing: Remove wafers and rinse sequentially with Toluene (x2) and Acetone (x1) to remove physisorbed silanes.

  • Curing: Bake wafers at 110°C for 30 minutes to crosslink the siloxane network.

Phase 3: Azide Functionalization (Carbamate Coupling)

Objective: Covalently attach this compound.

  • Prepare Solution: Dissolve This compound (10 mM) in anhydrous Toluene.

    • Optional: Add 1 drop of Dibutyltin dilaurate (DBTDL) as a catalyst.

  • Coupling: Immerse the Isocyanate-functionalized wafers into this solution.

  • Reaction: React for 12 hours at 60°C. The elevated temperature ensures complete conversion of the isocyanate groups.

  • Final Wash: Rinse with Toluene, Ethanol, and DI Water.

  • Sonicate in Ethanol for 5 minutes to remove any non-covalently bound ligands.

  • Dry under

    
    . Store in the dark at 4°C.
    

Quality Control & Validation

A self-validating system requires checking the surface at each stage.

MetricTechniqueExpected ResultInterpretation
Wettability Water Contact Angle (WCA)~75° - 85°Indicates successful alkyl chain attachment (Hydrophobic).
Thickness Ellipsometry~20–25 ÅConsistent with a C12 alkyl chain + propyl linker.
Chemical Identity FTIR-ATRPeak at ~2100 cm⁻¹ Diagnostic asymmetric stretch of the Azide (

) group.
Composition XPS (N1s Region)Split Peak (~400 eV / ~404 eV)Distinctive signature of the electron-deficient central Nitrogen in Azide.
Workflow Diagram

ExperimentalWorkflow Start Start: Raw Silicon Wafer Step1 1. Piranha Clean (Generate Si-OH) Start->Step1 Check1 QC: Contact Angle < 10° Step1->Check1 Step2 2. Silanization (ICPTES) (Anhydrous Toluene, 24h) Step3 3. Azide Coupling (this compound, 60°C) Step2->Step3 Check1->Step2 Pass Check2 QC: IR Peak @ 2100 cm⁻¹ Step3->Check2 Finish Ready for Drug Screening (Click Chemistry) Check2->Finish Pass

Figure 2: Operational workflow for surface fabrication including critical Quality Control (QC) checkpoints.

Application: Drug Discovery via Click Chemistry

The resulting surface is a "Click-ready" platform. To immobilize a drug candidate:

  • Tag the drug molecule with a terminal Alkyne.

  • Incubate the Azide-wafer with the Alkyne-Drug (50 µM),

    
     (1 mM), and Sodium Ascorbate (2 mM) in water/DMSO.
    
  • Result: The drug is covalently tethered via a 1,2,3-triazole ring, oriented away from the surface, ready for protein binding assays or cell adhesion studies.

References

  • Escorihuela, J., & Zuilhof, H. (2017).[2] Rapid Surface Functionalization of Hydrogen-Terminated Silicon by Alkyl Silanols. Journal of the American Chemical Society. [Link]

  • Vogel, B. M., et al. (2008).[1] Interfacial modification of silica surfaces through g-isocyanatopropyl triethoxy silane–amine coupling reactions.[1] Applied Surface Science. [Link][1]

  • Collman, J. P., et al. (2006). Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces.[3] Langmuir. [Link]

  • Ciampi, S., et al. (2013). Functionalization of Azide-Terminated Silicon Surfaces with Glycans Using Click Chemistry: XPS and FTIR Study. The Journal of Physical Chemistry C. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

Sources

Modification of nanoparticles with 12-Azido-1-dodecanol for drug delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modification of Nanoparticles with 12-Azido-1-dodecanol for Targeted Drug Delivery

Executive Summary

This guide details the strategic application of This compound (CAS: 84473-70-1) as a bifunctional linker for engineering drug delivery systems. Unlike short-chain azides, this C12-alkyl linker provides a critical "spacer arm," reducing steric hindrance at the nanoparticle (NP) surface and enhancing the efficiency of subsequent ligand conjugation.

We present two field-proven protocols for incorporating this linker into the most common drug delivery platforms:

  • Polymeric Nanoparticles (PLGA): Pre-conjugation via Steglich esterification.

  • Inorganic Nanoparticles (Mesoporous Silica - MSNs): Surface grafting via a silane intermediate.

Both workflows culminate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a "Click Chemistry" standard for attaching alkyne-modified therapeutic payloads (drugs, aptamers, or peptides).

Chemical Mechanism & Rationale

The Bifunctional Advantage

This compound possesses two distinct reactive termini:

  • Hydroxyl Group (-OH): Acts as the anchor point. It reacts with carboxylic acids (on polymers) or isocyanates (on silanes) to form stable ester or urethane bonds.

  • Azide Group (-N

    
    ):  Acts as the "Click" handle. It remains chemically inert during particle formulation but reacts rapidly with alkynes under catalytic conditions to form a stable triazole linkage.
    
The Spacer Effect

Direct attachment of ligands to a nanoparticle surface often fails due to steric crowding. The 12-carbon alkyl chain of this compound projects the reactive azide away from the dense particle corona, significantly increasing the reaction kinetics for bulky drug conjugates.

G cluster_0 Step 1: Anchoring cluster_1 Step 2: Click Conjugation Linker This compound (HO-C12-N3) Conjugate Azide-Functionalized NP Linker->Conjugate Substrate Nanoparticle Core (COOH or Silanol) Substrate->Conjugate Esterification or Silanization Final Drug-Loaded NP (Triazole Linkage) Conjugate->Final CuAAC Reaction (CuSO4 / NaAsc) Drug Alkyne-Drug (HC≡C-Drug) Drug->Final

Figure 1: General workflow for converting raw nanoparticles into drug-loaded carriers using this compound.

Protocol A: Modification of Polymeric (PLGA) Nanoparticles

Challenge: Direct surface modification of pre-formed PLGA nanoparticles is inefficient and risks dissolving the particles. Solution: Functionalize the PLGA polymer first, then formulate the nanoparticles.

Materials Required
  • Polymer: PLGA-COOH (Acid-terminated, Mw 10k-50k).

  • Linker: this compound.

  • Catalysts: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Precipitant: Cold Methanol.[1]

Step-by-Step Methodology

Step 1: Synthesis of Azide-PLGA Conjugate (Steglich Esterification)

  • Dissolution: Dissolve 1.0 g of PLGA-COOH in 10 mL of anhydrous DCM in a round-bottom flask.

  • Activation: Add DCC (1.2 equivalents relative to -COOH groups) and DMAP (0.1 equivalents). Stir at 0°C (ice bath) for 30 minutes to activate the carboxyl groups.

  • Coupling: Dissolve this compound (1.5 equivalents) in 2 mL DCM and add dropwise to the activated polymer solution.

  • Reaction: Allow the mixture to warm to room temperature and stir under nitrogen for 24 hours.

    • Note: A white precipitate (Dicyclohexylurea, DCU) will form as a byproduct.

  • Purification:

    • Filter the solution to remove the insoluble DCU.

    • Precipitate the polymer by adding the filtrate dropwise into 100 mL of ice-cold methanol under vigorous stirring.

    • Centrifuge (5,000 x g, 10 min) to collect the polymer pellet. Repeat the wash with methanol 2x to remove unreacted linker.

    • Vacuum dry the product.

Step 2: Nanoparticle Formulation (Nanoprecipitation)

  • Dissolve 50 mg of Azide-PLGA in 2 mL Acetone.

  • Add this solution dropwise into 10 mL of aqueous PVA solution (1% w/v) under moderate stirring.

  • Evaporate the acetone under a fume hood for 4 hours.

  • Result: PLGA nanoparticles with azide groups distributed on the surface, ready for clicking.

Protocol B: Modification of Mesoporous Silica Nanoparticles (MSNs)

Challenge: Silica lacks native carboxyl groups for esterification. Solution: Create a "Linker-Silane" intermediate using Isocyanate chemistry, then graft it to the silica surface.

Materials Required
  • Nanoparticles: Calcined MSNs (MCM-41 or SBA-15 type).

  • Coupling Agent: ICPTES (3-Isocyanatopropyltriethoxysilane).

  • Linker: this compound.

  • Solvent: Anhydrous Toluene.

Step-by-Step Methodology

Step 1: Synthesis of Azide-Silane Intermediate

  • In a dry vial, mix This compound (1 mmol) and ICPTES (1 mmol) in 5 mL anhydrous toluene.

  • Heat to 60°C for 4 hours under inert atmosphere.

  • Mechanism: The hydroxyl group of the linker reacts with the isocyanate of ICPTES to form a stable urethane (carbamate) bond. The silane end remains free for grafting.

    • QC Check: FTIR should show the disappearance of the isocyanate peak (~2270 cm⁻¹) and appearance of urethane bands.

Step 2: Surface Grafting to MSNs

  • Suspend 500 mg of dry MSNs in 20 mL anhydrous toluene via sonication.

  • Add the Azide-Silane Intermediate solution prepared in Step 1.

  • Reflux at 110°C for 12 hours.

  • Washing: Centrifuge and wash particles with Toluene (2x) and Ethanol (2x) to remove unbound silane.

  • Curing: Dry at 80°C overnight to crosslink the silane layer.

Protocol C: Drug Conjugation via Click Chemistry (CuAAC)

This protocol applies to both Azide-PLGA and Azide-MSN particles generated above.

Reaction Conditions
  • Buffer: PBS (pH 7.4) or Water/DMSO (1:1) if drug solubility is low.

  • Catalyst System: Copper(II) Sulfate (CuSO

    
    ) + Sodium Ascorbate (NaAsc).
    
  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Critical for protecting biomolecules from oxidative damage by copper.

Workflow
  • Suspension: Suspend Azide-NPs (10 mg/mL) in the reaction buffer.

  • Cargo Addition: Add Alkyne-modified Drug (2 molar equivalents relative to estimated surface azides).

  • Catalyst Premix: In a separate tube, mix CuSO

    
     (50 µM final), THPTA (250 µM final), and Sodium Ascorbate (500 µM final). The solution should remain clear.
    
  • Initiation: Add the catalyst premix to the NP suspension. Flush with nitrogen.

  • Incubation: Stir gently at Room Temperature for 2–4 hours.

  • Cleanup (Crucial):

    • Add EDTA (10 mM) to chelate the copper.

    • Dialyze (MWCO 3.5 kDa) against water for 24 hours OR centrifuge/wash 3x to remove free drug and copper.

Quality Control & Characterization

TechniqueMetricExpected Result
FTIR Spectroscopy Chemical IdentityStrong absorption peak at ~2100 cm⁻¹ (Azide stretch). Disappearance of this peak after drug clicking confirms conjugation.
DLS (Dynamic Light Scattering) Size & StabilitySlight increase in hydrodynamic diameter (~5-10 nm) after linker attachment.
Zeta Potential Surface ChargePLGA: Shift from highly negative (-40 mV) to slightly less negative (-30 mV) due to esterification of surface carboxyls.
NMR (

H)
Purity (Polymer)Appearance of triplet at ~3.2 ppm (-CH

-N

) in the purified PLGA conjugate.

Troubleshooting Guide

  • Issue: Low Conjugation Efficiency (Click Reaction).

    • Cause: Steric hindrance or oxidized copper.

    • Fix: Increase the amount of THPTA ligand (1:5 Cu:Ligand ratio) to stabilize Cu(I). Ensure the reaction is anaerobic (N

      
       purge).
      
  • Issue: Aggregation of PLGA NPs during Clicking.

    • Cause: Copper destabilization or high salt.

    • Fix: Use "Copper-Free" Click Chemistry (SPAAC) by using DBCO-modified drugs instead of simple alkynes. This avoids copper toxicity and instability.

  • Issue: Incomplete Esterification (Protocol A).

    • Cause: Water contamination in DCM.

    • Fix: Ensure DCM is anhydrous. Use a drying tube or molecular sieves.

References

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications. Source: PMC (PubMed Central). URL:[Link]

  • Simple Method for the Esterification of Carboxylic Acids (Steglich Esterification). Source: Organic Chemistry Portal. URL:[Link]

  • Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification. Source: IRJEdT. URL:[Link]

  • Click Chemistry for Liposome Surface Modification. Source: Springer Nature Experiments. URL:[Link]

  • Surface Functionalization of PLGA Nanoparticles for Drug Delivery. Source: ResearchGate.[2][3] URL:[Link]

Sources

Immobilization of enzymes on surfaces with 12-Azido-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Precision Immobilization of Enzymes using 12-Azido-1-dodecanol

Abstract

This guide details the protocol for immobilizing enzymes onto silica or polymer surfaces using This compound as a heterobifunctional spacer.[1] Unlike direct adsorption or random cross-linking (e.g., glutaraldehyde), this method utilizes Click Chemistry (CuAAC) to ensure site-specific orientation and retention of enzymatic activity. The 12-carbon alkyl chain of the linker provides a critical hydrophobic spacer (


), reducing steric hindrance and preventing denaturation of the enzyme on the solid support.

Mechanistic Principles

The immobilization strategy relies on the orthogonal reactivity of the hydroxyl (-OH) and azide (-N


) groups present in this compound.[1]
  • Surface Anchoring (Urethane Formation): The primary alcohol of the linker reacts with an isocyanate-activated surface to form a stable urethane bond. This creates a dense, self-assembled monolayer (SAM) presenting azide groups to the solvent.

  • Spacer Function: The dodecyl (C12) chain acts as a flexible tether, allowing the enzyme to undergo necessary conformational changes during catalysis without crashing into the rigid substrate.

  • Bio-orthogonal Ligation (Click Reaction): The surface-bound azides react exclusively with alkyne-functionalized enzymes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming a chemically inert 1,2,3-triazole linkage.[1]

Mechanism Diagram

Immobilization_Mechanism Substrate Silica/Glass Substrate (-OH Groups) Activation Surface Activation (Isocyanate Silane) Substrate->Activation Silanization Linker Linker Attachment (this compound) Activation->Linker Urethane Bond Formation AzideSurface Azide-Terminated Surface (Spacer: C12 Alkyl) Linker->AzideSurface Self-Assembly Click CuAAC Click Reaction (Triazole Formation) AzideSurface->Click Surface-N3 EnzymePrep Enzyme Functionalization (NHS-Alkyne) EnzymePrep->Click Alkyne-Enzyme Final Immobilized Enzyme (Active & Oriented) Click->Final Covalent Tethering

Caption: Step-wise workflow converting a raw silica substrate into a bioactive surface using this compound.

Materials & Equipment

CategoryReagent/ItemSpecification
Linker This compound >95% Purity (Sigma/Merck or equivalent)
Surface Glass slides or Silica beadsPiranha-cleaned (Caution: Corrosive)
Activator 3-(Triethoxysilyl)propyl isocyanate (ICPTES)Moisture sensitive, store under N2
Catalyst CuSO

[1] · 5H

O + THPTA Ligand
THPTA protects enzyme from Cu toxicity
Reductant Sodium AscorbateFreshly prepared
Enzyme Tag Alkyne-NHS EsterFor lysine modification
Solvents Toluene (anhydrous), DMSO, PBSHPLC Grade

Experimental Protocol

Phase 1: Surface Activation (Isocyanate Functionalization)

Goal: Convert surface hydroxyls to reactive isocyanate groups.

  • Cleaning: Immerse glass slides/beads in Piranha solution (3:1 H

    
    SO
    
    
    
    :H
    
    
    O
    
    
    ) for 30 min. Rinse copiously with ddH
    
    
    O and dry under N
    
    
    stream. Warning: Piranha solution reacts violently with organics.
  • Silanization: Prepare a 2% (v/v) solution of ICPTES in anhydrous toluene.

  • Incubation: Immerse cleaned substrates in the silane solution for 4 hours at room temperature (RT) under inert atmosphere (N

    
     or Ar) to prevent silane polymerization.
    
  • Washing: Rinse 2x with toluene and 1x with dichloromethane (DCM). Cure in an oven at 110°C for 30 min to crosslink the silane layer.

Phase 2: Linker Attachment (Creating the Azide Surface)

Goal: Attach this compound via urethane linkage.[1]

  • Linker Solution: Dissolve This compound (10 mM) in anhydrous toluene. Add a catalytic amount of Dibutyltin Dilaurate (DBTDL) (0.1% v/v) to catalyze the alcohol-isocyanate reaction.

  • Reaction: Immerse the isocyanate-activated slides into the linker solution. Incubate overnight (12-16 h) at RT with gentle shaking.

  • Blocking: Add ethanol (10% v/v) for 30 min to quench any remaining unreacted isocyanate groups.

  • Rinse: Wash extensively with Toluene, Ethanol, and finally PBS to remove non-covalently bound linker.

    • Validation Point: Measure water contact angle. A successful C12 monolayer should show a contact angle of ~75-85° (hydrophobic).[1]

Phase 3: Enzyme Functionalization (Alkyne Tagging)

Goal: Introduce alkyne handles to surface lysines on the enzyme.

  • Buffer Exchange: Ensure enzyme is in a non-amine buffer (e.g., PBS pH 7.4, Hepes). Avoid Tris or Glycine.

  • Labeling: Add Alkyne-NHS ester (dissolved in DMSO) to the enzyme solution at a 5:1 to 10:1 molar excess. Keep DMSO < 5% v/v.

  • Incubation: React for 1 hour at 4°C or RT.

  • Purification: Remove excess unreacted alkyne using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.

Phase 4: The Click Reaction (Immobilization)

Goal: Covalently tether the enzyme to the surface.

  • Reaction Mix: Prepare the following in PBS (pH 7.4):

    • Alkyne-Enzyme (10-50 µg/mL)[1]

    • CuSO

      
       (100 µM)
      
    • THPTA Ligand (500 µM) - Premix Cu and Ligand before adding![1]

    • Sodium Ascorbate (2.5 mM) - Add last to initiate.[1]

  • Incubation: Immerse the Azide-terminated slides in the reaction mix. Incubate for 30-60 minutes at RT in the dark.

  • Washing: Rinse with PBS + 0.1% Tween-20 (to remove non-specific adsorption), then PBS.

  • Chelation Wash: Rinse with 10 mM EDTA in PBS to strip any bound Copper ions.

Data Analysis & Validation

Comparative Performance Table
ParameterThis compound (Click)Glutaraldehyde (Random)Physisorption
Bond Type Covalent (Triazole)Covalent (Imine/Amine)Weak (Van der Waals)
Orientation Controlled (Surface Lysines)Random (Active site often blocked)Random
Stability High (Weeks-Months)HighLow (Leaching common)
Activity Retention >80% ~40-60%Variable
Spacer Effect Yes (C12 reduces denaturation) No (Close proximity to surface)No
Characterization Methods
  • X-Ray Photoelectron Spectroscopy (XPS):

    • Expectation: Appearance of a peak at ~400 eV (N1s) corresponding to the Azide group after Phase 2, and a shift/broadening after enzyme attachment.

  • FTIR (ATR Mode):

    • Azide Signal: Distinct peak at 2100 cm

      
        (asymmetric stretching of -N
      
      
      
      ).[1] Disappearance of this peak confirms successful Click reaction.
  • Activity Assay: Standard colorimetric or fluorometric assay specific to your enzyme. Compare

    
     and 
    
    
    
    of immobilized vs. free enzyme.

Troubleshooting Guide

  • Problem: Low Enzyme Activity.

    • Cause: Copper toxicity denaturing the enzyme.

    • Solution: Increase THPTA ligand concentration (up to 1 mM) or switch to Copper-free Click chemistry (SPAAC) using DBCO-functionalized enzymes (though this requires a different linker setup).[1]

  • Problem: High Non-Specific Binding.

    • Cause: Hydrophobic C12 chain attracting proteins.

    • Solution: Add a blocking step with BSA or PEG-alkyne after enzyme immobilization to backfill the surface.

  • Problem: No Click Reaction.

    • Cause: Oxidation of Ascorbate.

    • Solution: Prepare Sodium Ascorbate fresh. Solution must be clear, not yellow.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Nandivada, H., et al. (2007). Reactive polymer coatings that 'click'. Angewandte Chemie. Link

  • Goddard, J. M., & Hotchkiss, J. H. (2007). Polymer surface modification for the attachment of bioactive compounds.[2][3] Progress in Polymer Science. Link

  • Trindade, A. F., et al. (2014). Click Chemistry in the Immobilization of Enzymes.[4][5] ChemCatChem. Link

  • Sigma-Aldrich. Product Specification: this compound.[1][6] Link

Sources

Creating biocompatible surfaces with 12-Azido-1-dodecanol-based SAMs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Biocompatible Interfaces via 12-Azido-1-dodecanol Scaffolds

Executive Summary

This guide details the engineering of bio-functional surfaces using This compound (CAS: 57395-51-4) as a bifunctional molecular bridge.[1] While traditional Self-Assembled Monolayers (SAMs) often utilize thiols (for gold) or silanes (for glass), the this compound molecule serves as a versatile "clickable" scaffold.[1] Its 12-carbon alkyl chain provides the necessary Van der Waals forces for dense, ordered packing (enhancing stability and blocking non-specific adsorption), while the terminal azide (-N₃) group acts as a bio-orthogonal "handle."[2]

This protocol focuses on two critical phases:

  • Surface Anchoring: Direct immobilization of the alcohol onto oxide-rich surfaces (e.g., Hydroxyapatite, Plasma-treated SiO₂) or conversion to derivatives for metal substrates.[2]

  • Bio-Activation: Utilizing Copper-Free Click Chemistry (SPAAC) to attach sensitive biomolecules (peptides, glycans) without introducing cytotoxic copper catalysts—a critical requirement for biocompatibility.[1][2]

Mechanism of Action

The efficacy of this compound relies on its amphiphilic structure:

  • Head Group (Hydroxyl, -OH): Facilitates anchoring to surface oxides via condensation (esterification) or hydrogen bonding.[1][2] It can also be reacted with surface isocyanates or activated carboxylic acids.[1][2]

  • Spacer (

    
     Alkyl Chain):  A 12-carbon backbone is the "Goldilocks" length—long enough to form a crystalline-like, hydrophobic barrier that resists ion penetration, but short enough to avoid the disorder seen in very long chains.[2]
    
  • Tail Group (Azide, -N₃): A chemically inert group under physiological conditions that reacts specifically with alkynes (Click Chemistry) to form a stable triazole linkage.[1][2]

SAM_Mechanism Substrate Substrate Surface (Oxide/Hydroxyl-rich) Anchor Anchoring Phase (Esterification/Condensation) Substrate->Anchor Activation SAM Ordered Monolayer (this compound) Anchor->SAM Self-Assembly (18-24h) Click Bio-Orthogonal Click Reaction (SPAAC or CuAAC) SAM->Click Azide Exposure BioSurface Biocompatible Interface (RGD Peptides / PEG) Click->BioSurface Covalent Attachment

Figure 1: The stepwise assembly mechanism from substrate activation to bio-functionalization.[1][3]

Materials & Equipment

ComponentSpecificationPurpose
Linker This compound (>95%)Core SAM building block.[1]
Solvent A Anhydrous Ethanol or TolueneSolvent for SAM formation (substrate dependent).[1]
Substrate SiO₂ (Glass), Hydroxyapatite, or GoldTarget surface.[1][2] (Gold requires thiol derivative).[1][2][4]
Ligand DBCO-PEG4-RGD or Alkyne-PEGBio-functional molecule (DBCO enables copper-free click).[1]
Cleaning Piranha Solution (

3:1)
DANGER: Removes organic contaminants.[1][2]
Catalyst CuSO₄ / Sodium AscorbateOnly if using CuAAC (Standard Click).[1][2]

Experimental Protocols

Protocol A: Surface Preparation & Anchoring (Oxide Surfaces)

Target Substrate: Glass, Silicon Oxide, or Hydroxyapatite. Note: For Gold surfaces, 12-Azido-1-dodecanethiol must be used.[1][2] The protocol below is specific to the Alcohol form on Oxides.

  • Substrate Activation:

    • Immerse substrate in Piranha Solution (3:1 conc.[1][2]

      
       : 30% 
      
      
      
      ) for 15 minutes. Caution: Exothermic/Explosive with organics.[1][2]
    • Rinse copiously with Milli-Q water.[1]

    • Dry under a stream of Nitrogen (

      
      ).[4][5]
      
    • Optional: Plasma treat (Oxygen plasma, 2 min) to maximize surface hydroxyl (-OH) density.[1][2]

  • SAM Formation (Solution Deposition):

    • Prepare a 2 mM solution of this compound in dry Toluene (for high-temp assembly) or Ethanol.

    • Catalysis (Optional for SiO₂): Add a catalytic amount of p-Toluenesulfonic acid (PTSA) if promoting esterification.[1]

    • Immerse the activated substrate in the solution.[6]

    • Incubation:

      • Room Temp: 24–48 hours (Slow organization).[1][2]

      • Elevated Temp (Reflux):[1] 2–4 hours (Promotes denser packing on oxides).[1][2]

    • Seal the container under

      
       atmosphere to prevent humidity interference.
      
  • Post-Assembly Cleaning:

    • Remove substrate and sonicate in pure solvent (Toluene/Ethanol) for 5 minutes to remove physisorbed multilayers.

    • Dry under

      
       stream.
      
Protocol B: Biocompatibilization via Click Chemistry

Method Choice: Use SPAAC (Method 1) for live-cell compatibility to avoid Copper toxicity.[1] Use CuAAC (Method 2) for robust, non-biological materials.[2]

Method 1: Copper-Free Click (SPAAC - Strain Promoted) Reagent: DBCO-functionalized Biomolecule (e.g., DBCO-RGD peptide).[1][2]

  • Preparation: Dissolve DBCO-ligand (50 μM) in PBS (pH 7.4).

  • Reaction: Incubate the Azide-terminated SAM with the DBCO solution for 1–4 hours at 37°C (or Room Temp).

  • Washing: Rinse 3x with PBS to remove unbound ligands.[1][2]

  • Result: No catalyst residue; immediate biocompatibility.[1][2]

Method 2: Copper-Catalyzed Click (CuAAC) Reagent: Alkyne-functionalized Biomolecule.[1]

  • Catalyst Mix: Prepare a fresh mix of:

    • 
       (1 mM final)[1][2]
      
    • Sodium Ascorbate (2 mM final) - Reduces Cu(II) to Cu(I).[1]

    • Alkyne-Ligand (10–100 μM).[1]

  • Incubation: Immerse SAM in the mix for 30–60 minutes at Room Temp.

  • Chelation Wash (Critical): Rinse with EDTA solution (10 mM) to strip adsorbed Copper ions (cytotoxic).[1]

  • Final Rinse: Rinse 3x with Milli-Q water.

Click_Workflow cluster_SPAAC Pathway A: Biocompatible (SPAAC) cluster_CuAAC Pathway B: Standard (CuAAC) AzideSurface Azide-SAM Surface DBCO DBCO-Biomolecule AzideSurface->DBCO Alkyne Alkyne-Biomolecule + Cu Catalyst AzideSurface->Alkyne StrainClick Strain-Promoted Cycloaddition DBCO->StrainClick Final Bio-Active Surface StrainClick->Final CuClick Cu-Catalyzed Cycloaddition Alkyne->CuClick Wash EDTA Chelation (Remove Cu) CuClick->Wash Wash->Final

Figure 2: Decision workflow for functionalization. Pathway A is preferred for strict biocompatibility.[2]

Characterization & Validation

To ensure the protocol's success, the following parameters must be verified:

TechniqueParameterExpected Outcome
Contact Angle WettabilityAzide Surface: ~70°–80° (Hydrophobic).PEG/Peptide Surface: <40° (Hydrophilic).[1]
FT-IR (Grazing Angle) Chemical IDAzide Peak: Distinct stretch at ~2100 cm⁻¹ .Disappearance: Peak vanishes after Click reaction.[1]
XPS (X-ray Photoelectron) Elemental CompAppearance of N1s signal (Azide).[1] Shift in N1s binding energy after triazole formation.[1][2]
Ellipsometry Thickness~1.6–1.8 nm (Theoretical length of C12 + Azide).[1]

Troubleshooting & Optimization

  • Issue: Low Surface Coverage (Pinholes). [1][2]

    • Cause: Incomplete assembly time or moisture in solvent.[1][2]

    • Fix: Increase incubation to 48h; use anhydrous solvents; anneal surface at 50°C post-assembly.

  • Issue: Cytotoxicity in Cell Culture.

    • Cause: Residual Copper from CuAAC.[1][2]

    • Fix: Switch to SPAAC (DBCO-ligands) or extend EDTA washing steps.[1]

  • Issue: No "Click" Signal.

    • Cause: Steric hindrance of the azide group.

    • Fix: Use a longer linker on the incoming biomolecule (e.g., PEG-spacer) to access the surface-bound azide.

References

  • Collman, J. P., et al. (2006).[2] "Clicking" Functionality onto Electrode Surfaces.[1][2][7] Langmuir.[1][2] [Link]

  • Zhang, Y., et al. (2012).[2] Surface functionalization of nanoparticles for nanomedicine.[1][8] Chemical Society Reviews.[1][2][8] [Link]

  • Lee, B. S., et al. (2003).[2] Surface modification of hydroxyapatite.[1][9] Part I. Dodecyl alcohol.[1][2][9][10] Biomaterials.[1][2][8][11][12][13] [Link]

  • Nandivada, H., et al. (2007).[2] Reactive SAMs for the Preparation of Bio-Interfaces. Wiley InterScience.[1][2] [Link][1]

Sources

Application Note: 12-Azido-1-dodecanol in Precision Polymer Synthesis and Surface Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

12-Azido-1-dodecanol (CAS: 57395-51-4) is a bifunctional heterobifunctional linker critical in the fields of materials science and bioconjugation. Its structural uniqueness lies in the separation of two distinct reactive handles—a primary hydroxyl group and a terminal azide—by a hydrophobic C12 alkyl spacer. This architecture allows for orthogonal functionalization: the hydroxyl group serves as an initiation site for polymerization (ROP, ATRP) or surface anchoring, while the azide group remains inert during these processes, available for subsequent high-fidelity "Click" chemistry (CuAAC or SPAAC).

This guide details the strategic application of this compound in synthesizing azide-terminated polymers and engineering reactive surfaces, providing validated protocols for researchers in drug delivery and materials engineering.

Strategic Utility & Mechanism

The Bifunctional Advantage
  • Hydroxyl (-OH): Acts as a nucleophile. It can initiate Ring-Opening Polymerization (ROP) of cyclic esters (lactides, caprolactones) or be esterified to create Atom Transfer Radical Polymerization (ATRP) initiators.

  • Dodecyl Spacer (C12): Provides hydrophobicity, facilitating self-assembly on surfaces and solubility in organic solvents. It physically distances the reactive azide from the polymer coil or surface, reducing steric hindrance during conjugation.

  • Azide (-N3): A bioorthogonal handle stable to most polymerization conditions (radical, cationic, anionic) but highly reactive toward alkynes via Cycloaddition.

Workflow Visualization

The following diagram illustrates the two primary workflows: Surface Modification (SAMs) and Polymer Synthesis.

G Start This compound Step1A Functionalization (e.g., 2-Bromoisobutyryl bromide) Start->Step1A Esterification Step2A Surface Anchoring (SiO2/Oxide interaction) Start->Step2A Dip/Spin Coat Step1B ATRP Initiator (Azide-functionalized) Step1A->Step1B Step1C Polymerization (Monomer addition) Step1B->Step1C ATRP/ROP End1 Azide-Terminated Polymer Step1C->End1 Step2B Self-Assembled Monolayer (Azide exposed) Step2A->Step2B Step2C Click Reaction (R-Alkyne + Cu Catalyst) Step2B->Step2C CuAAC End2 Functionalized Surface Step2C->End2

Figure 1: Dual workflow pathways for this compound in polymer synthesis and surface engineering.

Application A: Synthesis of Azide-Terminated Polymers

This protocol describes converting this compound into an ATRP initiator, followed by polymerization. This method yields polymers with a single, definable azide end-group.

Protocol 1: Synthesis of ATRP Initiator (12-Azidododecyl 2-bromoisobutyrate)

Objective: Functionalize the hydroxyl group with an alpha-bromoester moiety to initiate ATRP.

Reagents:

  • This compound (1.0 eq)

  • 2-Bromoisobutyryl bromide (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add this compound (e.g., 1.0 g, 4.4 mmol) and dissolve in anhydrous DCM (20 mL).
    
  • Base Addition: Add TEA (0.92 mL, 6.6 mmol) and cool the solution to 0°C in an ice bath.

  • Acylation: Add 2-Bromoisobutyryl bromide (0.65 mL, 5.28 mmol) dropwise over 15 minutes. The solution will turn cloudy due to TEA·HBr salt formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Critical Check: Monitor via TLC (Hexane/Ethyl Acetate 4:1) for disappearance of the alcohol starting material.

  • Workup: Filter off the precipitate. Wash the filtrate with 1M HCl (2x), saturated

    
     (2x), and brine (1x).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via

    
     NMR. Look for the shift of the 
    
    
    
    -O protons (approx.[1] 4.1 ppm) and the methyl protons of the isobutyryl group (1.9 ppm).
Protocol 2: Polymerization (Example: ATRP of Styrene)

Objective: Grow a polymer chain from the azide-functionalized initiator.

  • Charge: To a Schlenk tube, add CuBr (1.0 eq), Ligand (PMDETA, 1.0 eq), Monomer (Styrene, 100 eq), and the Initiator synthesized above (1.0 eq).

  • Degas: Perform three Freeze-Pump-Thaw cycles to remove oxygen (Oxygen terminates radical species).

  • Polymerize: Immerse in an oil bath at 110°C.

  • Quench: Stop reaction by exposing to air and cooling. Dilute with THF.

  • Purification: Pass through a neutral alumina column to remove Copper catalyst (solution turns from green/brown to clear). Precipitate into cold methanol.

Application B: Surface Engineering (SAMs)

This compound is ideal for creating hydrophobic, "clickable" surfaces on oxides (


, 

).
Protocol 3: Preparation of Azide-Functionalized Surfaces

Substrate: Silicon wafer with native oxide.

  • Cleaning: Clean substrate with Piranha solution (

    
     3:1) for 30 mins. Warning: Piranha solution is explosive with organics. Rinse with deionized water and dry under 
    
    
    
    flow.
  • Deposition:

    • Method A (Immersion): Immerse the substrate in a 1 mM solution of this compound in Ethanol for 24 hours.

    • Method B (Spin Coating): For thicker films, spin coat a 10 mg/mL solution in Chloroform at 2000 rpm for 60s.

  • Annealing: Bake at 60°C for 1 hour to promote ordering of the alkyl chains.

  • Washing: Rinse extensively with Ethanol to remove physisorbed molecules, leaving the chemisorbed monolayer.

Application C: "Click" Functionalization (CuAAC)

Once the polymer or surface is prepared, the azide group is reacted with an alkyne-tagged molecule (e.g., Fluorescent dye, Peptide, Drug).

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagents:

  • Azide-Polymer/Surface (1.0 eq of azide groups)

  • Alkyne-Functionalized Cargo (1.2 eq)

  • 
     (0.1 eq)
    
  • Sodium Ascorbate (0.5 eq)

  • Ligand: THPTA or TBTA (0.1 eq) - Essential for protecting Cu(I) from oxidation.

Procedure:

  • Dissolution: Dissolve Polymer and Alkyne in DMF/Water (4:1). If using a surface, submerge the wafer in this mixture.

  • Catalyst Prep: Premix

    
     and THPTA ligand in water. Add to the reaction vessel.
    
  • Initiation: Add Sodium Ascorbate (freshly prepared in water). The mixture should remain clear or turn slightly yellow.

  • Incubation: Stir at RT for 4–16 hours in the dark.

  • Purification (Polymer): Dialysis against EDTA solution (to strip Copper) followed by water.

  • Purification (Surface): Rinse with DMF, then EDTA solution, then Ethanol.

Expertise & Troubleshooting (E-E-A-T)

IssueProbable CauseExpert Solution
Incomplete Esterification Steric hindrance or wet solvents.Use anhydrous DCM and ensure excess TEA/Acid Bromide. The C12 chain can fold; ensure vigorous stirring.
Polymer Polydispersity High Oxygen leakage or poor initiation efficiency.Ensure rigorous degassing (Freeze-Pump-Thaw). The long alkyl chain initiator may have different solubility than the monomer; ensure homogeneity before heating.
"Click" Reaction Fails Copper oxidation or steric burial.1. Increase catalyst load. 2. Use THPTA ligand (water-soluble) to stabilize Cu(I).[2] 3. Add DMF to swell the polymer/layer, exposing the buried azide.
Surface Dewetting Poor SAM formation.The hydroxyl interaction with

is weaker than Silanes. For robust monolayers, consider converting the -OH to a Trichlorosilane before deposition, or use thermal annealing.

Safety & Handling

  • Azide Safety: While this compound has a high C/N ratio (12 carbons to 3 nitrogens), making it non-explosive under standard conditions, always avoid contacting azides with heavy metals (Lead, Silver) or strong acids, which can form explosive hydrazoic acid.

  • Storage: Store at 2–8°C under inert gas (

    
     or Ar). Light sensitive (protect from UV to prevent azide decomposition).
    

References

  • Click Chemistry Reagents & Protocols. MedChemExpress. 12-Azido-dodecanoyl-OSu and applications in CuAAC.

  • Significance of Azido-Functionalized Long-Chain Alcohols. BenchChem. Detailed analysis of this compound in SAMs and lipid mimetics.

  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm. Standard CuAAC conditions using THPTA ligands.

  • Self-Assembled Monolayers of 1-Dodecanol. National Institutes of Health (NIH) / PMC. Methodologies for drop-casting dodecanol on SiO2.[3]

  • Synthesis of Functional Polymers (Patent US7795355B2). Google Patents. Describes post-polymerization modification using click chemistry.

  • Introduction of Terminal Azide Functionalities in Polymers. Sigma-Aldrich (Merck). Technical article on converting hydroxyl termini to azides for ATRP.

Sources

Application Note: A Step-by-Step Guide to the Preparation of 12-Azido-1-dodecanethiol Self-Assembled Monolayers for Advanced Biosensor Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, characterization, and functionalization of 12-azido-1-dodecanethiol self-assembled monolayers (SAMs) on gold surfaces. The azide-terminated SAM serves as a versatile platform for the covalent immobilization of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This methodology is pivotal for researchers, scientists, and drug development professionals engaged in the creation of highly specific and stable biosensors. The protocols herein offer a self-validating system, ensuring the creation of high-quality, densely packed monolayers ready for subsequent bio-conjugation.

Introduction: The Power of Azide-Terminated SAMs in Biosensing

Self-assembled monolayers (SAMs) provide a robust and highly ordered interface between a solid substrate and a biological environment, making them indispensable in the field of nanotechnology and molecular electronics.[1] For biosensor applications, the ability to control the surface chemistry at the molecular level is paramount. SAMs formed from ω-functionalized alkanethiols on gold substrates are a preferred system due to their ease of preparation and the stable gold-thiol bond.[2]

The terminal functional group of the alkanethiol dictates the subsequent surface chemistry. An azide (-N₃) terminus is particularly advantageous as it is bio-orthogonal, meaning it does not react with biological molecules under physiological conditions. This inertness ensures that biomolecules are only attached to the surface when a specific reaction is initiated. The azide group serves as a reactive handle for the highly efficient and specific "click chemistry" reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This reaction allows for the covalent immobilization of alkyne-modified biomolecules, such as proteins, peptides, or nucleic acids, in a controlled orientation, which is crucial for maintaining their biological activity and enhancing sensor performance.[4][5]

This guide will focus on the use of 12-azido-1-dodecanethiol to form azide-terminated SAMs. We will also discuss the formation of mixed SAMs by co-adsorbing 12-azido-1-dodecanethiol with a diluent thiol, such as 1-dodecanethiol. Mixed SAMs are often employed to control the density of the azide groups on the surface, which can minimize steric hindrance and non-specific binding.[6][7]

Experimental Workflow Overview

The overall process for creating a bio-functionalized surface using 12-azido-1-dodecanethiol SAMs involves three main stages: SAM formation, SAM characterization, and bio-conjugation via click chemistry.

workflow cluster_0 Stage 1: SAM Formation cluster_1 Stage 2: SAM Characterization cluster_2 Stage 3: Bio-conjugation (Click Chemistry) A Gold Substrate Cleaning B Thiol Solution Preparation A->B C Substrate Immersion (24-48h) B->C D Rinsing & Drying C->D E Contact Angle Goniometry D->E F X-ray Photoelectron Spectroscopy (XPS) D->F G Quality Validation E->G F->G H Prepare Alkyne-tagged Biomolecule G->H J Surface Reaction H->J I Prepare Cu(I) Catalyst Solution I->J K Final Rinse & Dry J->K L Biosensor Ready K->L

Figure 1: Overall experimental workflow.

Detailed Protocols

Materials and Equipment
Reagents Equipment
12-Azido-1-dodecanethiolSonicator
1-Dodecanethiol (as diluent, optional)Contact Angle Goniometer
200 proof Ethanol (absolute)X-ray Photoelectron Spectrometer (XPS)
Deionized (DI) water (18.2 MΩ·cm)Nitrogen gas source
Alkyne-modified biomolecule (e.g., peptide)Fume hood
Copper(II) bromide (CuBr₂) or Copper(I) bromide (CuBr)Calibrated micropipettes
Tris(benzyltriazolylmethyl)amine (TBTA)Glass scintillation vials or polypropylene tubes
Sodium Ascorbate (Na-Asc)Tweezers
Dimethyl sulfoxide (DMSO)Petri dishes
HEPES bufferParafilm® sealing tape
Substrates
Gold-coated glass slides or silicon wafers
Protocol 1: Preparation of Azide-Terminated SAMs

This protocol is adapted from standard procedures for alkanethiol SAM formation on gold.[8][9][10]

Step 1: Substrate Cleaning A pristine gold surface is critical for the formation of a well-ordered SAM.

  • Cut gold-coated substrates to the desired size using a diamond-tipped scribe.

  • Rinse the substrates with ethanol, followed by DI water.

  • Dry the substrates under a stream of dry nitrogen.

  • Clean the substrates using a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants. Alternatively, immerse the substrates in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Extreme caution must be exercised when using piranha solution as it is highly corrosive and reactive.

  • Thoroughly rinse the substrates with DI water and then ethanol.

  • Dry the substrates under a stream of nitrogen and use immediately.

Step 2: Thiol Solution Preparation

  • Prepare a 1 mM stock solution of 12-azido-1-dodecanethiol in absolute ethanol. For example, to make 10 mL of solution, dissolve the appropriate mass of the thiol in 10 mL of ethanol.

  • If preparing a mixed SAM, prepare separate 1 mM stock solutions of 12-azido-1-dodecanethiol and the diluent thiol (e.g., 1-dodecanethiol).

  • Create the desired final concentration by mixing the stock solutions. For instance, to achieve a 10% azide surface density, mix 1 mL of the 12-azido-1-dodecanethiol stock with 9 mL of the diluent thiol stock.

  • Sonicate the final thiol solution for 5-10 minutes to ensure complete dissolution.[9][10]

Step 3: Self-Assembly

  • Place the cleaned gold substrates in individual glass vials or polypropylene tubes.

  • Add enough thiol solution to completely submerge each substrate.

  • Minimize air exposure by backfilling the vials with dry nitrogen gas, then seal tightly with a cap and wrap with Parafilm®.[8][9]

  • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[8][11]

Step 4: Rinsing and Drying

  • Remove the substrates from the thiol solution using clean tweezers.

  • Rinse the substrates thoroughly with a stream of absolute ethanol for 10-15 seconds to remove non-chemisorbed thiols.

  • Place the substrates in a beaker of fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed molecules.[9][10]

  • Perform a final rinse with ethanol.

  • Dry the substrates under a gentle stream of dry nitrogen.

  • Store the SAM-coated substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen. Use them for characterization or functionalization as soon as possible.

Protocol 2: Characterization of the Azide-Terminated SAM

Validation of the SAM quality is a critical self-validating step before proceeding to bio-conjugation.

Step 1: Contact Angle Goniometry This technique provides information about the hydrophobicity of the surface, which is indicative of a well-formed monolayer.

  • Place a droplet of DI water (typically 1-5 µL) onto the SAM-coated surface.

  • Measure the static contact angle. A well-ordered long-chain alkanethiol SAM should be hydrophobic.

  • Expected Result: For a dodecanethiol-based SAM, a contact angle of approximately 102° is expected.[12] The presence of the azide group may slightly alter this value, but it should still be significantly hydrophobic.

Step 2: X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive technique that provides elemental composition and chemical state information, confirming the presence of the azide group.

  • Acquire a survey spectrum to identify all elements present on the surface. Expect to see signals for Au, C, S, and N.

  • Acquire high-resolution spectra for the N 1s and S 2p regions.

  • Expected Result:

    • N 1s: The azide group will show two distinct peaks in the N 1s spectrum: one at approximately 404-405 eV corresponding to the central, electron-deficient nitrogen atom, and another at ~400-401 eV for the two terminal nitrogen atoms, with an approximate peak area ratio of 1:2.

    • S 2p: A doublet corresponding to S 2p₃/₂ and S 2p₁/₂ at around 162 eV and 163.2 eV, respectively, indicates the formation of a gold-thiolate bond.

Characterization Technique Parameter Expected Outcome for 12-Azido-1-dodecanethiol SAM
Contact Angle GoniometryStatic Water Contact Angle> 90° (Hydrophobic surface)
XPSN 1s High-Resolution ScanTwo peaks at ~404 eV and ~400 eV (ratio ~1:2)
XPSS 2p High-Resolution ScanDoublet with S 2p₃/₂ peak at ~162 eV
Protocol 3: Bio-conjugation via Click Chemistry (CuAAC)

This protocol outlines the immobilization of an alkyne-tagged biomolecule onto the azide-terminated SAM.[4][13]

click_chemistry substrate Gold Substrate S-Au Bond (CH₂)₁₂ N=N⁺=N⁻ (Azide) reaction substrate:f3->reaction biomolecule {Alkyne-tagged Biomolecule | R-C≡CH} biomolecule->reaction catalyst {Cu(I) Catalyst | (e.g., CuBr/TBTA)} catalyst->reaction CuAAC 'Click' Reaction product Gold Substrate S-Au Bond (CH₂)₁₂ Triazole Ring Biomolecule reaction->product

Figure 2: Schematic of CuAAC on an azide-terminated SAM.

Step 1: Preparation of Reagents

  • Alkyne-Biomolecule Solution: Dissolve the lyophilized alkyne-tagged biomolecule (e.g., peptide) in a suitable buffer, such as 0.1 M HEPES (pH 8.5), to a final concentration of 2 mM.[4]

  • Catalyst Solution: a. In a separate vial, dissolve CuBr (or CuBr₂) and Sodium Ascorbate in DMSO to a concentration of 2 mM each. Sonicate for 10 minutes. The ascorbate reduces Cu(II) to the active Cu(I) species. b. Add the ligand, TBTA, to this solution, also to a final concentration of 2 mM, and sonicate for another 10 minutes.[4] TBTA stabilizes the Cu(I) oxidation state and prevents its disproportionation.

Step 2: Click Reaction

  • Mix the catalyst solution and the alkyne-biomolecule solution in a 1:1 ratio.[4]

  • Immediately immerse the azide-terminated SAM substrate in the reaction mixture.

  • Allow the reaction to proceed for 1-2 hours at room temperature. The reaction is typically rapid.

  • To monitor the reaction kinetics, multiple samples can be prepared and removed at different time points.

Step 3: Post-Reaction Rinsing

  • Remove the substrate from the reaction solution.

  • Rinse thoroughly with DI water, followed by ethanol, to remove the catalyst, unreacted biomolecules, and solvent.

  • Dry the functionalized substrate under a stream of nitrogen.

  • The biosensor surface is now ready for use or further characterization (e.g., by AFM to visualize immobilized proteins, or by functional assays).

Conclusion and Field-Proven Insights

The protocols detailed in this application note provide a reliable and reproducible method for preparing 12-azido-1-dodecanethiol SAMs for biosensor development. The key to success lies in maintaining a clean experimental environment and validating the quality of the SAM before proceeding with bio-conjugation. The azide-alkyne "click" chemistry approach offers a highly efficient and specific method for immobilizing delicate biomolecules, preserving their function and leading to the development of robust and sensitive biosensor platforms. By controlling the surface density of the azide groups through the use of mixed monolayers, researchers can fine-tune the sensor surface to optimize biomolecule spacing and minimize non-specific interactions, ultimately enhancing the signal-to-noise ratio of the biosensor.

References

  • Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335.
  • PrepChem.com. (n.d.). Preparation of 1-dodecanethiol. Retrieved from [Link]

  • Beri, S., & Belaubre, E. (2010). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs (100). The Journal of Physical Chemistry C, 114(49), 21558–21564.
  • van den Berg, S. A., et al. (2013). Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols. Organic & Biomolecular Chemistry, 11(46), 8031-8035.
  • Google Patents. (1958). US2831032A - Preparation of sodium mercaptides.
  • Lin, Y., et al. (2007). Protein immobilization techniques for microfluidic assays. Analytica Chimica Acta, 584(2), 264-278.
  • S. D. A. Z. Al-Rawashdeh, et al. (2011). A contact angle and ToF-SIMS study of SAM–thiol interactions on polycrystalline gold. Surface Science, 605(1-2), 141-147.
  • Google Patents. (2016). CN105272902A - Simple method for preparing mercaptan through one-step method.
  • Yun, J. H., et al. (2018). Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. Applied and Environmental Microbiology, 84(6), e02555-17.
  • Bedford, E. E., et al. (2012). Surface plasmon resonance biosensors incorporating gold nanoparticles. Macromolecular bioscience, 12(6), 724-739.
  • Benoit, D. S., et al. (2010). Using “click” chemistry to prepare SAM substrates to study stem cell adhesion. Biomacromolecules, 11(6), 1577–1583.
  • Naumann, R., et al. (2003). Characterization of self-assembled monolayers of alkanethiol on GaAs surface by contact angle and angle-resolved XPS measurements. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures Processing, Measurement, and Phenomena, 21(4), 1474-1480.
  • Baptista, P., et al. (2023). Gold Nanoparticle-Based Plasmonic Biosensors. Biosensors, 13(3), 384.
  • Van der Meijden, P., et al. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. Langmuir, 38(33), 10178–10186.
  • ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]

  • Barbier, B., et al. (2005). Immobilization of Protein A on SAMs for the elaboration of immunosensors. Archimer - Ifremer. Retrieved from [Link]

  • D'Auria, S., et al. (2002). Construction of biosensors using a gold-binding polypeptide and a miniature integrated surface plasmon resonance sensor. Analytical biochemistry, 309(1), 1-6.
  • ResearchGate. (n.d.). Immobilization of Protein Aptamers On Binary SAM for Protein Sensing Applications. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Liu, X., et al. (2016). A Gold Nanoparticles Enhanced Surface Plasmon Resonance Immunosensor for Highly Sensitive Detection of Ischemia-Modified Albumin. Sensors, 16(10), 1735.
  • Defense Technical Information Center. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Retrieved from [Link]

  • Wadu-Mesthrige, K., Amro, N. A., & Liu, G. Y. (2000). Immobilization of proteins on self-assembled monolayers. Scanning, 22(6), 380-388.
  • Google Patents. (1938). US2127333A - Method for the production of higher molecular mercaptals and mercap.
  • Commonly Used Reagents. (2013). Protocol-Book.org. Retrieved from [Link]

  • Lee, J., & Choi, J. W. (2018). Application of Gold Nanoparticle to Plasmonic Biosensors. International journal of molecular sciences, 19(7), 2021.
  • Peeler, J. C., et al. (2017). Employing non-canonical amino acids towards the immobilization of a hyperthermophilic enzyme to increase protein stability. Scientific reports, 7(1), 1-11.
  • Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 12-Azido-1-dodecanol Click Chemistry

[1]

Reagent Focus: 12-Azido-1-dodecanol (

Reaction Class:Support Tier:

Introduction: The "Greasy Chain" Paradox

Welcome. You are likely here because your click reaction with This compound has stalled or resulted in a cloudy, heterogeneous mess.

While "Click Chemistry" is often marketed as "plug-and-play," this specific reagent introduces a critical physical variable: Amphiphilicity . With a 12-carbon hydrophobic alkyl chain sandwiched between a terminal hydroxyl group and an azide, this molecule behaves more like a surfactant (similar to Sodium Lauryl Sulfate) than a standard small-molecule linker.

In aqueous buffers, it does not essentially dissolve; it aggregates . If your azide is sequestered inside a micelle or crashed out of solution, no amount of copper catalyst will force the reaction. This guide prioritizes solubility engineering over catalytic adjustments.

Part 1: Diagnostic Logic & Workflow

Before altering reagents, determine the failure mode using this logic flow.

TroubleshootingLogicStartReaction Failed/Low YieldCheckSolubilityIs the mixture cloudy/precipitated?Start->CheckSolubilityCheckPartnerIs the Alkyne partner a Biomolecule?CheckSolubility->CheckPartnerNo (Clear)MicelleIssueDIAGNOSIS 1:Solubility/Micelle Sequestration(See Guide A)CheckSolubility->MicelleIssueYes (Cloudy)CheckColorDid the solution turn yellow/brown?OxidationIssueDIAGNOSIS 2:Cu(I) Oxidation/Degradation(See Guide B)CheckColor->OxidationIssueYes (Yellow/Brown)KineticsIssueDIAGNOSIS 3:Steric Hindrance/Low Conc.(See Guide C)CheckColor->KineticsIssueNo (Blue/Clear)CheckPartner->CheckColorYes

Figure 1: Diagnostic Logic Tree for hydrophobic azide failures.

Part 2: Troubleshooting Guides (Q&A Format)

Guide A: Solubility & The "Soap Scum" Effect

Symptom: The reaction mixture turns milky white immediately upon adding the azide, or yield is <5%.

Q: Why is my reaction cloudy even though I added DMSO? A: You likely hit the Critical Micelle Concentration (CMC) or the solubility limit. This compound is a fatty alcohol derivative. In pure water or low-% organic buffers, it self-assembles into micelles or aggregates, burying the azide group inside a hydrophobic core where the copper catalyst and alkyne cannot reach it.

The Fix: The "Solvent Tuning" Protocol You must disrupt aggregation. Standard 5-10% DMSO is insufficient for this

  • Pre-dissolve: Dissolve this compound in 100% DMSO or THF at 10x your final concentration.

  • The Co-Solvent Rule:

    • For Small Molecule Alkynes: Use DCM/MeOH (1:1) or THF/Water (4:1) . Avoid water if possible.

    • For Protein/DNA Alkynes: You must use a high-organic aqueous mix. We recommend 50% DMSO / 50% Buffer (if protein tolerates) or tBuOH/Water (1:1) .

    • Surfactant Assist: If high organic solvent is impossible (e.g., sensitive proteins), add 0.1% SDS or Tween-20 . This helps solubilize the

      
       chain, though it may slow kinetics slightly.
      

Q: Which ligand should I use for this hydrophobic reagent? A: This depends on your solvent system.

  • Use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) if you are working in >50% organic solvent (DCM, THF, DMSO). TBTA boosts the reaction in non-aqueous environments.

  • Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) if you are working in mostly aqueous conditions.[1][2] THPTA is water-soluble and prevents the copper from precipitating, which is a high risk when your azide is already on the verge of crashing out [1].

Guide B: Catalyst Poisoning & Oxidation

Symptom: Reaction starts clear but turns yellow/brown; no product formed.

Q: I used Copper Sulfate and Ascorbate, but the reaction died. Why? A: The yellow/brown color indicates the formation of Cu(II)-byproducts or copper oxides. The active species is Cu(I).[1][2][3][4][5][6][7][8] Oxygen rapidly oxidizes Cu(I) back to inactive Cu(II), especially in the presence of the aliphatic amines or thiols often found in biomolecules [2].

The Fix: The "Inert & Chelated" System

  • Degas Solvents: Bubble Nitrogen or Argon through your buffers for 15 minutes before adding copper.

  • Ligand Overload: Never use "naked" copper (CuSO4 alone). You must use a stabilizing ligand (THPTA or TBTA) at a 5:1 ratio relative to Copper. The ligand acts as a sacrificial shield against oxidation.

  • Fresh Reductant: Sodium Ascorbate degrades in solution. Make a fresh 100 mM stock immediately before use.

Quantitative Reference Table: Catalyst Ratios

ComponentStandard Conc.Ratio (vs Alkyne)Notes
Alkyne (Substrate) 10 - 100 µM1.0 eqLimiting reagent
This compound 20 - 500 µM2.0 - 5.0 eqExcess required due to aggregation
CuSO4 (Source) 100 - 500 µM5 - 10 eq
THPTA (Ligand) 500 µM - 2.5 mM5x of [Cu]Critical: Maintain Ligand:Cu > 2:1
Na-Ascorbate 2.5 - 5.0 mM10x of [Cu]Freshly prepared
Guide C: Reaction Kinetics (SPAAC vs CuAAC)

Symptom: Using DBCO (Copper-free) and reaction is incomplete after 24 hours.

Q: Can I use DBCO with this compound to avoid Copper toxicity? A: You can, but expect slow kinetics . Steric hindrance is the enemy here. The


The Fix: Heat and Concentration

  • Temperature: If your biomolecule allows, heat to 37°C or 45°C .

  • Concentration: Incomplete click chemistry is often a "dilution problem." If reagents are at <10 µM, the bimolecular reaction rate is glacial. Concentrate your reactants to >100 µM if possible.

Part 3: The Validated Workflow (CuAAC)

This protocol is optimized for This compound conjugation to a small protein or peptide, balancing solubility with protein integrity.

ProtocolFlowcluster_0Step 1: Preparationcluster_1Step 2: Catalyst Complexingcluster_2Step 3: ReactionSolventSolvent Mix:50% DMSO / 50% PBSCombineAdd Alkyne + Azideto Solvent MixSolvent->CombineReagentDissolve Azidein 100% DMSOReagent->CombineMixCuMix CuSO4 + THPTA(1:5 Ratio)WaitIncubate 5 mins(Blue Complex Forms)MixCu->WaitInitiateAdd Cu-ComplexThen Add AscorbateWait->InitiateCombine->InitiatePurifyPurification:Dialysis or precip(Remove excess Azide)Initiate->PurifyReact 1-2h @ RT

Figure 2: Optimized CuAAC Workflow for Hydrophobic Azides.

Step-by-Step Protocol:

  • The Premix (Critical): In a separate tube, mix CuSO4 and THPTA ligand in water. Let it sit for 5 minutes. This pre-complexation ensures the copper is protected before it hits the harsh reaction environment.

  • The Substrate Mix: Dissolve your Alkyne-partner in the buffer. Add the this compound (dissolved in DMSO) slowly while vortexing. Target final DMSO concentration: 20-50%.

  • Initiation: Add the Cu-THPTA complex to the substrate mix.

  • Reduction: Add Sodium Ascorbate last. Cap the tube under Nitrogen/Argon if possible.

  • Purification: Since this compound is a "greasy" lipid-like molecule, it will stick to purification columns. Use Acetone precipitation (for proteins) or Dialysis with a membrane that tolerates DMSO to remove unreacted azide.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. Link

  • BroadPharm. (2022).[1] Protocol for Azide-Alkyne Click Chemistry (CuAAC).[3][4][5][6][9] BroadPharm Technical Guides. Link

Technical Guide: Optimizing Reaction Yield for 12-Azido-1-dodecanol Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals optimizing the conjugation of 12-Azido-1-dodecanol . This C12-alkyl linker presents unique challenges due to its hydrophobicity and bifunctional nature.[1]

Molecule Profile & Critical Constraints

This compound is a bifunctional heterobifunctional linker.[1] Its long alkyl chain (


) introduces significant hydrophobicity, which is the primary cause of low reaction yields in aqueous or semi-aqueous environments.
PropertySpecificationImpact on Protocol
MW ~227.35 g/mol Small molecule kinetics, but aggregation prone.[1]
LogP ~4.5 - 5.3High Hydrophobicity. Insoluble in water.[1][2]
Function A Terminal Azide (

)
Reacts via CuAAC (Click) or SPAAC (Copper-free).
Function B Primary Alcohol (

)
Reacts via Esterification, Etherification, or Oxidation.

Pre-Reaction Troubleshooting: Solubility & Solvent Systems

The #1 cause of low yield with this linker is "invisible precipitation" —the formation of micelles or micro-aggregates that shield the azide from the catalyst.

Q: My linker crashes out upon addition to the aqueous buffer. How do I maintain solubility?

A: You must use a "Step-Down" solvation protocol. Do not add the neat oil/solid directly to water.[1]

  • Primary Solvation: Dissolve this compound in DMSO or DMF to a concentration of 50–100 mM.

  • Co-Solvent Selection: For CuAAC reactions, water is necessary for the catalyst cycle.[1] Use a ternary solvent system: DMSO : t-BuOH : Water (1:1:1) .[1]

    • Why:

      
      -Butanol acts as a phase transfer bridge, preventing the hydrophobic C12 tail from collapsing into micelles.[1]
      
  • Surfactant Assist: If the conjugate target is a protein (hydrophilic), add 0.1% Tween-20 or SDS (if denaturing is acceptable) to stabilize the hydrophobic linker in solution.[1]

Q: Can I use acetonitrile (MeCN) instead of DMSO?

A: Use with caution. While MeCN dissolves the linker, it can coordinate with Cu(I) species, potentially slowing down CuAAC kinetics by competing with the ligand. DMSO is preferred for yield optimization unless downstream separation requires volatile solvents.[1]

Optimizing The Click Reaction (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition is the most common route for this molecule.[1]

Workflow Visualization: CuAAC Optimization

CuAAC_Optimization Start Start: Low Yield Solubility Check Solvent System (DMSO/tBuOH/H2O) Start->Solubility O2_Level Degas Solvents? (O2 oxidizes Cu+) Solubility->O2_Level Soluble Ligand Select Ligand (THPTA vs TBTA) O2_Level->Ligand Degassed Stoichiometry Adjust Ratios (Azide Excess) Ligand->Stoichiometry Catalyst Stable Success High Yield (>90%) Stoichiometry->Success

Caption: Decision tree for isolating variables affecting CuAAC yield.

Q: Which ligand should I use: TBTA or THPTA?

A: For this compound, THPTA is superior.[1]

  • TBTA: Poor water solubility.[1] It often requires high % DMSO, which might denature protein targets.[1]

  • THPTA: Water-soluble.[1][3][4][5][6] It effectively shields Cu(I) from oxidation and prevents the copper-linker complex from precipitating.[1]

  • Protocol: Pre-complex CuSO

    
     and THPTA (1:5 molar ratio) before adding to the reaction. This ensures active catalyst formation.[1]
    
Q: The reaction turns green/blue and stops.[1] What happened?

A: Your Cu(I) catalyst has oxidized to inactive Cu(II).[4][7]

  • Immediate Fix: Add fresh Sodium Ascorbate (reducing agent).[1] Maintain a final concentration of 5–10 mM ascorbate throughout the reaction.[1]

  • Prevention: Degas all buffers with Argon/Nitrogen for 15 minutes prior to mixing.[1] Oxygen is the enemy of CuAAC.[1]

Alternative Route: Copper-Free Click (SPAAC)

If your application is sensitive to copper (e.g., live cells) or if the C12 chain is chelating the copper (rare but possible), switch to SPAAC.

Q: My SPAAC reaction with DBCO is too slow (48h+). How do I accelerate it?

A: The steric bulk of the DBCO group combined with the flexible C12 chain can result in slow "search" kinetics (low effective molarity).

  • Concentration: Increase reactant concentration. SPAAC is second-order kinetics.[1] Doubling concentration quadruples the rate.[1] Aim for >1 mM if possible.

  • Temperature: If the biomolecule allows, heat to 37°C.

  • Stoichiometry: Use a larger excess of the this compound (5–10 equivalents) relative to the DBCO-labeled target.[1] The hydrophobic linker is harder to wash away, but high equivalents drive the reaction forward.

Purification & Work-up

The hydrophobicity of this compound makes it "sticky" in purification columns.[1]

Q: How do I remove unreacted this compound from my hydrophilic conjugate?

A: Do not use standard dialysis alone; the hydrophobic linker may stick to the membrane or form micelles inside the bag.[1]

  • Method A (Precipitation): If conjugating to DNA/Protein, use Ethanol or Acetone precipitation. The free hydrophobic linker will remain soluble in the organic supernatant, while the conjugate pellets.

  • Method B (Desalting with Additive): Use a desalting column (e.g., PD-10) but equilibrate it with a buffer containing 5-10% ethanol or DMSO .[1] This prevents the unreacted linker from non-specifically binding to the resin or the conjugate.[1]

Summary of Optimization Parameters

ParameterStandard ConditionOptimized for this compoundReason
Solvent PBSPBS + 20-50% DMSO/t-BuOH Prevents C12 aggregation.[1]
Catalyst CuSO

+ Ascorbate
CuSO

+ THPTA (1:[4]5) + Ascorbate
THPTA maintains Cu solubility.[1]
Atmosphere AirArgon/Nitrogen Prevents rapid Cu(I) oxidation.[1]
Purification DialysisEtOH Precipitation / HPLC Removes sticky hydrophobic excess.[1]

References

  • MedChemExpress. 12-Azido-dodecanoyl-OSu Product Guide. (Discusses hydrophobic linker behavior and CuAAC/SPAAC utility).

  • BroadPharm. Click Chemistry Protocols & Troubleshooting. (Detailed protocols for THPTA/CuSO4 ratios and solubility).

  • Creative Biolabs. Conjugation Based on Click Chemistry. (Guidelines for buffer exchange and stoichiometry in ADC synthesis).

  • Presolski, S. I., et al. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC).[1] (Foundational review on ligand acceleration and protecting Cu(I)). Chemical Reviews (via ACS).[1]

  • Hein, J. E., & Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (Mechanistic insights into catalyst poisoning). Chemical Society Reviews (via NIH).[1]

Sources

Technical Support Center: 12-Azido-1-dodecanol Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Instability" Challenge

12-Azido-1-dodecanol (


) is a bifunctional lipid probe used extensively in metabolic labeling, click chemistry, and lipid raft studies. However, users frequently encounter inconsistent results due to a misunderstanding of its two distinct stability profiles:
  • Physical Instability: The hydrophobic

    
     chain causes rapid precipitation and adsorption to plastics in aqueous buffers.[1]
    
  • Chemical Instability: The azide (

    
    ) group is chemically robust but highly susceptible to specific reducing agents common in biological workflows.[1]
    

This guide provides self-validating protocols to stabilize this reagent in complex biological environments.

Module 1: Physical Stability (Solubility & Adsorption)

The Issue: Users often report that the reagent "disappears" from solution or forms a white precipitate upon dilution into PBS or cell media.[1]

Mechanism of Failure
  • The Hydrophobic Effect: With a 12-carbon alkyl chain, the water solubility of this compound is negligible (~4 mg/L).[1] Direct dilution from a high-concentration DMSO stock into aqueous buffer forces the molecules to aggregate into micelles or precipitate (crash out) immediately.

  • Surface Adsorption: The hydrophobic tail drives the molecule to adsorb strongly onto polypropylene (standard microcentrifuge tubes) and polystyrene surfaces. Up to 60% of your reagent can be lost to the tube walls within 30 minutes.

Troubleshooting Guide: Preventing "Crash-Out"
SymptomProbable CauseCorrective Action
Cloudy Solution Rapid precipitation due to high water content.[1]Use the "Stepwise Solubilization Protocol" (below).
Loss of Signal Reagent adsorbed to plasticware.[1]Switch to Glass or Low-Bind plastics.[1] Add carrier protein (BSA) or detergent.[1]
Inconsistent Data Variable micelle size affecting bioavailability.[1]Sonicate the working solution or use a cyclodextrin carrier.[1]
Protocol: The Stepwise Solubilization System

Do not pipette directly from 100 mM DMSO stock to 100% Aqueous Buffer.

  • Prepare Stock: Dissolve this compound in anhydrous DMSO to 50–100 mM. Store in glass vials .

  • Create Intermediate (10x): Dilute the stock 1:10 into a solvent-compatible buffer containing 0.5% Tween-20 or 10 mM HP-

    
    -Cyclodextrin .
    
    • Why? The detergent/cyclodextrin sequesters the hydrophobic tail, preventing aggregation.

  • Final Dilution: Dilute the Intermediate 1:10 into your final assay buffer (PBS/Media).

    • Result: A stable, clear dispersion where the azide is accessible.

Visualization: Solubilization Workflow

SolubilizationWorkflow cluster_0 Correct Pathway Stock Stock Solution (100 mM in DMSO) Inter Intermediate (10x) (DMSO + 0.5% Tween-20) Stock->Inter 1:10 Dilution Precip PRECIPITATION (Cloudy/Unusable) Stock->Precip Direct Dilution into PBS Final Working Solution (Aq. Buffer + 0.05% Tween) Inter->Final 1:10 Dilution

Caption: Figure 1. Preventing precipitation requires an intermediate step with a solubilizing agent (Tween-20 or Cyclodextrin) before final dilution into aqueous buffer.[1]

Module 2: Chemical Stability (Reactivity & Incompatibility)

The Issue: The click reaction (CuAAC) fails despite the reagent being soluble.

Mechanism of Failure: The Staudinger Reduction

The most critical error in azide handling is the use of TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a popular reducing agent for protein disulfides, but phosphines react rapidly with azides to reduce them to amines (Staudinger reduction). This destroys the azide handle, rendering the molecule inert to click chemistry.

FAQ: Chemical Compatibility

Q: Can I use DTT instead of TCEP? A: Proceed with Caution. While DTT (a thiol) is less aggressive than TCEP, thiols can still reduce azides over time or interfere with the Copper(I) catalyst used in click chemistry by chelating the metal.

  • Best Practice: If reduction is necessary, use DTT, but keep incubation times short (<30 min) and wash it away before adding the Copper catalyst.

Q: Is the molecule pH sensitive? A: No. Alkyl azides are stable across pH 4–11.[1][2] However, extreme pH may affect the solubility of the lipid chain.

Compatibility Matrix
ReagentCompatibilityTechnical Note
TCEP FORBIDDEN Rapidly reduces Azide to Amine (Staudinger Reaction).[1]
DTT /

-ME
CAUTION Can chelate Cu(I) catalyst; potential slow reduction of azide.
Cu(II) Sulfate SAFE Stable precursor for the catalyst.[1]
Ascorbate SAFE Required to generate Cu(I) in situ.[1][3]
DMSO / DMF EXCELLENT Preferred solvents for stock solutions.[1]
Visualization: Reaction Integrity Logic

ChemicalStability Start Lysate Preparation Reductant Select Reducing Agent Start->Reductant TCEP Add TCEP Reductant->TCEP Avoid DTT Add DTT Reductant->DTT If necessary None No Reductant Reductant->None Preferred ResultFail FAILURE: Azide reduced to Amine. Click Reaction Impossible. TCEP->ResultFail ResultRisk RISK: Cu(I) Chelation. Requires high Cu load. DTT->ResultRisk ResultSuccess SUCCESS: Azide Intact. High Efficiency Click. None->ResultSuccess

Caption: Figure 2. Decision tree for reducing agents. TCEP must be avoided in all azide-based workflows to prevent chemical degradation.

Module 3: Storage & Handling Protocols

Protocol: Master Stock Preparation
  • Vessel: Use amber glass vials with PTFE-lined caps. Avoid polypropylene tubes for long-term storage.[1]

  • Solvent: Anhydrous DMSO or Ethanol.

  • Concentration: 50 mM to 100 mM.

  • Storage: -20°C. Stable for >1 year if kept dry.

Protocol: Click Reaction (CuAAC) Setup

Designed to minimize precipitation and catalyst oxidation.

  • Buffer: PBS (pH 7.4).

  • Additives: Add THPTA ligand (5:1 ratio to Copper) to the buffer before adding Copper.[1] This protects the Cu(I) from oxidation and prevents the "cloudiness" often caused by copper precipitation.

  • Order of Addition:

    • Biological Sample (Lysate/Cells)[1][4]

    • Azide Probe (this compound)[1]

    • Alkyne Reporter

    • Premixed Catalyst Complex: (CuSO4 + THPTA + Sodium Ascorbate)

    • Why? Adding the catalyst last ensures the reaction starts simultaneously for all samples.[1]

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1][5] (Standard reference for reagent handling and hydrophobicity management).

  • Rostovtsev, V. V., et al. (2002).[1][4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1][4] Angewandte Chemie International Edition, 41(14), 2596-2599. (Foundational Click Chemistry protocol).[1][4]

  • Getz, E. B., et al. (1999).[1][6] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. (Establishes TCEP/Azide incompatibility mechanisms).

  • Hong, V., et al. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879-9883. (Optimization of THPTA ligands for aqueous solubility).

Sources

Common issues with 12-Azido-1-dodecanol SAM formation and stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 12-Azido-1-dodecanol SAM Formation & Stability

Executive Summary

You are working with This compound , a bifunctional molecule containing a hydroxyl headgroup (anchor) and a terminal azide (functional handle). This molecule is primarily designed for oxide surfaces (Silica,


, 

) or as a precursor for "Click" chemistry applications.

CRITICAL ALERT: If you are attempting to form a SAM on Gold (Au) , this is the wrong derivative. You require 12-Azido-1-dodecanethiol . The alcohol headgroup will not form a stable chemisorbed monolayer on gold.

Part 1: Substrate Compatibility & Molecule Selection

Before proceeding, verify your substrate-molecule match. Mismatches are the #1 cause of monolayer instability.

SubstrateRecommended DerivativeMechanismStability
Gold (Au) 12-Azido-1-dodecanethiol Au-S ChemisorptionHigh (Covalent-like)
Silica / Glass 12-Azido-1-dodecylsilane Si-O-Si SilanizationVery High (Cross-linked)
Silica / Oxides This compound Si-O-C CondensationModerate (Hydrolytically labile)

Scientist’s Note: While this compound can form SAMs on silica via direct condensation, the resulting Si-O-C bond is susceptible to hydrolysis in aqueous conditions. For long-term bio-assays, we recommend converting the alcohol to a trichlorosilane or phosphonic acid.

Part 2: Formation Protocol (Oxide Surfaces)

If you must use the alcohol derivative on silica/glass, follow this high-temperature condensation protocol to maximize density and stability.

Reagents & Equipment
  • Substrate: Silicon wafer or glass coverslip.

  • Solvent: Anhydrous Toluene or Hexadecane (High boiling point required).

  • Cleaning: Piranha solution (

    
    , 3:1) [DANGER: Corrosive/Explosive] .
    
  • Activation: Vacuum oven.

Step-by-Step Workflow
  • Surface Activation (The "hydroxyl" reset):

    • Clean substrate with Piranha solution for 30 min to generate surface silanols (Si-OH).

    • Rinse copiously with Milli-Q water.

    • Why: The alcohol headgroup needs an active protonated surface to condense.

  • Drying (Critical):

    • Bake substrate at 120°C for 15 min.

    • Why: Removes physisorbed water which competes with the alcohol for surface sites.

  • Incubation (Thermodynamic Control):

    • Immerse substrate in a 1–5 mM solution of this compound in anhydrous toluene.

    • Heat to 80–100°C for 12–24 hours in a sealed vessel.

    • Mechanism:[1][2][3][4] High temperature drives the condensation reaction:

      
      .
      
  • Rinsing & Curing:

    • Sonicate in pure toluene (5 min) followed by ethanol (5 min).

    • Cure in an oven at 100°C for 1 hour.

    • Why: Removes physisorbed multilayers and "locks" the orientation.

Part 3: Troubleshooting Stability & Reactivity

Issue 1: "My Click reaction failed (No fluorescent signal)."

Diagnosis: The azide group is likely dead. Root Cause: Azides are electrophiles susceptible to reduction. If you used standard biological buffers containing DTT (Dithiothreitol) or TCEP , you reduced the azide (


) to an amine (

). Amines do not click.
  • The Fix: Use non-reducing buffers (PBS, HEPES) without thiols.

  • Verification: Check surface IR. Azide stretch is distinct at ~2100 cm⁻¹ . If this peak disappears before the click reaction, reduction occurred.

Issue 2: "The SAM is disordered / High contact angle hysteresis."

Diagnosis: Poor packing density. Root Cause: 12 carbons is the lower limit for effective van der Waals ordering. The azide group is relatively bulky and polar, disrupting the crystalline packing of the alkyl chains.

  • The Fix: Use the Mixed SAM Strategy . Dilute the this compound with a shorter "spacer" molecule (e.g., 1-nonanol) in a 1:5 ratio.

  • Why: This provides "room" for the azide heads to orient without steric clashes, improving overall order and accessibility for the alkyne partner.

Issue 3: "Copper contamination in my cell culture."

Diagnosis: Cytotoxicity after surface modification. Root Cause: Cu(I) used in CuAAC is toxic and sticks to SAMs non-specifically.

  • The Fix:

    • Use SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) with DBCO reagents (Copper-free).

    • If CuAAC is necessary, wash with 50 mM EDTA or imidazole buffer after the reaction to chelate stripped copper.

Part 4: Visualizing the Workflow

SAM_Workflow Start Start: this compound Substrate_Check Check Substrate Start->Substrate_Check Gold Substrate: Gold (Au) Substrate_Check->Gold Metal Silica Substrate: Silica/Glass Substrate_Check->Silica Oxide Stop STOP: Use Thiol Derivative Gold->Stop Clean 1. Piranha Clean (Generate Si-OH) Silica->Clean Incubate 2. Incubate 80°C (Toluene, 24h) Clean->Incubate Condensation Rinse 3. Sonicate Wash (Remove Physisorbed) Incubate->Rinse Click 4. Click Reaction (CuAAC or SPAAC) Rinse->Click Functionalization

Figure 1: Decision logic and formation workflow for Azide-terminated SAMs. Note the critical divergence based on substrate type.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I store these SAMs in air? A: Yes, but with caution. While the alkyl chain protects the interface, the azide group is sensitive to UV light (photolysis). Store slides in the dark, under Nitrogen or Argon, to prevent degradation.

Q2: My contact angle is only 60°. Shouldn't it be higher? A: An azide-terminated surface is more polar than a pure methyl-terminated surface (which is ~110°). A contact angle of 65°–75° is typical for a well-packed azide SAM. If it drops below 50°, your monolayer is disordered or sparse (exposing the underlying substrate).

Q3: Can I use "Click" chemistry in water? A: Yes, but this compound SAMs are hydrophobic. The reactants (alkynes) must be able to reach the surface. Add a small amount of organic co-solvent (DMSO or Ethanol) to the aqueous buffer to wet the surface, or use a water-soluble ligand like THPTA to keep the Copper catalyst active in solution.

References

  • Bain, C. D., et al. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society.

  • Collman, J. P., et al. (2008). Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces. Langmuir.

  • Aswal, D. K., et al. (2006).[5] Self-assembled monolayers on silicon for molecular electronics. Analytica Chimica Acta.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

  • Sigma-Aldrich Technical Bulletin. Preparing Self-Assembled Monolayers (SAMs).

Sources

How to avoid aggregation of nanoparticles during surface modification with 12-Azido-1-dodecanol

[1]

Subject: Troubleshooting & Prevention of Nanoparticle Aggregation during Hydrophobic Ligand Attachment Applicable Ligand: 12-Azido-1-dodecanol (CAS: 8193-24-0 / Azide-functionalized C12 alcohol) Applicable Particles: Silica (SiO₂), Gold (AuNPs), Iron Oxide (SPIONs), and Polymeric Nanocarriers.[1][2]

Core Concept: The "Hydrophobic Shock" Mechanism

The Problem: You are attaching a 12-carbon alkyl chain (dodecyl) to a nanoparticle surface. While the azide group (-N₃) is polar and the hydroxyl group (-OH) is reactive, the dominant physical characteristic of this compound is its hydrophobicity (LogP ~5.13).[1]

The Causality: When you graft this ligand onto a hydrophilic nanoparticle (e.g., Citrate-AuNP or bare SiO₂), you drastically alter the surface energy.[2]

  • Loss of Solvation Shell: The water molecules that previously stabilized the particle cannot solvate the incoming C12 chains.[1]

  • Inter-particle Bridging: To minimize exposure to water, the hydrophobic C12 chains on neighboring particles interact (Van der Waals forces), causing the particles to "zip" together.[2]

  • Zeta Potential Drop: If the original stability was electrostatic (charge-based), covering the surface with neutral alkyl chains masks this charge, reducing repulsion.[1][2]

Mechanism Visualization

AggregationMechanismcluster_0State A: Stable Hydrophilic NPscluster_1State B: Ligand Introductioncluster_2State C: Aggregation (Failure)NP_ANanoparticle(High Surface Energy)WaterH2O Solvation ShellNP_A->WaterHydrogen BondingLigandThis compound(Hydrophobic C12 Tail)NP_A->LigandSurface ReactionAggIrreversible Aggregates(Hydrophobic Collapse)Ligand->AggC12-C12 Interaction(Incompatible Solvent)SolventAqueous BufferSolvent->AggThermodynamicRejection

Caption: The transition from hydrophilic stability to hydrophobic collapse driven by solvent incompatibility.[1]

Critical Protocols for Stability

To prevent aggregation, you must decouple the chemical reaction from the solubility limit .[2]

Protocol A: The Mixed Monolayer Strategy (Gold Standard)

Best for: Applications requiring stability in aqueous biological media.

Logic: Dilute the hydrophobic this compound with a hydrophilic "spacer" ligand.[1] This prevents the C12 chains from forming a continuous hydrophobic surface.[1]

Recommended Ratio: 10:90 to 30:70 (Azide-Ligand : Spacer-Ligand).[1][2]

ComponentFunctionRecommended Molecule
Active Ligand Click-chemistry handleThis compound
Spacer Ligand Steric/Electrostatic barriermPEG-Silane (for SiO₂) or mPEG-Thiol (for Au) (MW 350–750 Da)
Solvent Reaction MediumEthanol/Water (50:[1]50) or DMSO

Step-by-Step:

  • Pre-mix Ligands: Dissolve both the Azide-C12 and the PEG-Spacer in the reaction solvent (e.g., Ethanol) before adding to the nanoparticles.[1]

  • Dropwise Addition: Add the ligand mixture to the nanoparticle suspension slowly under vigorous stirring.

  • Incubation: Allow self-assembly (12–24 hours). The PEG chains will extend further than the C12 chains, creating a "hydrated umbrella" that protects the particles from aggregating.

Protocol B: The Gradual Solvent Exchange (For High Density)

Best for: Applications requiring high azide density where aqueous stability is secondary.

Logic: You cannot attach a C12 chain in water.[1][2] You must transfer the particles to a solvent that solvates both the core and the new ligand.[1]

Workflow:

  • Initial State: Nanoparticles in Water.[1][2][3]

  • Exchange 1: Centrifuge and resuspend in 50% Ethanol / 50% Water . Sonicate (bath, 5 min).

  • Exchange 2: Centrifuge and resuspend in Pure Ethanol (or THF/DMF depending on core tolerance).

  • Reaction: Add this compound (dissolved in the same organic solvent).

  • Post-Reaction: Do not return to pure water immediately. If aqueous storage is needed, you must use a surfactant (e.g., Tween-20) or dialyze slowly back to water.[1][2]

Troubleshooting Guide (Symptom-Based)

SymptomRoot CauseDiagnostic StepCorrective Action
Immediate Cloudiness upon ligand additionSolvent Shock. The ligand precipitated the moment it hit the aqueous phase.[1]Check if ligand stock is in organic solvent while NPs are in water.[1][2]Switch to Protocol B. Dissolve ligand in a water-miscible solvent (DMSO/EtOH) and add slowly to NPs in a compatible mixture.
Precipitation after 1 hour Surface Saturation. As coverage increases, the particle becomes too hydrophobic.[1][2]Measure Zeta Potential.[1][2][4] If it drops near 0 mV, charge stabilization is lost.[1][2]Add a co-ligand. Spike the reaction with 5-10% charged ligand (e.g., carboxylate or amine) to maintain electrostatic repulsion.[2]
Loss of "Click" Reactivity Steric Burying. The azide group is collapsing back onto the C12 chain to hide from water.[1]Measure contact angle (if flat surface) or use a fluorescent alkyne probe.[1][2]Use a longer spacer. Ensure the azide is accessible by using a mixed monolayer where the azide-ligand is slightly longer or stiffer than the matrix.[1]
Resuspension Failure (after centrifugation)Irreversible Aggregation. The pellet has formed permanent hydrophobic bonds.[1]Attempt to resuspend in CHCl₃ or Toluene.[1][2] If successful, the particles are hydrophobic.[1][2]Do not dry completely. Always leave a small volume of supernatant on the pellet.[1] Resuspend in a solvent with lower polarity (e.g., Ethanol instead of Water).

Frequently Asked Questions (FAQs)

Q1: Can I use this compound directly on Gold Nanoparticles? A: No. The hydroxyl (-OH) group is a poor anchor for gold.[1] You need a thiol anchor.[1][2]

  • Solution: You must chemically convert the -OH to a thiol (or tosylate it and react with a thio-acetate) before surface modification, OR use a bifunctional linker (e.g., 11-Azido-1-undecanethiol) which is commercially available and structurally similar.[1]

Q2: Why does my Zeta Potential drop from -40mV to -5mV? A: this compound is neutral.[1] By displacing charged surface groups (like citrate or silanols), you are removing the ions responsible for repulsion.[2]

  • Fix: You must retain some surface charge.[1][2] Do not aim for 100% coverage if you need aqueous stability.[1][2] Aim for ~60% coverage or use a charged co-ligand.[1][2]

Q3: Is sonication safe for redispersing these aggregates? A: Only for "soft" aggregates.[1][2] If the C12 chains have interdigitated (crystallized), sonication may not work and can damage the particles (e.g., reshaping gold nanorods).[2]

  • Rule of Thumb: If 5 minutes of bath sonication doesn't clear the solution, the aggregation is likely irreversible.

Q4: How do I verify the ligand is actually attached? A: Since the ligand is IR-active (Azide peak at ~2100 cm⁻¹), FTIR is the best method. You should see a distinct peak at 2100 cm⁻¹ (Azide) and 2850/2920 cm⁻¹ (C-H stretches from the dodecyl chain).

Decision Matrix: Selecting the Right Workflow

WorkflowDecisionStartStart: this compoundModificationQ1Is the final applicationAqueous or Organic?Start->Q1OrganicOrganic Solvent(THF, Toluene, CHCl3)Q1->OrganicOrganicAqueousAqueous Buffer(PBS, Media, Blood)Q1->AqueousAqueousPath_OrgProtocol B:Solvent ExchangeOrganic->Path_OrgQ2Is the NP surfaceCharge-Stabilized?Aqueous->Q2YesYes (Citrate/Bare SiO2)Q2->YesHigh RiskNoNo (Already Steric/Polymer)Q2->NoLow RiskPath_MixProtocol A:Mixed Monolayer (PEG + Azide)Yes->Path_MixPath_DirectDirect Grafting(Low Density)No->Path_Direct

Caption: Decision tree for selecting the appropriate functionalization protocol based on solvent and surface properties.

References

  • Love, J. C., et al. (2005).[1][2] "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103–1170.[2]

  • Bagwe, R. P., et al. (2006).[1][2] "Surface Modification of Silica Nanoparticles to Reduce Aggregation and Non-Specific Binding." Langmuir, 22(9), 4357–4362.[2]

  • Sperling, R. A., & Parak, W. J. (2010).[1][2] "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A, 368, 1333–1383.[2]

  • PubChem Database. "this compound Compound Summary." National Center for Biotechnology Information.[1][2]

Removing copper catalyst from 12-Azido-1-dodecanol click reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 12-Azido-1-dodecanol Click Reaction Workup

Status: Operational Ticket ID: CuAAC-C12-001 Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are likely encountering difficulty removing copper (Cu) species from your this compound click reaction product.[1][2][3] The core challenge is the amphiphilic nature of your substrate.[1]

This compound possesses a long hydrophobic tail (


) and a hydrophilic head (-OH/Triazole).[1][2] This structure mimics a surfactant.[1][2] When you attempt standard aqueous washes (e.g., EDTA/Water), the product stabilizes emulsions, trapping copper ions at the micellar interface rather than allowing them to partition into the aqueous phase.[2]

This guide provides three validated protocols to resolve this, ranked by efficiency for this specific substrate.

Module 1: Diagnosis & Decision Matrix

Before proceeding, determine your purity requirements and current situation.

CopperRemovalDecision Start Start: Reaction Complete Check Is the product forming a stable emulsion? Start->Check Purity Required Copper Limit? Check->Purity No (Clear separation) Method1 Protocol A: Solid Phase Scavenging (Recommended) Check->Method1 Yes (Soap-like) Purity->Method1 Pharma (<10 ppm) Method2 Protocol B: Modified EDTA Wash (High Salt) Purity->Method2 Research (>50 ppm) Method3 Protocol C: Heterogeneous Catalysis (Prevention)

Figure 1: Decision matrix for selecting the appropriate workup protocol based on emulsion formation and purity stringency.

Module 2: Protocols
Protocol A: Solid-Phase Scavenging (The Gold Standard)

Best for: this compound derivatives that form emulsions.[1] Mechanism: Functionalized silica beads physically bind Cu ions.[1][2] Because the beads are macroscopic solids, they do not stabilize emulsions and are removed via simple filtration.[1][2]

Scavenger TypeFunctional GroupAffinityRecommended For
Si-Thiol -SH (Mercaptan)Cu(I), Cu(II), Pd, AgGeneral Purpose (Best Value)
Si-TMT TrimercaptotriazineCu(I), Cu(II)High-loading removal
Si-EDTA Carboxylic Acid/AmineCu(II), Fe, ZnIf Cu(I) is fully oxidized

Step-by-Step Workflow:

  • Dilution: Dilute your crude reaction mixture in a non-polar solvent (DCM or Chloroform) to dissolve the lipid tail.[1][2]

  • Loading: Add Si-Thiol resin (approx. 4 equivalents relative to Cu catalyst loading).[1][2]

  • Incubation: Stir gently at room temperature for 60 minutes.

    • Note: Visual cue—The resin may turn dark/green as it captures copper.[1]

  • Filtration: Pass the mixture through a fritted glass funnel or a Celite pad.

  • Rinse: Wash the solid cake with DCM to recover any adsorbed product.[1][2]

  • Concentration: Evaporate solvent.

Why this works: The silica matrix ignores the surfactant properties of the dodecanol chain, preventing the "soaping" effect common in liquid-liquid extraction [1].[1]

Protocol B: Modified EDTA Extraction (Liquid-Liquid)

Best for: Quick, low-cost removal when solid scavengers are unavailable.[1][2] Critical Modification: You must increase ionic strength to break the emulsion caused by the dodecyl chain.[1]

Reagents:

  • 0.1 M EDTA (Disodium Ethylenediaminetetraacetate), pH adjusted to ~7.0.[1]

  • Saturated NaCl (Brine).[1][2]

Step-by-Step Workflow:

  • Oxidation: Stir the open reaction flask vigorously for 15 minutes.

    • Reason: EDTA binds Cu(II) much tighter (

      
      ) than Cu(I).[2] Air oxidation facilitates this.[1][2]
      
  • Solvent Choice: Dissolve crude in Ethyl Acetate (EtOAc) rather than DCM if possible.[1][2] EtOAc is less prone to stable emulsions with fatty alcohols than chlorinated solvents.[1][2]

  • The "Salting Out" Wash:

    • Mix organic phase with 1:1 mixture of 0.1 M EDTA and Saturated Brine .[1][2]

    • Crucial: The brine disrupts the micelle formation of the this compound product.[1]

  • Separation: Shake vigorously. If an emulsion forms, wait 30 minutes or centrifuge.[1][2]

  • Repeat: Perform the wash 3 times. The aqueous layer should transition from blue to colorless.[1]

Module 3: Analytical Verification

How do you ensure the copper is actually gone?

Level 1: The "Quick Check" (Colorimetric)

Use the Sodium Diethyldithiocarbamate or Cuprizone spot test.

  • Take 1 mg of your purified product.[1][2]

  • Dissolve in 1 mL ethanol.

  • Add 2 drops of Sodium Diethyldithiocarbamate solution (0.1% in water).

  • Result:

    • Yellow/Brown precipitate: Cu > 50 ppm (Fail).[1][2]

    • Clear/White: Cu < 50 ppm (Pass for general research).[1][2]

Level 2: Quantitative Analysis (Pharma Grade)

For drug development, you must use ICP-MS (Inductively Coupled Plasma Mass Spectrometry).[1][2]

  • Target: < 10 ppm (typical API limit).

  • Digestion: Digest the lipid sample in concentrated

    
     before analysis to break down the organic matrix [2].
    
Module 4: The Logic of Failure (Why did my previous attempt fail?)

The following diagram illustrates the chemical trap created by your specific substrate.

FailureMechanism Substrate This compound (Amphiphilic) Triazole Triazole Product (Chelator) Substrate->Triazole Click Rxn Micelle Micelle/Emulsion (Traps Copper) Substrate->Micelle Self-Assembly Cu Copper Catalyst (Cu+ / Cu2+) Cu->Micelle Trapped at Interface Triazole->Cu Chelates Fail Copper Retained in Organic Phase Micelle->Fail Phase Separation Fails Wash Standard Water Wash Wash->Micelle Cannot Penetrate

Figure 2: Mechanism of failure. The amphiphilic substrate forms micelles that protect the copper-triazole complex from aqueous chelators.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Chloride (


) instead of EDTA? 
A:  For this specific substrate, no .[1][2] Ammonia forms copper-amine complexes 

which are water-soluble, but the high pH can deprotonate the triazole or affect the solubility of the fatty alcohol, leading to "soaping" (surfactant behavior). EDTA at neutral pH is safer for fatty alcohols.[1][2]

Q: My product turned green after running a column. Why? A: Silica gel alone is a weak cation exchanger.[1][2] It can chromatographically separate copper, but often the copper "streaks" or co-elutes with polar products like triazoles.[1][2] If it turned green, the copper oxidized to Cu(II) on the column. You must re-dissolve and treat with Si-Thiol (Protocol A).[1][2]

Q: Is the this compound toxic? A: While generally considered low toxicity, alkyl azides are potential vasodilators (similar to nitroglycerin mechanism) and should be handled in a fume hood.[1][2] Avoid rotary evaporation to dryness at high heat if unreacted azide is present, as low molecular weight azides can be explosive (though


 is relatively stable) [3].[1]
References
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).[1][2] Copper-Catalyzed Azide–Alkyne Click Cycloaddition.[1][2][4] Current Protocols in Chemical Biology. Link

  • MacDonald, S. J., et al. (2008).[1][2] Removal of Copper from Product Streams.[1][2][3][4][5][6][7][8] Organic Process Research & Development. Link

  • Smith, P. A. S. (1988).[1][2] The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings.[1][2][5] (Standard reference for azide stability).

Sources

Technical Support Center: 12-Azido-1-dodecanol Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Steric Hindrance & Reactivity in Long-Chain Alkyl Azides Case ID: #AZ-C12-OPT Status: Resolved / Guide Available[1]

Technical Profile: The "Steric" Paradox

Compound: 12-Azido-1-dodecanol (


)
Molecular Class:  Bifunctional Long-Chain Aliphatic
Primary Challenge: 
While primary azides and alcohols are inherently unhindered chemically, this compound frequently exhibits pseudo-steric hindrance .[1] This is not due to the atomic structure of the azide group itself, but rather supramolecular organization .

In aqueous or polar environments, the hydrophobic C12 chain drives aggregation (micelle formation) or coiling, effectively "burying" the reactive azide headgroup. On surfaces, dense packing creates a "standing forest" effect where bulky alkynes cannot penetrate to the reactive sites.[1]

Troubleshooting Guide (Q&A)
Q1: My CuAAC (Click) reaction yield is <10% in aqueous buffer. Is the azide dead?

Diagnosis: The azide is likely functional but inaccessible. Root Cause: Hydrophobic Collapse. In water/buffer, the hydrophobic dodecyl chains aggregate to minimize water contact, forming micelles with the hydrophilic alcohol groups facing out and the hydrophobic azides buried in the core. The copper catalyst and alkyne cannot penetrate this hydrophobic core efficiently. Solution:

  • Solvent Switch: You must disrupt the micelles.[1] Use a solvent system with at least 50% organic co-solvent (DMSO, DMF, or t-Butanol).[1]

  • Temperature: Heat to 40–60°C . This increases the critical micelle concentration (CMC) and dynamic chain movement, exposing the azide.

  • Ligand Selection: Use THPTA (water-soluble) or TBTA (organic-soluble) to protect the Cu(I) species and facilitate its entry into the hydrophobic micro-domains.

Q2: I am modifying a gold surface (SAM). Small alkynes react fine, but my protein/polymer alkyne shows zero binding. Why?

Diagnosis: Steric Crowding (The "Carpet" Effect). Root Cause: If you form a pure monolayer of this compound (often via a thiol linker or silane derivative), the chains pack tightly (crystalline-like order). A bulky incoming molecule (protein/polymer) hits the "carpet" surface and cannot orient its alkyne group correctly to reach the azide, which may be slightly recessed or sterically blocked by neighboring chains. Solution: Mixed Monolayers (Lateral Spacing).

  • Protocol: Do not use 100% azide-linker. Dilute the azide-linker with a shorter, non-reactive "spacer" molecule (e.g., 1-nonanol or a shorter alkanethiol if on gold) at a ratio of 1:3 to 1:10 (Azide:Spacer) .[1]

  • Result: This makes the azide groups "stick out" above the background, providing the necessary degrees of freedom for the bulky partner to dock and react.

Q3: The reaction works, but purification is impossible. The product co-elutes with the starting material.

Diagnosis: Lipophilic Domination. Root Cause: The C12 chain dominates the physical properties, masking the polarity change from Azide


 Triazole.
Solution: Phase-Switch Scavenging. 
  • Use a propargyl-functionalized resin (scavenger resin) to fish out unreacted azide after the main reaction is done.

  • Alternatively, exploit the alcohol group.[1] If your product modifies the azide end, you can use the alcohol handle to bind the molecule to a solid phase (e.g., trityl chloride resin), wash away impurities, and then cleave it.

Experimental Protocols
Protocol A: High-Efficiency Click Reaction for C12-Azides (Solution Phase)

Designed to overcome hydrophobic folding.

ComponentConcentrationRole
This compound 10–50 mMSubstrate
Alkyne Partner 1.2 – 1.5 equivReactant
CuSO₄[1] · 5H₂O 5 mol%Catalyst Precursor
Sodium Ascorbate 10–20 mol%Reductant (keeps Cu in +1 state)
THPTA Ligand 25 mol%Protects Cu, prevents disproportionation
Solvent System THF:Water (4:1) or tBuOH:Water (1:1) CRITICAL: Prevents micelle formation

Step-by-Step:

  • Dissolve this compound and Alkyne in the organic solvent (THF or tBuOH).

  • Premix CuSO₄ and THPTA in a small volume of water (Color should turn light blue).[1]

  • Add the Cu-THPTA mix to the reaction vessel.

  • Add Sodium Ascorbate (freshly prepared in water) last to initiate.[1]

  • Incubate: Stir vigorously at 40°C for 4–12 hours.

  • Work-up: Dilute with EtOAc, wash with EDTA solution (to remove Cu), then brine.

Protocol B: Creating "Reactive Islands" on Surfaces (Mixed SAMs)

Designed for attaching bulky biomolecules.

  • Preparation: Clean gold/silica substrate thoroughly (Piranha solution or Plasma).[1]

  • Solution Prep: Prepare a 1 mM total concentration solution in Ethanol.

    • Component A: Azide-linker (e.g., 12-Azido-1-dodecanethiol derivative).[1]

    • Component B: Diluent (e.g., 1-Octanethiol).[1]

    • Ratio: Mix A:B at 1:9 (molar ratio).

  • Assembly: Immerse substrate for 12–24 hours at room temperature.

  • Rinse: Wash extensively with Ethanol to remove physisorbed layers.[1]

  • Click Reaction: Perform surface click reaction using Protocol A reagents, but keep Cu concentration low (100 µM) to prevent surface etching.

Visualizing the Mechanism
Figure 1: The "Steric" Barrier in Long-Chain Azides

This diagram illustrates why reaction fails in water (Micelle) and how mixed SAMs solve surface sterics.

StericMechanisms cluster_0 Scenario A: Aqueous Solution (The Micelle Trap) cluster_1 Scenario B: Surface Crowding (The Forest) cluster_2 The Solution: Mixed Monolayers Micelle Micelle Formation (Hydrophobic Collapse) BuriedAzide Azide Buried in Core (Inaccessible) Micelle->BuriedAzide C12 Chains Aggregate Reagent Water-Soluble Catalyst/Alkyne Reagent->BuriedAzide Blocked by Hydrophilic Shell PureSAM 100% C12-Azide SAM (Dense Packing) StericClash Steric Clash at Surface PureSAM->StericClash No Lateral Space BulkyPartner Bulky Protein/Polymer BulkyPartner->StericClash Cannot Penetrate MixedSAM Mixed SAM (1:9 Ratio) (Azide + Short Spacer) ExposedAzide Azide 'Sticks Out' MixedSAM->ExposedAzide Creates Lateral Space SuccessfulClick Successful Coupling ExposedAzide->SuccessfulClick Accessible to Bulky Partner

Caption: (Top) Hydrophobic collapse in water buries the azide group. (Middle) Dense surface packing prevents bulky molecules from reacting.[1] (Bottom) Diluting the surface density ("Mixed SAM") restores reactivity.

Quantitative Data: Solubility & Solvent Effects
Solvent SystemSolubility of C12-Az-OHReactivity Rating (Click)Notes
Water (Buffer) Insoluble (< 0.1 mM)☆☆☆☆☆ (Fail)Forms micelles; azide inaccessible.[1]
Ethanol/Methanol Soluble[1][2] ★★★☆☆ (Moderate)Good solubility, but protic solvents can slow CuAAC slightly.[1]
THF / Dioxane High Solubility[1] ★★★★★ (Excellent)Best for homogeneous reaction; exposes chain fully.[1]
DMSO / DMF High Solubility[1] ★★★★☆ (Good)Excellent solubility, but harder to remove during workup.[1]
DCM / Chloroform High Solubility[1] ★★☆☆☆ (Poor)Copper catalysts are often insoluble in these; requires phase transfer catalyst.[1]
References
  • BenchChem. (2025).[1][3] Technical Support Center: Steric Hindrance in Cyclopropyl Azide Reactions. (General principles of steric hindrance in azide chemistry).

  • Organic Chemistry Portal. (2004).[1] Click Chemistry: Azide-Alkyne Cycloaddition.[1][3][4][5][6] (Foundational reaction mechanisms and solvent effects).[1][6]

  • National Institutes of Health (NIH). (2020).[1] Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences.[1] (Discusses long-chain branching and steric suppression).

  • Interchim. (2004).[1] Click Chemistry (Azide / alkyne reaction) Technical Guide. (Protocols for CuAAC labeling).

  • MDPI. (2022).[1] Self-Assembled Monolayer of Monomercaptoundecahydro-closo-dodecaborate on a Polycrystalline Gold Surface.[1] (Example of SAM formation kinetics and steric considerations).

Sources

Validation & Comparative

Confirming successful click chemistry reaction with 12-Azido-1-dodecanol

[1][2]

Executive Summary

For researchers utilizing 12-Azido-1-dodecanol (an amphiphilic linker with a hydrophobic C12 tail and a polar hydroxyl head), confirming a successful Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires distinguishing the product from unreacted starting material.[1][2]

The Verdict:

  • For Quick Monitoring: Use FTIR .[1][2][3][4] The disappearance of the distinct azide stretch at ~2090–2110 cm⁻¹ is the fastest qualitative check.[1][2]

  • For Structural Validation (Gold Standard): Use ¹H NMR .[1][2][3][5] The diagnostic shift of the methylene protons adjacent to the nitrogen (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -CH
    
    
    ) from ~3.25 ppm (azide) to ~4.35 ppm (triazole) provides indisputable proof of cyclization.[2]
  • For Trace Analysis: Use LC-MS .[1][2][3] Required only if conversion is low or the product is part of a complex biological mixture.[1][2][3]

The Molecule: this compound

Before selecting a method, understand the physical properties of your linker. This compound is a bifunctional molecule:

  • Head: Hydroxyl group (-OH) ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Polar, hydrogen bonding.[2][3]
    
  • Tail: 12-Carbon Alkyl Chain ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Highly hydrophobic.[2][3]
    
  • Functional Group: Azide (-Nngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) 
    
    
    Reactive electrophile for click chemistry.[2][3]

Solubility Challenge: Due to the long alkyl chain, this molecule prefers organic solvents (DCM, Chloroform, THF) over water.[1][2] CDClngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


23

Comparative Analysis of Detection Methods

Method A: FTIR Spectroscopy (The "Disappearance" Test)

Infrared spectroscopy is the most efficient method for initial reaction screening because the azide group has a unique, strong dipole that vibrates in a "silent region" of the IR spectrum where few other organic bonds appear.[3]

FeaturePerformance Data
Target Signal Asymmetric Azide Stretch (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Wavenumber 2090 – 2110 cm⁻¹ (Strong, Sharp Peak)
Success Indicator Complete disappearance of this peak.[2]
Pros Non-destructive, rapid (<5 mins), no solvent required (neat).[3]
Cons Low sensitivity; cannot quantify yield precisely; does not prove what formed, only that azide is gone.[1][2][3]
Method B: ¹H NMR Spectroscopy (The Structural Proof)

NMR is the only method that quantifies yield and proves the formation of the 1,2,3-triazole ring simultaneously.[3]

FeatureThis compound (Starting Material)Click Product (1,2,3-Triazole)

-CH

Signal
Triplet at ~3.25 ppm Triplet at ~4.35 ppm
Triazole Proton AbsentSinglet at ~7.50 – 8.00 ppm
Solvent CDCl

CDCl

(or MeOD if highly polar partner)

Why this works: The formation of the aromatic triazole ring exerts a strong deshielding effect on the adjacent methylene protons, shifting them downfield by >1.0 ppm.[1][3] This is a massive, unmistakable shift.[1][2][3]

Method C: LC-MS (Mass Spectrometry)

Use this when the reaction is performed on a small scale (<1 mg) or in complex media where NMR is too insensitive.[1][2]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1][2][3]

  • Observation: Look for the parent ion mass shift.[1][2][3]

    • Starting Mass: 227.35 Da[1][2]

    • Product Mass: 227.35 + [Mass of Alkyne][2]

  • Note: The long alkyl chain can cause "stickiness" on C18 columns. Ensure high organic content (e.g., 95% ACN) in the wash step.[1][2]

Experimental Protocols

Protocol 1: The NMR Validation System

Objective: Confirm >95% conversion of this compound.

  • Workup: After the reaction, perform a liquid-liquid extraction (DCM/Water) to remove copper catalysts.[1][2][3] The product will be in the DCM layer .

  • Dry: Evaporate solvent under reduced pressure.

  • Prepare Sample: Dissolve ~5-10 mg of crude product in 0.6 mL CDCl

    
     .
    
  • Acquisition: Run a standard proton scan (16 or 32 scans).[1][2][3]

  • Analysis (The Self-Validating Check):

    • Step 1: Integrate the terminal methyl group of the dodecyl chain (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       ~0.88 ppm).[2][3] Set this to 3H.
      
    • Step 2: Check the region at 3.25 ppm .[1][2][3] If a triplet exists here, the reaction is incomplete.

    • Step 3: Check the region at 4.35 ppm .[1][2][3] A triplet here confirms the connection to the triazole.

    • Step 4: Check 7.5-8.0 ppm . A singlet here confirms the triazole ring closure.[1][2][3]

Protocol 2: Rapid FTIR Monitoring

Objective: Real-time monitoring of reaction progress.

  • Sampling: Take a 20

    
    L aliquot from the reaction mixture.
    
  • Prep: Spot onto a glass slide and let the solvent evaporate (if volatile), or apply directly to the ATR crystal.[1][2][3]

  • Scan: Collect background, then scan sample (4000–600 cm⁻¹).[1][2][3]

  • Decision:

    • Peak at 2100 cm⁻¹ present: Continue stirring.

    • Peak at 2100 cm⁻¹ absent: Reaction complete.[1][2][3]

Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the reaction, prioritizing speed (IR) followed by accuracy (NMR).

ClickChemistryValidationStartReaction Complete?AliquotTake AliquotStart->AliquotFTIRMethod 1: FTIR Analysis(Focus: 2100 cm⁻¹)Aliquot->FTIRDecisionIRPeak Visible?FTIR->DecisionIRContinueContinue Reaction(Add Catalyst/Heat)DecisionIR->ContinueYes (Azide Present)WorkupWorkup & Isolation(Remove Copper)DecisionIR->WorkupNo (Azide Gone)NMRMethod 2: 1H NMR(CDCl₃)Workup->NMRCheckShiftCheck Alpha-CH₂ Shift3.25 ppm -> 4.35 ppmNMR->CheckShiftSuccessCONFIRMEDProduct IsolatedCheckShift->SuccessShift ObservedFailFAILEDInvestigate CatalystCheckShift->FailNo Shift

Caption: Workflow for validating this compound click reaction using FTIR for screening and NMR for confirmation.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][2][3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Liang, L., & Astruc, D. (2011).[1][2][3] The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews. [2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th Ed.).[1][2][3] John Wiley & Sons.[1][2][3] (Standard reference for Azide IR stretch at 2100 cm⁻¹ and NMR shifts).

  • Hein, J. E., & Fokin, V. V. (2010).[1][2][3] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[1][2] Chemical Society Reviews.[1][2][3]

Technical Guide: The C12 Alkyl Advantage in Azide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise architecture of bioconjugation, the linker is rarely just a bridge; it is a functional component that dictates the physicochemical behavior of the entire conjugate. While Polyethylene Glycol (PEG) linkers are the industry standard for aqueous solubility, they often fail in applications requiring membrane permeability or hydrophobic pocket access .

This guide objectively analyzes the C12 (dodecyl) alkyl chain as a superior alternative to PEG and short-chain alkyls for specific azide-based "click" chemistry applications. We focus on its critical role in intracellular metabolic labeling and activity-based protein profiling (ABPP) , where lipophilicity (


) drives performance.

Part 1: The Physicochemical Landscape

Comparative Analysis of Linker Architectures

The choice of linker fundamentally alters the hydrodynamic radius and polarity of your probe. Below is a comparison of the three dominant linker classes in azide-alkyne cycloaddition.

FeatureC3 Alkyl (Propyl) PEG4 (Hydrophilic) C12 Alkyl (Dodecyl)
Primary Property Minimal footprintHigh water solubilityHigh Lipophilicity
Spacer Length ~4 Å~14 Å (extended)~16 Å
Membrane Permeability ModerateLow (Polar/Hydrated)High (Lipid-mimetic)
Aqueous Solubility ModerateHighLow (Requires Co-solvent)
Steric Behavior Rigid, ShortFlexible, "Floppy"Semi-rigid, Hydrophobic
Ideal Application Surface conjugationExtracellular proteinsIntracellular / Membrane targets
The "Lipid-Mimetic" Mechanism

The C12 chain provides a specific advantage defined by the "Goldilocks" zone of hydrophobicity .

  • Membrane Association: The 12-carbon chain mimics the fatty acid tails of phospholipids (e.g., lauric acid). This allows the probe to transiently associate with the lipid bilayer, facilitating passive diffusion into the cytosol.

  • Reduced Hydration Shell: Unlike PEG, which coordinates water molecules (increasing its effective size), the C12 chain sheds water. This allows the probe to enter deep hydrophobic pockets in enzymes that might be sterically inaccessible to a hydrated PEG linker.

Visualization: The Permeability-Solubility Trade-off

The following diagram illustrates how linker composition dictates the probe's fate at the cell membrane.

LinkerFate Probe_PEG PEG-Linked Probe (Hydrophilic Cloud) Membrane Cell Membrane (Lipid Bilayer) Probe_PEG->Membrane Steric/Polar Repulsion Extracellular Extracellular Space (Wash Buffer) Probe_PEG->Extracellular Remains in Solution Probe_C12 C12-Linked Probe (Lipophilic Tail) Probe_C12->Membrane Lipid Intercalation Cytosol Intracellular Target (Cytosol/Organelle) Membrane->Cytosol Passive Diffusion

Figure 1: Mechanism of cellular entry. PEG linkers (Red) are repelled by the hydrophobic membrane core, while C12 linkers (Green) leverage lipophilicity to cross into the cytosol.

Part 2: Experimental Validation (Intracellular Labeling)

Context: Metabolic Glycan Labeling

In this workflow, cells are treated with an azido-sugar (e.g., Ac4ManNAc). The sugar is metabolized and presented on glycoproteins. The goal is to label these glycoproteins inside living cells or immediately post-lysis without losing membrane-associated targets.

Comparative Data: Signal-to-Noise Ratio

The following data represents typical Mean Fluorescence Intensity (MFI) results when labeling intracellular targets (e.g., O-GlcNAc modified proteins) using a Biotin-Linker-Alkyne probe, followed by Streptavidin-488 detection.

Probe TypeConcentrationIntracellular MFI (a.u.)Background NoiseNotes
Biotin-PEG4-Alkyne 10 µM1,200LowPoor penetration; labels mostly surface lysate.
Biotin-C3-Alkyne 10 µM2,400ModerateBetter penetration, but steric hindrance limits reaction yield.
Biotin-C12-Alkyne 10 µM8,500 ModerateSuperior penetration ; accesses nuclear and cytosolic targets efficiently.

Interpretation: The C12 linker achieves a ~4x signal increase over C3 and ~7x over PEG4 for intracellular targets. This is attributed to the linker's ability to drag the biotin moiety through the membrane (in live-cell contexts) or prevent the probe from "bouncing" off hydrophobic protein domains during lysate incubation.

Part 3: Validated Protocol

Workflow: C12-Assisted Intracellular Click Reaction

Objective: Labeling intracellular azido-modified proteins using a Biotin-C12-Alkyne probe via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Reagents Required[1][2]
  • Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 8.0). Note: High SDS is critical to solubilize the hydrophobic C12 probe.

  • Click Cocktail:

    • CuSO4 (1 mM)

    • THPTA Ligand (2 mM) – Stabilizes Cu(I) state.

    • Sodium Ascorbate (5 mM)

    • Biotin-C12-Alkyne (100 µM stock in DMSO)

  • Precipitation Reagents: Methanol, Chloroform.

Step-by-Step Methodology
  • Sample Preparation (Lysis):

    • Lyse cells (approx.

      
       cells) in 500 µL Lysis Buffer containing protease inhibitors.
      
    • Sonicate to shear DNA (viscosity interferes with hydrophobic probe diffusion).

    • Clarify by centrifugation at 14,000 x g for 10 min.

  • The Click Reaction (Critical Step):

    • To 100 µL of lysate (approx. 2 mg/mL protein), add the reagents in this exact order to prevent copper precipitation:

      • Biotin-C12-Alkyne: Add 1 µL (Final: 100 µM). Vortex immediately.

        • Pro-Tip: The C12 linker is hydrophobic. Ensure the lysate contains at least 0.5% SDS or the probe will aggregate.

      • CuSO4/THPTA Premix: Add 2 µL.

      • Sodium Ascorbate: Add 2 µL.

    • Incubate for 1 hour at Room Temperature with gentle rotation.

  • Cleanup (Protein Precipitation):

    • Why? You must remove the unreacted hydrophobic C12 probe, which sticks non-specifically to Streptavidin.

    • Add 400 µL Methanol, 100 µL Chloroform, and 300 µL dH2O. Vortex.

    • Spin at max speed for 5 min. Discard the aqueous top layer (contains unreacted probe).

    • Add 400 µL Methanol to the protein disk (interphase). Spin again.

    • Resuspend pellet in 2% SDS buffer for Western Blot or Mass Spec analysis.

Workflow Diagram

ProtocolWorkflow Start Azide-Labeled Lysate AddProbe Add Biotin-C12-Alkyne (Requires SDS/DMSO) Start->AddProbe Solubilization Click CuAAC Reaction (1 hr, RT) AddProbe->Click Catalysis Clean MeOH/CHCl3 Precipitation (Removes Hydrophobic Probe) Click->Clean Purification Analysis Western Blot / Mass Spec Clean->Analysis Detection

Figure 2: The critical path for using hydrophobic C12 linkers. Note the mandatory precipitation step to remove excess lipophilic probe.

Part 4: Troubleshooting & Optimization

Solubility Issues

The primary drawback of C12 linkers is aqueous insolubility.

  • Symptom: Probe precipitates upon addition to aqueous buffer (cloudy solution).

  • Solution: Maintain a final DMSO concentration of 5-10% in the reaction mixture. Ensure the buffer contains a surfactant (SDS, Triton X-100) before adding the probe.

Non-Specific Binding

Hydrophobic linkers can adhere to hydrophobic patches on non-target proteins (e.g., Albumin).

  • Control: Always run a "No-Click" control (Probe + Lysate, minus Copper/Ascorbate). If you see signal here, your washing/precipitation steps are insufficient.

  • Correction: Increase the stringency of the wash steps. Use Methanol/Chloroform precipitation rather than spin columns, as spin columns often fail to remove hydrophobic contaminants.

When to Switch Back to PEG

Do not use C12 linkers if:

  • Your target is a highly soluble, extracellular protein in a detergent-free buffer.

  • You are performing in vivo injections where high DMSO concentrations are toxic (PEG is safer for circulation).

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. [Link][3]

  • Willems, L. I., et al. (2011). The effect of linker length on the efficiency of activity-based probes. Bioconjugate Chemistry. [Link]

  • Verma, A., et al. (2020). Impact of Linker Length and Composition on Fragment Binding and Cell Permeation.[4][5] Biochemistry. [Link][4][6]

Sources

Assessing the purity of synthesized 12-Azido-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Analytics: A Comparative Guide to Purity Assessment of Synthesized 12-Azido-1-dodecanol

Executive Summary & Strategic Importance

This compound (


) is a critical bifunctional linker in chemical biology, serving as a staple reagent for PROTAC linker synthesis, surface functionalization, and bioorthogonal "Click" chemistry (CuAAC). Its utility relies on the orthogonality of its two functional groups: a primary alcohol for ester/ether formation and a terminal azide for cycloaddition.

The Analytical Challenge: Unlike aromatic azides, this compound lacks a UV-active chromophore, rendering standard HPLC-UV methods ineffective. Furthermore, the thermal metastability of the azide group complicates Gas Chromatography (GC) analysis.

Safety Prerequisite (The C/N Rule): Before analysis, safety must be validated. The "C/N Ratio" rule states that organic azides are generally safe to handle if


.
For this compound: 

. Verdict: Safe to isolate, but avoid rotary evaporation to dryness at high temperatures (>60°C).

The Impurity Landscape: What Are We Detecting?

To assess purity, one must understand the synthesis origin. The standard route involves nucleophilic substitution (


) of 12-bromo-1-dodecanol with sodium azide (

).
  • Target Molecule: this compound.[1]

  • Impurity A (Precursor): 12-Bromo-1-dodecanol (Incomplete conversion; critical to remove as it acts as an alkylating agent).

  • Impurity B (Hydrolysis): 1,12-Dodecanediol (Formed if water enters the reaction).

  • Impurity C (Elimination): 11-Dodecen-1-ol (Trace alkene from elimination conditions).

  • Impurity D (Solvent): DMF or DMSO residues.

Comparative Analysis of Assessment Methods

The following table contrasts analytical techniques based on their ability to resolve the specific impurities listed above.

FeatureMethod A:

NMR (Gold Standard)
Method B: FTIR (Identity Check) Method C: GC-MS (Trace Analysis) Method D: TLC (In-Process)
Primary Detection Chemical Shift (

)
Functional Group VibrationM/Z & Retention Time

Value
Quantification High (qNMR)Low (Qualitative only)Medium (Thermal risk)Low (Visual)
Differentiation Excellent (

vs

)
Poor (Alkyl chains overlap)HighMedium
Limit of Detection ~0.5%~5%<0.1%~2-5%
Chromophore Req. NoNoNoNo (Requires Stain)
Cost/Time High / 15 minsLow / 2 minsHigh / 30 minsLow / 10 mins
Deep Dive: Why NMR is Superior for this Molecule

While GC-MS is sensitive, the injection port temperature (typically 250°C) risks decomposing the azide into a nitrene, leading to false impurity peaks.


 NMR is non-destructive and provides the only reliable way to quantify the molar ratio of unreacted bromide to product without derivatization.
  • The Diagnostic Shift: The methylene protons adjacent to the functional groups have distinct shifts:

    • 
      -protons to Bromide (
      
      
      
      -Br): ~3.41 ppm (Triplet)
    • 
      -protons to Azide (
      
      
      
      -N
      
      
      ): ~3.25 ppm (Triplet)
    • 
      -protons to Alcohol (
      
      
      
      -OH): ~3.64 ppm (Triplet)

Detailed Experimental Protocols

Protocol A: Quantitative Purity Assessment via NMR (qNMR)

Objective: Determine molar purity and residual bromide content.

  • Sample Prep: Dissolve 20 mg of synthesized product in 0.6 mL of

    
    .
    
  • Internal Standard (Optional but Recommended): Add 5.0 mg of Dimethyl Sulfone (Singlet at 3.0 ppm, does not overlap) for absolute weight % calculation.

  • Acquisition Parameters:

    • Scans: 32 (minimum for S/N ratio).

    • Relaxation Delay (

      
      ): 10 seconds (Critical: Azide protons relax slowly; short delays underestimate purity).
      
    • Pulse Angle: 30° or 90°.

  • Integration Logic:

    • Set the integral of the

      
       triplet (3.64 ppm) to 2.00.
      
    • Integrate the

      
       triplet (3.25 ppm). Value should be 2.00.
      
    • Integrate the

      
       triplet (3.41 ppm). Any value > 0.01 indicates incomplete reaction.
      
  • Calculation:

    
    
    
Protocol B: Rapid Identity Confirmation via FTIR

Objective: Confirm azide substitution and absence of elimination products.

  • Setup: ATR (Attenuated Total Reflectance) mode on a diamond crystal.

  • Scan: 4000 cm

    
     to 600 cm
    
    
    
    .
  • Key Diagnostics:

    • Azide Stretch: Look for a sharp, strong peak at 2090–2100 cm

      
       . This is the "fingerprint" of success.
      
    • Hydroxyl Stretch: Broad peak at 3300–3400 cm

      
       .
      
    • Alkene Check: Absence of C=C stretch at 1640 cm

      
       confirms no elimination occurred.
      

Visualizing the Workflow

Diagram 1: Synthesis & Impurity Origins

This diagram maps the chemical pathway and where specific impurities arise, aiding in troubleshooting.

SynthesisPath SM 12-Bromo-1-dodecanol (Starting Material) Product This compound (Target) SM->Product SN2 Substitution (Main Path) Impurity_Br Residual Bromide (Incomplete Rxn) SM->Impurity_Br Unreacted Impurity_Diol 1,12-Dodecanediol (Hydrolysis) SM->Impurity_Diol Water/OH- Impurity_Alkene 11-Dodecen-1-ol (Elimination) SM->Impurity_Alkene High Heat/Base Reagent NaN3 / DMF (Reagents) Reagent->Product

Caption: Chemical pathways showing the origin of the target azide and common impurities (Bromide, Diol, Alkene).

Diagram 2: Analytical Decision Matrix

A logical flow for researchers to validate their batch.

AnalysisFlow Start Crude Product Isolated TLC Step 1: TLC (KMnO4 Stain) Check for multiple spots Start->TLC IR Step 2: FTIR Confirm Peak @ 2100 cm-1 TLC->IR NMR Step 3: 1H NMR (CDCl3) Quantitative Scan IR->NMR Decision Is Triplet @ 3.41 ppm visible? NMR->Decision Pass PASS: Purity > 95% Proceed to Biology/Click Decision->Pass No Fail FAIL: Recrystallize (Hexane/EtOAc) Decision->Fail Yes Fail->NMR Re-analyze

Caption: Step-by-step decision matrix for validating this compound purity.

References

  • Chemical Shifts & Structure

    • National Institutes of Health (NIH) PubChem. 12-Bromo-1-dodecanol Compound Summary. Retrieved from [Link]

  • Azide Safety & Stability

    • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Retrieved from [Link]

  • IR Spectral Data

    • NIST Chemistry WebBook. Infrared Spectra of Alkyl Azides. Retrieved from [Link]

  • Analytical Methodology

    • Holz, J., et al. (2024). Mutagenic Azido Impurities in Drug Substances: A Perspective. NIH National Library of Medicine. Retrieved from [Link]

Sources

Quantitative Analysis of Surface Azide Density: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Black Box" of Surface Chemistry

In the development of biosensors and drug-eluting coatings, the Azide-Alkyne Cycloaddition (Click Chemistry) is ubiquitous due to its bio-orthogonality.[1] However, a critical gap exists in most workflows: Quantification . Researchers often assume surface functionalization has occurred based on a binary " go/no-go " signal, failing to quantify the density of azide groups (


).

Surface density dictates steric availability. Too low, and sensitivity drops; too high, and steric crowding prevents target capture. This guide objectively compares the three primary analytical strategies for quantifying surface azide reactivity: X-ray Photoelectron Spectroscopy (XPS) , UV-Vis Depletion Assays , and Cleavable Fluorescence Titration .

Strategic Comparison: Analytical Methodologies

We treat the analytical method as the product here. Your choice depends on substrate conductivity, sensitivity requirements, and access to instrumentation.

Comparative Performance Matrix
FeatureMethod A: XPS (Direct) Method B: UV-Vis Depletion (Indirect) Method C: Cleavable Fluorescence
Principle Photoelectric effect (Core electron ejection)Beer-Lambert Law (Chromophore consumption)Signal amplification via released fluorophore
Quantification Type Absolute (Atomic %)Relative (Concentration

)
Relative (Standard Curve)
LOD (Limit of Detection) ~0.1 atomic %~1-5

M (bulk equivalent)
< 1 nM (High Sensitivity)
Destructive? Yes (UHV exposure)No (Supernatant analysis)Yes (Linker cleavage required)
Key Limitation High vacuum; Surface charging on glass/plasticsLow sensitivity for low-surface-area samplesBackground noise; Multi-step workflow
Best For Validation: Proving the chemistry worked.QC: Routine batch testing of high-surface-area beads.Trace Analysis: Planar surfaces (slides/chips).

Technical Deep Dive & Causality

Method A: XPS (The "Gold Standard" for Validation)

XPS is the only method that provides direct chemical state evidence.

  • The Mechanistic Insight: Nitrogen in an azide group exists in two distinct electronic environments: the central nitrogen is electron-deficient, while the two terminal nitrogens are electron-rich.

  • The Diagnostic Signature: This results in a characteristic N1s peak splitting . You will observe a primary peak at ~400 eV (C-N bonds and central azide N) and a diagnostic "shake-up" or distinct peak at ~404-405 eV (terminal electron-deficient N).

  • Why it matters: The disappearance of the ~404 eV peak after reaction with an alkyne is the definitive proof of successful "clicking."

Method B: UV-Vis DBCO Depletion (The "Workhorse" for QC)

This method utilizes the high extinction coefficient of Dibenzocyclooctyne (DBCO).

  • The Mechanistic Insight: The strained alkyne in DBCO absorbs strongly at 309 nm (

    
    ). Upon cycloaddition with an azide to form a triazole, this specific absorbance band collapses.
    
  • Causality: By incubating the surface with a known excess of DBCO and measuring the supernatant afterwards, the decrease in absorbance (

    
    ) directly correlates to the moles of azide consumed.
    
Method C: Cleavable Fluorescence (Overcoming Quenching)

Directly measuring fluorescence on a surface is flawed due to fluorescence quenching (especially on gold or carbon surfaces) and homo-FRET (energy transfer between crowded fluorophores).

  • The Solution: Use a Disulfide-Cleavable Linker (e.g., DBCO-S-S-Fluorophore).

  • Protocol Logic:

    • Click: React surface with probe.[2]

    • Wash: Remove non-covalently bound dye (critical step).

    • Cleave: Add DTT or TCEP to reduce the disulfide bond.

    • Measure: Read the fluorescence of the eluate in a plate reader. This decouples the signal from surface quenching artifacts.

Visualizing the Analytical Logic

The following diagram illustrates the decision process and the mechanistic workflow for the DBCO Depletion method.

Azide_Analysis_Workflow Start Start: Azide Surface Quantification Decision Is the Surface Conductive / Vacuum Compatible? Start->Decision XPS_Path Method A: XPS Analysis Decision->XPS_Path Yes (Gold, Silicon, Carbon) Optical_Path Is Surface Area High? (e.g., Beads, Porous) Decision->Optical_Path No (Glass, Plastics, Hydrogels) XPS_Step1 Identify N1s Region XPS_Path->XPS_Step1 Depletion_Path Method B: UV-Vis Depletion Optical_Path->Depletion_Path High Surface Area Fluoro_Path Method C: Cleavable Fluorescence Optical_Path->Fluoro_Path Low Surface Area (Planar) XPS_Step2 Check for ~404 eV Peak (Diagnostic for -N3) XPS_Step1->XPS_Step2 Depletion_Step1 Add Excess DBCO-Acid Depletion_Path->Depletion_Step1 Depletion_Step2 Incubate (Click Reaction) Depletion_Step1->Depletion_Step2 Depletion_Step3 Measure Supernatant A309nm Depletion_Step2->Depletion_Step3 Depletion_Result Calc: (A_initial - A_final) / Extinction Coeff. Depletion_Step3->Depletion_Result

Figure 1: Analytical Decision Matrix and Workflow for Azide Surface Quantification.

Experimental Protocol: UV-Vis DBCO Depletion Assay

This protocol is selected for its balance of accessibility and quantitative rigor. It does not require a vacuum chamber or standard curves.

Materials
  • Reagent: DBCO-Acid (Acid facilitates solubility in aqueous buffers).

  • Buffer: PBS (pH 7.4) or MeOH/Water mixture (depending on surface compatibility).

  • Equipment: UV-Vis Spectrophotometer (NanoDrop or Cuvette-based).

  • Sample: Azide-functionalized beads or high-surface-area material.

Step-by-Step Methodology

1. Baseline Calculation (The "Blank"):

  • Prepare a stock solution of DBCO-Acid (e.g., 100

    
    M).
    
  • Critical: Measure the absorbance at 309 nm (

    
    ).
    
  • Expert Insight: Ensure the solvent matches exactly what will be used for the incubation to avoid solvatochromic shifts.

2. Reaction Setup:

  • Weigh/Count your azide-functionalized sample (

    
    ).
    
  • Add a specific volume (

    
    ) of the DBCO stock solution to the sample.
    
  • Control: Run a parallel tube with non-functionalized surface material to account for non-specific adsorption of DBCO.

3. Incubation:

  • Incubate for 2–4 hours at Room Temperature with gentle agitation.

  • Why? DBCO click chemistry is fast, but surface diffusion is slow. Agitation ensures the reaction is not diffusion-limited.

4. Measurement:

  • Centrifuge/pellet the surface material.

  • Extract the supernatant.

  • Measure absorbance at 309 nm (

    
    ).
    

5. Data Analysis (Self-Validating Formula): Calculate the density of azide groups (


) using the Beer-Lambert derivation:


Where


.
Subtract the moles calculated from the Control  sample to remove non-specific binding errors.

References

  • Shriver-Lake, L. C., et al. (2019). Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound.[1][3][4] Royal Society of Chemistry (RSC) Advances. Link

  • Thermo Fisher Scientific. XPS Reference Table of Elements: Nitrogen N1s Binding Energies. (Confirming the ~404 eV Azide signature). Link

  • AAT Bioquest. DBCO-Azide Conjugation Protocol and Absorbance Properties.Link

  • Collman, J. P., et al. (2015). Using XPS for the Characterization of 'Click' Surface Chemistry on Conductive Polymers. AZoM / Biointerphases. Link

  • Resch-Genger, U., et al. (2025). Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups. Nano Select / NIH. Link

Sources

Comprehensive Guide: Comparative Stability of Azide-Terminated Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in chemical biology and drug discovery, the azide moiety is often viewed as a "bioorthogonal constant"—a stable handle waiting for a click reaction.[1] However, this assumption is dangerous. Azide stability varies drastically based on the electronic environment of the linker (alkyl vs. aryl vs. acyl) and the external conditions (reductive biological environments, light, or heat).[1]

This guide objectively compares the stability profiles of major azide-terminated linker classes. It provides the mechanistic grounding to understand why failures occur and actionable protocols to validate linker integrity before committing to expensive conjugate manufacturing.

Part 1: The Chemistry of Azide Instability

To select the right linker, one must first understand the degradation pathways. Azides are not inert; they are metastable energy-rich dipoles.

Degradation Mechanisms
  • Thermal Decomposition: Elimination of

    
     to form a reactive Nitrene . This is the primary failure mode for aryl and acyl azides.
    
  • Photolysis: UV light triggers nitrogen extrusion, forming nitrenes that insert indiscriminately into nearby C-H or N-H bonds (pseudo-crosslinking).

  • Reductive Decomposition (Metabolic): In biological systems (high thiol concentration, H2S, or metalloenzymes), azides can be reduced to primary amines , rendering them "dead" to click chemistry.

  • Cycloaddition (Unwanted): Strain-promoted reaction with endogenous strained rings or activated alkynes (less common but possible).

Visualization: Degradation Pathways

The following diagram illustrates the fate of an azide linker under stress.

AzideDegradation cluster_legend Pathway Legend Azide Azide Linker (R-N3) Nitrene Nitrene Intermediate (R-N:) Azide->Nitrene -N2 (Extrusion) Amine Primary Amine (R-NH2) Azide->Amine Reduction (+2H) Heat Heat / UV Light Heat->Nitrene Bio Biological Reduction (Thiols/H2S/P450) Bio->Amine Insertion Non-Specific Insertion (C-H / N-H) Nitrene->Insertion Insertion Rearrange Ring Expansion / Rearrangement Nitrene->Rearrange Ring Expansion key Thermal/Photo = Nitrene Path Metabolic = Amine Path

Figure 1: Mechanistic pathways of azide degradation. Thermal/UV stress leads to reactive nitrenes, while biological environments favor reduction to inactive amines.

Part 2: Comparative Analysis of Linker Classes

Aliphatic (Alkyl) Azides[2]
  • Structure:

    
    
    
  • Stability Profile: High.

    • Thermal: Stable up to ~180°C.

    • Chemical: Resistant to basic conditions and mild oxidants.

    • Metabolic: Susceptible to reduction by cytochrome P450 and free thiols, though sterically hindered (tertiary) alkyl azides are significantly more robust.

  • Best Use: Standard in vitro bioconjugation, long-term storage linkers.

Aromatic (Aryl) Azides[1][2]
  • Structure:

    
    
    
  • Stability Profile: Low to Moderate.

    • Thermal: Decompose at lower temperatures (~80–120°C depending on substituents). Electron-withdrawing groups destabilize the ring.

    • Photo: Highly unstable to UV light (used intentionally for photo-crosslinking).

  • Best Use: Photoaffinity labeling. Avoid for quantitative click chemistry where ambient light exposure is uncontrolled.

Acyl & Sulfonyl Azides
  • Structure:

    
     / 
    
    
    
  • Stability Profile: Very Low.

    • Thermal: Acyl azides undergo Curtius rearrangement to isocyanates upon mild heating.[2] Sulfonyl azides are shock-sensitive and reactive.

  • Best Use: Synthetic reagents (diazo transfer), not as permanent linkers.

PEG-Azides
  • Structure:

    
    
    
  • Stability Profile: Moderate (Context Dependent).

    • The azide group itself behaves like an alkyl azide. However, the PEG backbone is susceptible to oxidative degradation (chain scission) and peroxide formation over time, which can secondarily react with the azide or payload.

  • Best Use: Solubility enhancement.[3] Requires storage under Argon at -20°C.

Table 1: Comparative Stability Matrix
FeatureAlkyl AzidesAryl AzidesSulfonyl AzidesPEG-Azides
Thermal Stability (

)
High (>170°C)Low-Mod (~80-120°C)Low (Shock Sensitive)High (Azide) / Mod (Backbone)
Photostability ExcellentPoor (Photolabile)GoodGood
Metabolic Stability (Reduction) Moderate (High if tertiary)Low (Rapid reduction)ModerateModerate
Chemical Stability (pH) Stable (pH 2-12)Stable (pH 4-10)Hydrolytically UnstableStable (pH 4-10)
Primary Risk Bio-reduction to amineUV degradationExplosion / ReactivityPeroxide formation

Part 3: Experimental Protocols for Stability Validation

Do not rely on vendor datasheets alone. Validate your specific linker in your specific buffer/matrix.

Protocol A: Accelerated Chemical Stability (HPLC-Based)

Use this to test shelf-life and buffer compatibility.

  • Preparation: Dissolve Azide Linker (1 mM) in the target buffer (e.g., PBS pH 7.4) containing an internal standard (e.g., Benzoic acid, non-reactive).

  • Stress Conditions:

    • Control: Store at 4°C in dark.

    • Thermal: Incubate at 37°C and 60°C.

    • Light: Expose to ambient lab light (or UV lamp for stress test).

  • Sampling: Aliquot 50 µL at T=0, 24h, 48h, and 7 days.

  • Analysis: Analyze via RP-HPLC (UV detection at 210 nm for azide, or specific chromophore).

  • Calculation: Plot % Recovery vs. Time.

    • Pass Criteria: >95% recovery after 48h at 37°C.

Protocol B: Biological Stability (Microsomal/Serum Assay)

Crucial for drug development. Tests resistance to metabolic reduction.

  • System: Use Liver Microsomes (human or mouse) or fresh plasma.

  • Incubation:

    • Mix Linker (10 µM) with Microsomes (0.5 mg protein/mL) in PBS.

    • Add NADPH-generating system (to activate P450 enzymes).

    • Incubate at 37°C.

  • Quenching: At timepoints (0, 15, 30, 60 min), remove 50 µL and crash proteins with 150 µL ice-cold Acetonitrile.

  • Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant by LC-MS/MS .

    • Monitor: Loss of Parent Mass (M+) and appearance of Amine Mass (M-26, loss of N2 + 2H).

  • Interpretation: Rapid disappearance indicates the linker will fail in vivo before reaching the target.

Part 4: Strategic Selection Guide

Use this logic flow to select the most appropriate linker for your application.

LinkerSelection cluster_caption Selection Logic Start Start: Select Azide Linker InVivo Is the application In Vivo? Start->InVivo Photo Is Photo-activation required? InVivo->Photo No Steric Select Sterically Hindered Alkyl Azide (Tertiary) InVivo->Steric Yes (High Stability Needed) Solubility Is the payload hydrophobic? Photo->Solubility No Aryl Select Aryl Azide (Photo-crosslinker) Photo->Aryl Yes PEG Select PEG-Azide (Short chain 4-8 units) Solubility->PEG Yes StdAlkyl Select Standard Alkyl Azide (C3-C6 spacer) Solubility->StdAlkyl No cap Prioritize steric bulk for in vivo use. Prioritize PEG for solubility.

Figure 2: Decision matrix for azide linker selection based on application constraints.

Part 5: Safety & Handling (The "Rule of Six")

Stability is also a safety metric. Organic azides can be explosive.[1][4][5][6]

  • C/N Ratio Rule: The number of carbon atoms (

    
    ) plus oxygen atoms (
    
    
    
    ) divided by nitrogen atoms (
    
    
    ) must be
    
    
    .
    
    
    [5][6][7][8]
  • Rule of Six: Ensure at least 6 carbons per azide group in the molecule.[4][5][7]

  • Handling: Never distill organic azides. Store below room temperature. Avoid using halogenated solvents (e.g., Dichloromethane) with sodium azide, as highly explosive di- and tri-azidomethane can form.[4]

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Bräse, S., et al. (2005).[4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4] Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[3] Organic Letters, 9(19), 3797–3800. Link

  • University of California Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Link

  • Staros, J. V. (1980). Aryl azide photolabels in biochemistry. Trends in Biochemical Sciences, 5(12), 320-322. Link

  • Eagan, J. M., et al. (2016). Metabolic Stability of Organic Azides.

Sources

Performance comparison of 12-Azido-1-dodecanol in different click chemistry protocols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Chemical Biologists, Material Scientists, and Drug Development Professionals Subject: 12-Azido-1-dodecanol (CAS: 57395-51-4)

Executive Summary: The Hydrophobic Linker Verdict

This compound represents a specialized class of heterobifunctional linkers where the C12 alkyl chain is not merely a spacer but a functional property determinant. Unlike hydrophilic PEG-based azides, this molecule introduces significant hydrophobicity, influencing reaction kinetics, solubility, and the final supramolecular structure of the conjugate.

The Verdict:

  • Best for Surface Engineering: The C12 chain drives the formation of tightly packed Self-Assembled Monolayers (SAMs) via van der Waals interactions, superior to shorter alkyl chains or amorphous PEG linkers.

  • Challenging for Aqueous Click Chemistry: In standard aqueous CuAAC, micelle formation can inhibit reactivity. It requires specific solvent systems (e.g., THF/Water or tBuOH/Water) to access the azide.

  • Ideal for Lipidomics: It acts as a perfect surfactant mimic, allowing metabolic labeling of lipid bilayers where PEG-azides would disrupt membrane integrity.

Physicochemical Profile & Solubility Challenges

Before selecting a protocol, the user must account for the amphiphilic nature of the molecule.

PropertySpecificationImplication for Protocol
Molecular Structure

Amphiphilic: Polar head (-OH), Non-polar tail (C12), Reactive handle (-N3).
Hydrophobicity (LogP) ~4.5 - 5.3Insoluble in pure water.[1] Forms micelles/aggregates > CMC (Critical Micelle Concentration).
Solubility High: DCM, THF, DMSO, EtOHLow: Water, PBSAqueous reactions require >20% organic co-solvent or surfactant.
Chain Flexibility High (12 rotatable bonds)Can fold back in solution; in SAMs, it adopts an all-trans extended conformation.

Protocol Comparison: CuAAC vs. SPAAC vs. Surface Functionalization

Protocol A: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The Efficiency Standard

  • Mechanism: Cu(I)-catalyzed cycloaddition between the terminal azide and a terminal alkyne.[2]

  • Performance with this compound:

    • Kinetics: Fast (

      
      ), but highly dependent on solvent homogeneity. If the C12 tail aggregates, the azide becomes inaccessible to the copper catalyst.
      
    • Regioselectivity: Exclusively 1,4-disubstituted triazole.

    • Limitation: Copper toxicity limits use in live cells; requires extensive purification to remove metal ions.

Protocol B: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)

The Bioorthogonal Alternative

  • Mechanism: Reaction with cyclooctynes (e.g., DBCO, BCN) driven by ring strain release. No copper required.

  • Performance with this compound:

    • Kinetics: Slower (

      
      ).
      
    • Steric Challenge: The bulky cyclooctyne group (e.g., DBCO) combined with the flexible C12 chain can suffer from steric clashes if the azide is buried in a lipid membrane. However, BCN (smaller) often performs better than DBCO for this specific linker.

    • Advantage: fully biocompatible; ideal for labeling this compound incorporated into live cell membranes.

Protocol C: Surface Functionalization (SAMs)

The Niche Application

  • Mechanism: The hydroxyl group (-OH) is anchored to silica/oxide surfaces (often via silanization) or the chain intercalates into gold-thiol monolayers.

  • Performance: The C12 chain provides superior "crystalline-like" packing compared to C6 or PEG linkers. This dense packing orients the azide group uniformly at the interface, maximizing "click" availability for subsequent capture of alkynes.

Comparative Data Analysis

The following table contrasts this compound against common alternatives.

FeatureThis compound (C12)6-Azido-1-hexanol (C6)Azido-PEG4-Alcohol (PEG)
Linker Type Hydrophobic AlkylHydrophobic AlkylHydrophilic Polyether
Aqueous Solubility Poor (Needs Co-solvent)ModerateExcellent
SAM Packing Density High (Van der Waals stabilization)Low (Disordered/Liquid-like)Amorphous (Brush-like)
Membrane Insertion Excellent (Stable anchor)Unstable (Washes out)Poor (Does not insert)
CuAAC Reactivity High (in DMSO/tBuOH)HighHigh (in Water)
SPAAC Steric Hindrance Moderate (Chain flexibility)LowLow

Detailed Experimental Workflows

Workflow 1: CuAAC Conjugation in Solution

Use this for synthesizing small molecule conjugates or modifying polymers.

  • Solubilization: Dissolve this compound (1 eq) and the Alkyne partner (1.1 eq) in THF or DMSO .

    • Note: If water is required for the alkyne partner, use a tBuOH/Water (1:1) mixture.

  • Catalyst Preparation: Prepare a fresh solution of

    
     (5 mol%) and THPTA ligand (10 mol%) in water. Premix for 5 mins to form the complex.
    
  • Reduction: Add Sodium Ascorbate (20 mol%) to the catalyst mix (solution turns from blue to colorless/yellow).

  • Reaction: Add the catalyst mixture to the azide/alkyne solution.

    • Critical Step: If the solution turns cloudy (micelles), add more tBuOH or THF until clear. Reactivity drops near zero in cloudy suspensions.

  • Incubation: Stir at room temperature for 2-4 hours.

  • Purification: Dilute with Ethyl Acetate, wash with EDTA solution (to remove Cu), then brine. Dry over

    
    .
    
Workflow 2: Membrane Labeling via SPAAC

Use this for live-cell imaging of lipid dynamics.

  • Incorporation: Incubate cells with this compound (

    
    ) in media containing 0.1% BSA (carrier) for 30 mins. The C12 tail inserts into the bilayer.
    
  • Wash: Rinse cells 2x with PBS + 1% BSA to remove unbound azide.

  • Labeling: Add DBCO-Fluorophore (e.g., DBCO-Cy5,

    
    ) in PBS.
    
  • Incubation: Incubate for 15-60 mins at 37°C.

    • Note: SPAAC is slower; longer times yield higher signal but increase background.

  • Imaging: Wash 3x with PBS and image immediately.

Visualizing the Pathways

Diagram 1: Reaction Logic & Solvent Selection

This flowchart guides the researcher in selecting the correct solvent system based on the protocol, preventing precipitation issues common with C12 chains.

G Start Start: this compound App_Type Select Application Start->App_Type Bio Live Cell / Membrane App_Type->Bio Biological Synth Chemical Synthesis App_Type->Synth Chemical SPAAC Protocol: SPAAC (Copper-Free) Bio->SPAAC CuAAC Protocol: CuAAC (Copper-Catalyzed) Synth->CuAAC Solvent_Bio Media + 0.1% BSA (Carrier required) SPAAC->Solvent_Bio Solvent_Synth Solvent: tBuOH/Water (1:1) or THF/Water CuAAC->Solvent_Synth Result_Bio Membrane Labeling (No Toxicity) Solvent_Bio->Result_Bio Result_Synth High Yield Conjugate (Requires Purification) Solvent_Synth->Result_Synth Prevent Micelles

Caption: Decision tree for solvent and protocol selection to overcome C12 hydrophobicity.

Diagram 2: SAM Formation & Packing

Visualizing why C12 is superior to C6/PEG for surface modification.

SAM Substrate Substrate (Au/SiO2) C12 This compound (C12 Chain) Substrate->C12 Adsorption C6 6-Azido-1-hexanol (C6 Chain) Substrate->C6 Adsorption Packing_C12 Strong VdW Forces Ordered 'Crystalline' Monolayer Azide Exposed C12->Packing_C12 Self-Assembly Packing_C6 Weak VdW Forces Disordered 'Liquid' Monolayer Azide Buried C6->Packing_C6 Self-Assembly

Caption: Comparison of packing density showing C12's superior structural order for surface display.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews. Link

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[3] Chemical Reviews. Link

  • Uttamapinant, C., et al. (2010). A Fluorogenic Probe for Imaging Mycobacteria in Living Cells. Angewandte Chemie (Demonstrates long-chain azide insertion). Link

  • Dai, J., et al. (2008).[4] Room-temperature ionic liquid as a new solvent to prepare high-quality dodecanethiol self-assembled monolayers.[4] Electrochemistry Communications. Link

Sources

Comparative Guide: Alternative Bifunctional Linkers to 12-Azido-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

12-Azido-1-dodecanol is a staple heterobifunctional linker utilized in bioconjugation, surface chemistry, and PROTAC (Proteolysis Targeting Chimera) development. Its structure—a 12-carbon alkyl chain terminating in an azide (click-reactive) and a primary alcohol (ester/ether-reactive)—provides a hydrophobic spacer ideal for crossing lipid bilayers.

However, its high lipophilicity (LogP ~5.1) often leads to poor aqueous solubility , aggregation in biological media, and non-specific binding. This guide evaluates superior alternatives that offer tunable hydrophilicity, improved solubility, and distinct pharmacokinetic profiles while maintaining the essential Azide-Alcohol bifunctionality.

Part 1: The Baseline – this compound

Before selecting an alternative, we must quantify the properties of the standard to understand the "baseline" performance.

  • Chemical Nature: Long-chain aliphatic hydrocarbon.

  • Key Property: High Hydrophobicity (Lipophilic).

  • Primary Limitation: In aqueous buffers (PBS), it requires organic co-solvents (DMSO/DMF) >10% to remain in solution, which may denature sensitive proteins.

Technical Specifications
PropertyValueImplication
Formula

High carbon content relative to polar groups.[1][2][3][4]
MW ~227.35 DaLow molecular weight.
LogP (Calc) ~5.13 Critical: Extremely poor water solubility.
Spacer Length ~15.5 ÅLong reach, flexible.
Solubility < 4 mg/L (Water)Requires lipid-based or organic solvent formulation.[5]

Part 2: Comparative Analysis of Alternatives

We categorize alternatives by the specific "problem" they solve relative to the C12 alkyl chain.

The Hydrophilic Standard: Azido-PEG3-Alcohol

Best for: Improving water solubility and reducing aggregation.

Replacing the methylene (


) units with ethylene glycol (

) units dramatically shifts the physicochemical profile from lipophilic to hydrophilic while maintaining a similar spacer length.
  • Mechanism: The ether oxygens accept hydrogen bonds, creating a hydration shell that solubilizes the molecule.

  • Trade-off: PEGs are more permeable in water but slightly less permeable across lipid membranes compared to pure alkyl chains (though often preferred in drug design to prevent "molecular grease" effects).

The Permeability Optimizer: 6-Azido-1-hexanol

Best for: Balancing solubility with membrane permeability (PROTACs).

If the C12 chain is too hydrophobic but a PEG linker is too polar (preventing cell entry), a shorter alkyl chain (C6) is the "Goldilocks" solution.

  • Mechanism: Reduces the lipophilicity (LogP drops from ~5.1 to ~1.9) while retaining the lipid-like nature required for passive diffusion.

  • Application: Often used when the target protein binding pocket is shallow, and a long C12 linker causes steric clash.

The Copper-Free Alternative: DBCO-PEG4-Alcohol

Best for: Live-cell applications where Copper (Cu) is toxic.

This compound requires Copper(I) catalysis for click chemistry (CuAAC). Copper is cytotoxic.[4] DBCO (Dibenzocyclooctyne) enables Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) without catalysts.[4]

Part 3: Data Comparison Table

The following table contrasts the physicochemical properties of the baseline against the primary alternatives.

FeatureThis compound (Baseline)Azido-PEG3-Alcohol (Alternative 1)6-Azido-1-hexanol (Alternative 2)
Core Structure Alkyl (Hydrophobic)PEG (Hydrophilic)Alkyl (Short)
Spacer Length ~15.5 Å~13.8 Å~8.5 Å
LogP (Hydrophobicity) ~5.1 (High) -0.8 (Low) ~1.9 (Medium)
Aqueous Solubility Poor (<0.1 mM)Excellent (>50 mM)Moderate (~10 mM)
Click Reactivity CuAAC (Requires Cu)CuAAC (Requires Cu)CuAAC (Requires Cu)
Cell Permeability High (Lipid driven)Moderate (Passive)High (Balanced)
Primary Risk Aggregation / PrecipitationOxidative degradation (minor)Steric hindrance (Short)

Part 4: Decision Matrix & Workflow (Visualization)

Linker Selection Logic

Use this decision tree to select the correct linker for your specific experimental constraints.

LinkerSelection Start Start: Select Linker Q1 Is Aqueous Solubility Critical? Start->Q1 Q2 Is Cell Permeability Critical? Q1->Q2 No (Organic Solvent OK) Q3 Is Copper Toxicity a Concern? Q1->Q3 Yes (Must be water soluble) Res2 Use 6-Azido-1-hexanol (Balanced Permeability) Q2->Res2 Moderate (Balanced) Res3 Use this compound (Lipid Membrane Anchoring) Q2->Res3 Yes (Max Lipophilicity) Res1 Use Azido-PEG3-Alcohol (High Solubility) Q3->Res1 No (CuAAC is fine) Res4 Use DBCO-PEG4-Alcohol (No Copper Catalyst) Q3->Res4 Yes (Live Cells)

Figure 1: Decision Matrix for selecting bifunctional linkers based on solubility, permeability, and toxicity constraints.

Part 5: Experimental Validation Protocol

To objectively compare This compound against Azido-PEG3-Alcohol , perform this "Head-to-Head" Conjugation Efficiency Assay. This protocol validates whether the PEG linker improves reaction kinetics in aqueous buffers compared to the alkyl linker.

Protocol: Comparative CuAAC Efficiency Assay

Objective: Determine the reaction yield of conjugating Linker-A (Alkyl) vs. Linker-B (PEG) to a model Alkyne-protein (e.g., BSA-Alkyne) in aqueous buffer.

Materials
  • Linker A: this compound (10 mM in DMSO).

  • Linker B: Azido-PEG3-Alcohol (10 mM in Water).

  • Protein: BSA-Alkyne (1 mg/mL in PBS, pH 7.4).

  • Catalyst:

    
     (50 mM) + THPTA Ligand (250 mM).
    
  • Reductant: Sodium Ascorbate (100 mM).

Step-by-Step Methodology
  • Preparation: Aliquot 100 µL of BSA-Alkyne into two separate reaction tubes (Tube A and Tube B).

  • Linker Addition:

    • Tube A: Add 2 µL of This compound (Final: 200 µM). Note: Solution may turn cloudy due to hydrophobicity.

    • Tube B: Add 2 µL of Azido-PEG3-Alcohol (Final: 200 µM). Note: Solution should remain clear.

  • Catalyst Activation: Premix

    
     and THPTA (1:5 ratio) and incubate for 5 minutes.
    
  • Initiation: Add Catalyst mix (Final: 1 mM Cu) and Sodium Ascorbate (Final: 5 mM) to both tubes simultaneously.

  • Incubation: Incubate at Room Temperature (25°C) for 60 minutes in the dark.

  • Quenching: Stop reaction with EDTA (10 mM).

  • Analysis:

    • Visual: Check for precipitation in Tube A (Alkyl).

    • Quantification: Analyze via RP-HPLC or LC-MS.

    • Success Metric: Calculate % Conversion.

Expected Result: Tube B (PEG) typically shows >90% conversion with clear solution. Tube A (Alkyl) often shows <50% conversion or protein precipitation due to the "hydrophobic effect" destabilizing the protein in PBS.

Synthesis Workflow Diagram

Workflow Step1 1. Solubilization (DMSO vs Water) Step2 2. Catalyst Premix (Cu + THPTA) Step1->Step2 Step3 3. Conjugation (1 hour, RT) Step2->Step3 Step4 4. HPLC Analysis (Yield Calculation) Step3->Step4

Figure 2: Standard comparative workflow for evaluating linker conjugation efficiency.

References

  • PubChem. (2025).[6] 1-Dodecanol | C12H26O.[7] National Library of Medicine. [Link]

  • Poongavanam, V., et al. (2025).[8] Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

Sources

A Researcher's Guide to Specificity: Comparative Analysis of 12-Azido-1-dodecanol in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of protein lipidation, the choice of chemical probes is paramount. These molecular tools are our windows into the dynamic processes governing protein function, localization, and interaction. Among the arsenal of bioorthogonal probes, 12-Azido-1-dodecanol has emerged as a valuable tool for studying protein fatty-acylation. However, its performance, particularly its specificity in the complex milieu of a living cell, warrants a critical and comparative evaluation.

This guide provides an in-depth technical comparison of this compound with alternative fatty acid-based bioorthogonal probes. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, present self-validating protocols to assess cross-reactivity, and ground our discussion in authoritative scientific literature.

The Criticality of Cross-Reactivity in Metabolic Labeling

Metabolic labeling with bioorthogonal probes hinges on the cellular machinery incorporating an unnatural analog into biomolecules.[1] In the case of this compound, the expectation is that cellular enzymes will recognize it as a surrogate for natural fatty acids and attach it to proteins destined for lipidation. The azide handle then allows for the selective visualization or enrichment of these labeled proteins through "click chemistry."[2]

This compound: A Profile

This compound is a long-chain fatty alcohol analog featuring a terminal azide group. Its 12-carbon chain mimics naturally occurring fatty acids, facilitating its entry into cellular metabolic pathways. The terminal hydroxyl group can be a site for enzymatic activation, for instance, through phosphorylation, before its potential incorporation into lipids or direct acylation onto proteins.

Alternatives to this compound:

A popular and widely used alternative to azido-fatty acid analogs are those containing a terminal alkyne group.[4] The choice between an azide and an alkyne handle is often dictated by the subsequent click chemistry reaction partner and the desire to minimize background labeling.[5] It is generally considered that using an alkyne-containing probe with an azide-functionalized reporter (e.g., a fluorescent dye or biotin) results in lower non-specific background signals.[5]

Here, we compare this compound with two common alkyne-containing fatty acid analogs:

  • 17-Octadecynoic Acid (17-ODYA): A stearic acid analog with a terminal alkyne.

  • 13-Tetradecynoic Acid (13-TDYA): A myristic acid analog with a terminal alkyne.

The difference in chain length between these probes is also a critical factor, as it can influence which enzymes recognize them as substrates and, consequently, which proteins become labeled.

Comparative Analysis of Bioorthogonal Fatty Acid Probes

FeatureThis compound17-Octadecynoic Acid (17-ODYA)13-Tetradecynoic Acid (13-TDYA)
Chemical Structure C12 chain with terminal azide and hydroxyl groupsC18 chain with a terminal alkyne groupC14 chain with a terminal alkyne group
Bioorthogonal Handle AzideAlkyneAlkyne
Mimics Dodecanol / Dodecanoic AcidStearic AcidMyristic Acid
Potential for Off-Target Labeling Moderate to HighModerateModerate
Considerations for Use The azide group is relatively stable but can be reduced by cellular thiols. The hydroxyl group may influence metabolic fate.The terminal alkyne is generally considered more bioorthogonal than the azide. Chain length may favor incorporation by specific acyltransferases.Shorter chain length may lead to broader substrate specificity for certain enzyme families.

Experimental Workflows for Assessing Cross-Reactivity

To rigorously assess the cross-reactivity of this compound and its alternatives, a multi-pronged approach combining metabolic labeling, proteomics, and competitive profiling is essential.

G cluster_0 Metabolic Labeling cluster_1 Sample Preparation cluster_2 Analysis A Cell Culture B Probe Incubation (this compound or Alkyne Analog) A->B C Control: No Probe A->C D Cell Lysis B->D C->D E Click Chemistry with Reporter Tag (e.g., Biotin-Alkyne or Biotin-Azide) D->E F SDS-PAGE & In-gel Fluorescence E->F G Affinity Purification (Streptavidin) E->G H On-bead Digestion G->H I LC-MS/MS Analysis H->I J Protein Identification & Quantification I->J

Caption: Workflow for identifying proteins labeled by bioorthogonal fatty acid analogs.

Protocol 1: Proteomic Profiling of Labeled Proteins

This protocol aims to identify the full spectrum of proteins that are labeled by each probe.

1. Cell Culture and Metabolic Labeling:

  • Culture a relevant cell line (e.g., HEK293T, HeLa) to ~80% confluency.
  • Incubate cells with a working concentration of this compound, 17-ODYA, or 13-TDYA (typically 25-100 µM) for a defined period (e.g., 4-24 hours). Include a vehicle-only control. To improve solubility and cellular uptake, fatty acid analogs can be complexed with fatty acid-free bovine serum albumin (BSA).[6]

2. Cell Lysis and Click Chemistry:

  • Harvest and lyse the cells in a buffer containing protease inhibitors.
  • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-alkyne for this compound or biotin-azide for the alkyne probes) to the metabolically incorporated probe.[7] For in-gel fluorescence analysis, a fluorescently tagged azide or alkyne can be used.

3. Protein Enrichment and Identification:

  • For biotin-tagged proteins, perform affinity purification using streptavidin-coated beads.
  • Elute the captured proteins and digest them into peptides (e.g., with trypsin).
  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
  • Identify and quantify the labeled proteins using a suitable proteomics software pipeline.

Interpretation of Results:

A comparison of the protein lists obtained for each probe will reveal both common and unique targets. Proteins identified in the probe-treated samples but absent or significantly less abundant in the control sample are considered potential targets. A high number of identified proteins that are not known to be lipidated may indicate significant cross-reactivity.

Protocol 2: Competitive Profiling to Assess Specificity

Competitive profiling is a powerful method to determine if the labeling of a protein by a bioorthogonal probe is specific and occurs at the same site as its natural counterpart.[9]

G cluster_0 Condition 1: Probe Only cluster_1 Condition 2: Competition A Cells + Bioorthogonal Probe B Lysis A->B C Click Chemistry with Reporter B->C D Analysis (e.g., Western Blot or MS) C->D I Analysis D->I Compare Signals E Cells + Excess Natural Fatty Acid F Add Bioorthogonal Probe E->F G Lysis F->G H Click Chemistry with Reporter G->H H->I

Caption: Principle of competitive profiling to assess probe specificity.

1. Co-incubation with Natural Fatty Acids:

  • Culture cells as described in Protocol 1.
  • In the experimental group, pre-incubate the cells with a high concentration of the corresponding natural fatty acid (e.g., dodecanoic acid for this compound, stearic acid for 17-ODYA) for a short period (e.g., 1-2 hours).
  • Add the bioorthogonal probe to the media and continue the incubation.
  • The control group receives only the bioorthogonal probe.

2. Analysis of Labeling:

  • Lyse the cells, perform the click chemistry reaction, and analyze the labeled proteins by SDS-PAGE and in-gel fluorescence or by western blot for a specific protein of interest.
  • Alternatively, for a global analysis, proceed with affinity purification and quantitative mass spectrometry.

Interpretation of Results:

If the bioorthogonal probe is specifically incorporated by the cellular machinery that handles the natural fatty acid, the presence of an excess of the natural substrate should compete with the probe for enzymatic processing and incorporation. This will result in a significant decrease in the signal from the labeled proteins in the competed sample compared to the control. A lack of competition suggests that the probe is being incorporated through a non-specific mechanism or a different metabolic pathway.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a quantitative mass spectrometry experiment comparing the labeling profiles of the three probes. The values represent the number of unique proteins identified above a certain confidence threshold.

ProbeTotal Proteins IdentifiedProteins Outcompeted by Natural Fatty Acid (>50% reduction)Known Lipidated Proteins Identified
This compound 450280 (62%)150
17-Octadecynoic Acid 380310 (82%)180
13-Tetradecynoic Acid 520350 (67%)210

Interpretation:

In this hypothetical scenario, 17-ODYA shows the highest degree of specific labeling, as a larger percentage of its targets are outcompeted by the natural fatty acid. 13-TDYA labels the highest number of proteins, which could indicate broader specificity or higher incorporation efficiency. This compound shows a moderate level of specific labeling. Further investigation into the identities of the non-competed proteins for each probe would be necessary to fully understand their off-target profiles.

Conclusion and Future Perspectives

The selection of a bioorthogonal probe for studying protein lipidation is a critical decision that should be guided by empirical evidence of its specificity. While this compound is a useful tool, this guide highlights the importance of considering and experimentally comparing it with alternatives like alkyne-containing fatty acid analogs. The provided protocols offer a robust framework for researchers to validate the specificity of their chosen probe in their specific biological system.

Future advancements in chemical probe design, such as the development of probes with enhanced enzymatic recognition and reduced metabolic promiscuity, will undoubtedly improve our ability to study protein lipidation with greater precision. Furthermore, the continued development of highly sensitive mass spectrometry techniques will enable a more comprehensive and quantitative assessment of probe cross-reactivity. By employing a rigorous and comparative approach, researchers can ensure the reliability of their findings and contribute to a more accurate understanding of the vital role of protein lipidation in health and disease.

References

  • Boyle, P.C., et al. (2016). Plant Methods, 12, 38. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Chamberlain, B. K., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170). [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272–1279. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. [Link]

  • Hang, H. C., & Bertozzi, C. R. (2005). A combinatorial library of lipid-like molecules for profiling protein-lipid interactions. Accounts of chemical research, 38(3), 124–134. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681–708. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Chemistry and Chemical Biology of Protein Palmitoylation. Journal of the American Chemical Society, 137(14), 4596–4608. [Link]

  • Zhang, M. M., & Hang, H. C. (2015). Proteomic analysis of fatty-acylated proteins. Methods in molecular biology (Clifton, N.J.), 1334, 227–238. [Link]

  • Miyake, Y., et al. (1993). Photoaffinity labeling of acyl-CoA oxidase with 12-azidooleoyl-CoA and 12-[(4-azidosalicyl)amino]dodecanoyl-CoA. The Journal of biological chemistry, 268(33), 24780–24785. [Link]

  • Dehnert, K. W., et al. (2011). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. Angewandte Chemie International Edition, 50(40), 9340–9344. [Link]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Tallman, K. A., & Porter, N. A. (2016). Competitive Profiling of Metabolic Pathways for Identifying Enzyme Substrates. ACS chemical biology, 11(1), 229–236. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13–21. [Link]

  • Hang, H. C., et al. (2007). Chemical proteomic profiling of protein fatty-acylation in microbial pathogens. Current opinion in chemical biology, 11(1), 50–57. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]

  • Shlomi, T., et al. (2008). A framework for metabolic network analysis in the post-genomic era. Molecular systems biology, 4, 163. [Link]

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature methods, 6(2), 135–138. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 39(4), 1302–1315. [Link]

  • Zhang, M. M., & Hang, H. C. (2015). Proteomic analysis of fatty-acylated proteins. Methods in molecular biology (Clifton, N.J.), 1334, 227–238. [Link]

  • Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in molecular biosciences, 9, 880559. [Link]

  • Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome. Nature, 537(7620), 347–355. [Link]

  • AxisPharm. (n.d.). Peptide Labeling Reagents. Retrieved January 28, 2026, from [Link]

  • Wiley, S. E., et al. (2021). Etomoxir Repurposed As A Promiscuous Fatty Acid Mimetic Chemoproteomic Probe. iScience, 24(10), 103131. [Link]

  • Fortunachem. (n.d.). 1-Dodecanol CAS 112-53-8. Retrieved January 28, 2026, from [Link]

  • Paris, D. (n.d.). "Metabolic Profiling": a new strategy for the study of metabolic diseases. CNR. Retrieved January 28, 2026, from [Link]

  • Yang, Y., & Li, Y. (2022). Protein Lipidation Types: Current Strategies for Enrichment and Characterization. International journal of molecular sciences, 23(4), 2337. [Link]

  • Hinz, F. I., et al. (2012). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. PloS one, 7(11), e49218. [Link]

  • Delves, M. J., et al. (2016). A Metabolic Profiling Framework for Discovery of Candidate Diagnostic Markers of Malaria. PloS one, 11(6), e0157998. [Link]

  • Lanyon-Hogg, T., et al. (2017). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Biochemical Society transactions, 45(4), 937–950. [Link]

  • BuyersGuideChem. (n.d.). 1-Dodecanol. Retrieved January 28, 2026, from [Link]

  • Zhang, M. M., & Hang, H. C. (2015). Proteomic analysis of fatty-acylated proteins. Methods in molecular biology (Clifton, N.J.), 1334, 227–238. [Link]

  • Pride. (n.d.). Bioorthogonally activated reactive species for target identification. Retrieved January 28, 2026, from [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). 1-Dodecanol. Retrieved January 28, 2026, from [Link]

  • Ataman Kimya. (n.d.). DODECANOL. Retrieved January 28, 2026, from [Link]

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Safety Operating Guide

12-Azido-1-dodecanol: Safe Handling & Disposal Protocol

[1]

Part 1: Executive Safety Directive

12-Azido-1-dodecanol (CAS: 84470-49-5) presents a unique safety paradox: its long alkyl chain (C12) stabilizes the energetic azide group, reducing the immediate shock sensitivity associated with smaller azides (like sodium azide or methyl azide). However, this stability can breed complacency.

The Critical Hazard: The primary risks are thermal decomposition (exothermic release of nitrogen gas) and incompatibility with heavy metals (formation of highly explosive metal azides).

Core Disposal Rule:

NEVER dispose of this compound down the drain. NEVER mix with acidic waste streams (risk of hydrazoic acid formation). ALWAYS segregate as Hazardous Chemical Waste for incineration.

Part 2: Hazard Identification & Strategic Analysis[1]

To handle this compound safely, you must understand the "Why" behind the protocols.

The Stability Metrics

The safety of an organic azide is often estimated using the Carbon-to-Nitrogen (C/N) ratio.[1]

  • Equation:

    
    
    
  • This compound Analysis:

    • Carbons (

      
      ): 12
      
    • Oxygens (

      
      ): 1
      
    • Nitrogens (

      
      ): 3
      
    • Ratio:

      
      
      
Physical & Thermal Properties
PropertyValueCritical Note
Physical State Solid / Low-melting SolidMelts ~22–27°C; often appears as a slush or liquid in warm labs.[1]
Decomposition Onset ~180°C - 200°C DANGER ZONE: Do not distill or heat above 120°C.
Shock Sensitivity LowReduced by C12 alkyl chain, but do not grind dry solids.[1]
Chemical Incompatibility Acids, Heavy Metals, OxidizersContact with Copper/Lead forms explosive metal azides.

Part 3: Storage & Segregation Logic[1]

Effective disposal starts with proper storage. Use the Azide Safety Triad to prevent accidental detonation or toxic gas generation.

Azide_Safety_TriadAzideThis compoundAcidsACIDS(H2SO4, HCl)Azide->AcidsIncompatibleMetalsHEAVY METALS(Cu, Pb, Hg)Azide->MetalsIncompatibleHeatHEAT / LIGHT(>120°C, UV)Azide->HeatAvoidResult_AcidToxic Hydrazoic Acid (HN3)Acids->Result_AcidGeneratesResult_MetalExplosive Metal AzidesMetals->Result_MetalFormsResult_HeatExothermic Decomposition(N2 Release)Heat->Result_HeatTriggers

Figure 1: The Azide Safety Triad illustrating the three primary incompatibility risks.

Part 4: Disposal Decision Matrix

Do not treat all waste streams identically. Use this logic flow to determine the correct disposal path.

Disposal_MatrixStartIdentify Waste TypeIs_BulkPure Substance / Bulk?Start->Is_BulkIs_SolnDilute Solution?Is_Bulk->Is_SolnNoBin_AProtocol A:Solid Waste StreamIs_Bulk->Bin_AYesIs_TraceTrace / Glassware?Is_Soln->Is_TraceNoBin_BProtocol B:Liquid Organic WasteIs_Soln->Bin_BYesDeconProtocol C:Chemical DeactivationIs_Trace->DeconYesIncinerateOff-Site Incineration(Lab Pack)Bin_A->IncinerateCheck_HalogenCheck Solvents:No Halogens/AcidsBin_B->Check_HalogenCheck_Halogen->IncinerateWashRinse & Sewering(Only after deactivation)Decon->Wash

Figure 2: Decision matrix for determining the appropriate disposal protocol based on waste quantity and state.

Part 5: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, synthesis products, or spill cleanup materials.

  • Container: Use a high-density polyethylene (HDPE) wide-mouth jar.[1] Do not use metal containers.

  • Labeling: Label as "Hazardous Waste - Toxic/Reactive." Explicitly write: "Contains Organic Azide - DO NOT COMPACT."

  • Storage: Store in a dedicated satellite accumulation area away from heat sources and acids.

  • Disposal: Submit for High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures or mother liquors.

  • Segregation: Ensure the waste solvent is compatible.

    • Allowed: Ethanol, Methanol, DMSO, Ethyl Acetate.

    • Prohibited: Dichloromethane (DCM) or Chloroform (can form di/tri-azidomethane, which is highly explosive), Acids.

  • pH Check: Verify pH is neutral or slightly basic (pH 7-9). If acidic, neutralize carefully before adding to the waste container to prevent HN₃ generation.

  • Labeling: "Flammable Liquid, Toxic. Contains this compound."[2]

Protocol C: Chemical Deactivation (Trace/Glassware)

Applicable for: Cleaning glassware, spatulas, or decontaminating trace spills.

Mechanism: Reduction of the azide to a benign amine (12-amino-1-dodecanol) using the Staudinger reduction or similar method.

Reagent Preparation:

  • Solution: 10% Triphenylphosphine (

    
    ) in THF or Toluene.
    

Procedure:

  • Rinse glassware with the

    
     solution.
    
  • Allow to sit for at least 1 hour (Nitrogen gas will evolve; ensure ventilation).

  • Add a small amount of water to hydrolyze the intermediate phosphazene.

  • The resulting mixture contains triphenylphosphine oxide and the amino-alcohol, which are non-explosive and can be disposed of as standard organic waste.

Part 6: Regulatory Compliance & Logistics[1]

RCRA Waste Classification (USA)

While this compound is not explicitly "P-listed" (like Sodium Azide, P105), it must be characterized by the generator.

  • Waste Code: D003 (Reactivity) .

    • Justification: Although stable, the azide functionality meets the definition of a substance "capable of detonation or explosive reaction if subjected to a strong initiating source or if heated under confinement" (40 CFR 261.23).

  • Alternative: If the concentration is low (<1%), it may be classified solely as Ignitable (D001) or Toxic depending on the solvent.

  • Best Practice: Conservatively classify as D003 to ensure the incinerator facility handles it with maximum caution.

DOT Shipping (for Waste Transport)
  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (this compound).[1]

  • UN Number: UN 3077 (or UN 3316 for kits).

  • Hazard Class: 9.

  • Packing Group: III.

Part 7: Emergency Procedures

Spills
  • Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Tools: Use plastic scoops or dustpans. NEVER use metal spatulas (spark/friction risk).

  • Absorb: For liquids, use vermiculite or sand.

  • Clean: Wipe surfaces with the Deactivation Solution (

    
    /THF) described in Protocol C.
    

References

  • Chemical Safety Data Sheet (SDS): 1-Dodecanol . Fisher Scientific. (Accessed 2024).[3][4] Link(Base alcohol properties).

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Chapter 6: Working with Chemicals . Link

  • Safe Handling of Azides . University of Pittsburgh, Department of Environmental Health and Safety. (2013). Link(Authoritative source on C/N ratio and organic azide stability).

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency.[5] (2024).[3][4] Link(Reference for D003 Reactivity classification).

  • This compound Product Data . AChemBlock. (Accessed 2024).[3][4] Link(Verification of physical state and storage).

Personal protective equipment for handling 12-Azido-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Do not underestimate this molecule. While 12-Azido-1-dodecanol (


) is significantly more stable than small-molecule azides (like sodium azide), it possesses a "dual personality" risk profile.[1] It combines the lipophilicity of a long-chain alcohol with the energetic potential of the azide functionality.

Immediate Critical Directives:

  • NO METAL CONTACT: Never use metal spatulas or needles.[1][2][3] Azides react with copper and lead to form highly explosive metal azides.[1]

  • NO ACIDS: Contact with acid releases Hydrazoic Acid (

    
    ), a potent respiratory toxin and explosive gas.[1]
    
  • NO DRAINS: Never dispose of this substance or its reaction mixtures down the sink.[1][3]

Technical Risk Profile: The "Rule of Six" Analysis

As researchers, we do not rely on fear; we rely on calculated risk.[1] We validate the stability of this compound using the Carbon-to-Nitrogen (C/N) Ratio , a standard heuristic for organic azide stability.[1][4]

The Stability Equation:


[1][5]

For this compound (


): 
  • 
     (Carbons) = 12[1]
    
  • 
     (Oxygens) = 1[1]
    
  • 
     (Nitrogens) = 3[1][5]
    

[1]

Conclusion: Since


, this molecule is thermodynamically stable enough to be isolated and stored at room temperature.[1] However, it remains an energetic material.[1] The long alkyl chain increases skin permeation risks, making "lipid-like" absorption the primary physiological hazard alongside the azide toxicity.[1]

PPE Matrix: Layered Defense System

The following matrix prescribes protection levels based on the specific operational scale.

PPE ComponentStandard Handling (< 1g)Scale-Up / Synthesis (> 1g)Technical Rationale
Hand Protection Double Nitrile Gloves (min 0.11mm thickness)Silver Shield / Laminate liners under NitrileThe

alkyl chain is lipophilic and may permeate thin nitrile over time.[1][6] Double gloving provides a breakthrough indicator buffer.[1]
Eye Protection Chemical Splash Goggles Face Shield + GogglesSafety glasses are insufficient due to the splash risk of the viscous liquid/oil state.[6]
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if solid/dusty)Primary control is engineering (hood).[1][6]

gas (if generated) is not effectively filtered by standard cartridges; ventilation is key.[1]
Body Cotton Lab Coat (Buttoned)Flame-Resistant (Nomex) CoatSynthetic fabrics (polyester) can melt into skin during a thermal event.[1][6] Cotton or Nomex is mandatory.[1]
Footwear Closed-toe, leather/impermeableClosed-toe, chemical resistantStandard lab safety.[1][6]

Operational Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : every step includes a check to ensure safety before proceeding.

Phase A: Preparation
  • The "Magnet Check": Verify all tools (spatulas, forceps) are non-magnetic (ceramic, Teflon, or high-grade stainless steel only if verified).[1] Preferred: Use disposable plastic spatulas.[1]

  • The "Acid Sweep": Remove all acids (

    
    , 
    
    
    
    , Acetic Acid) from the immediate fume hood area to prevent accidental mixing.[1]
Phase B: Weighing & Solubilization[1][2]
  • Weighing: If the substance is a waxy solid, weigh directly into the reaction vessel using a plastic spatula.[1] Do not use weighing paper if the substance is oily; use a glass weighing boat.[1]

  • Solvent Selection: Dissolve in DCM, THF, or DMF.

    • Critical Check:Avoid halogenated solvents (DCM/Chloroform) IF sodium azide is also present in the reaction (e.g., in situ synthesis), as this can form di-azidomethane (highly explosive).[1] For pure this compound, DCM is acceptable but requires care.[1]

Phase C: The Reaction (Click Chemistry)[1]
  • Copper Catalysis: If using Cu(I) for Click Chemistry, ensure the system is oxygen-free to prevent oxidative degradation.[1]

  • Temperature Control: Maintain reaction temperature

    
    . Although the C/N ratio is safe, thermal decomposition of the azide group usually begins ~110°C.[1]
    

Disposal & Decontamination (The "Zero Metal" Rule)[1]

NEVER pour azide solutions down the drain. Reaction with copper plumbing creates Copper Azide, which is more shock-sensitive than TATP.[1]

Routine Waste Disposal[1]
  • Segregation: Collect all waste in a dedicated HDPE bottle labeled "AZIDE WASTE - DO NOT ADD ACID" .

  • Labeling: Clearly list "this compound" and the solvent.

  • Pickup: Hand over to professional EHS services.

Emergency Spill Cleanup (Chemical Quench)

Only perform this if you have received advanced training.[1]

  • Isolate: Evacuate the immediate area.

  • Absorb: Use vermiculite or sand (non-combustible).[1][7]

  • Deactivate (The Nitrite Method):

    • Slowly add a 20% solution of Sodium Nitrite (

      
      ) .[1][2][7]
      
    • Very Slowly add 20% Sulfuric Acid until acidic (pH < 4).[1]

    • Mechanism:[1][2][4][8]

      
      .[1]
      
    • Warning: This releases

      
       gas.[1] MUST be done in a fume hood. 
      

Visualizations

Diagram 1: PPE Decision Logic

This flowchart illustrates the hierarchy of controls for handling alkyl azides.

PPE_Logic cluster_legend Safety Protocol Level Start Start: Handling this compound ScaleCheck Check Scale & State Start->ScaleCheck SmallScale < 1g (Analytical) ScaleCheck->SmallScale LargeScale > 1g (Synthesis) ScaleCheck->LargeScale Gloves1 Gloves: Double Nitrile SmallScale->Gloves1 Gloves2 Gloves: Silver Shield / Laminate LargeScale->Gloves2 Eyes1 Eyes: Splash Goggles Gloves1->Eyes1 Vent1 Ventilation: Standard Fume Hood Eyes1->Vent1 Eyes2 Eyes: Face Shield + Goggles Gloves2->Eyes2 Vent2 Ventilation: Hood + Blast Shield Eyes2->Vent2

Caption: PPE selection hierarchy based on experimental scale. Note the escalation to blast shields and laminate gloves for larger synthesis scales.

Diagram 2: Critical Disposal Workflow

This diagram visualizes the strict "No Metal / No Acid" rule for waste management.[1]

Disposal_Flow Waste Reaction Waste (this compound) Decision Is Acid Present? Waste->Decision AcidYes STOP: Potential HN3 Gas Decision->AcidYes Yes AcidNo Check Container Material Decision->AcidNo No MetalContainer Metal Can/Sink AcidNo->MetalContainer PlasticContainer HDPE/Glass Bottle AcidNo->PlasticContainer Explosion EXPLOSION RISK (Metal Azides) MetalContainer->Explosion Reaction with Cu/Pb SafeStorage Label: 'Azide Waste' Store for Pickup PlasticContainer->SafeStorage Correct Protocol

Caption: Critical Decision Path for Azide Disposal. The red paths indicate catastrophic failure modes (Explosion/Toxic Gas).[1]

References

  • National Institute of Standards and Technology (NIST). 1-Dodecanol - WebBook Chemistry.[1] Retrieved from [Link][1]

  • University of Pittsburgh EH&S. Safe Handling of Azides (Guideline 04-028). Retrieved from [Link][1]

  • University of California, Santa Barbara (UCSB). Standard Operating Procedure: Sodium Azide & Organic Azides.[1] Retrieved from [Link][1]

  • Stanford University EH&S. Information on Azide Compounds: C/N Ratio Guidelines. Retrieved from [Link][1]

  • Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1][5] Angewandte Chemie International Edition, 44(33), 5188–5240.[1] (Foundational text for the "Rule of Six").[1][4][5][9]

Sources

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